molecular formula C36H51Cl2N3O4 B560186 Aripiprazole Lauroxil CAS No. 1259305-29-7

Aripiprazole Lauroxil

Cat. No.: B560186
CAS No.: 1259305-29-7
M. Wt: 660.7 g/mol
InChI Key: DDINXHAORAAYAD-UHFFFAOYSA-N
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Description

Aripiprazole lauroxil is a long-acting injectable (LAI) atypical antipsychotic prodrug used in research related to the treatment of schizophrenia . It is an N-acyloxymethyl prodrug of aripiprazole, formulated as an extended-release suspension for intramuscular injection . Upon administration, the prodrug is slowly converted via enzymatic hydrolysis to its active metabolite, aripiprazole, which is responsible for its pharmacological activity . This controlled release allows for sustained delivery, supporting dosing intervals of 4, 6, or 8 weeks in clinical settings, a key area of pharmacokinetic and formulation research . The research value of this compound lies in its unique mechanism of action and its application in studying long-term treatment models. The active moiety, aripiprazole, functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This receptor profile is thought to stabilize dopaminergic and serotonergic neurotransmission, which is a core focus in investigating the pathophysiology of psychotic and mood disorders . For researchers, this compound provides a model for examining the impact of continuous drug delivery on neuroreceptor occupancy, symptom remission, and medication adherence in preclinical and clinical studies . Its pharmacokinetic profile is characterized by a slow onset, with aripiprazole detectable 5-6 days post-injection and release continuing for over 36 days, enabling studies on steady-state drug levels and exposure . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate
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InChI

InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDINXHAORAAYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60154997
Record name Aripiprazole lauroxil
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Molecular Weight

660.7 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

<0.01 mg/mL
Record name Aripiprazole lauroxil
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CAS No.

1259305-29-7
Record name Aripiprazole lauroxil
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Record name Aripiprazole lauroxil [USAN]
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Record name Aripiprazole lauroxil
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Record name 7-[4-[4-(2,3-dichorophenyl)piperazin-1-yl] butoxy]-2-oxo-3,4-dihydro-2H-quinolin-1-yl methyl dodecanoate
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Record name ARIPIPRAZOLE LAUROXIL
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Melting Point

81-83
Record name Aripiprazole lauroxil
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Foundational & Exploratory

The Pharmacokinetics of Aripiprazole Lauroxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) lauroxil is an extended-release intramuscular injectable atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] As a long-acting injectable (LAI), it offers the benefit of prolonged therapeutic drug concentrations, which can improve medication adherence in a patient population where this is a significant challenge.[3] Aripiprazole lauroxil is a prodrug of aripiprazole, meaning it is administered in an inactive form and then converted to the active drug, aripiprazole, in the body.[1][4] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, including its mechanism of action, metabolic pathways, key pharmacokinetic parameters, and the experimental protocols used in its evaluation.

Mechanism of Action and Metabolic Pathway

This compound's therapeutic effect is derived from its active metabolite, aripiprazole.[4] Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][4][5] This modulation of dopaminergic and serotonergic pathways is believed to be the basis for its efficacy in treating the symptoms of schizophrenia.[4]

Following intramuscular injection, this compound undergoes a two-step conversion to aripiprazole. First, enzyme-mediated hydrolysis by esterases cleaves the lauroxil moiety to form an intermediate, N-hydroxymethyl aripiprazole.[1][6] This is followed by a rapid, non-enzymatic, water-mediated hydrolysis to yield the active aripiprazole.[6][7] Aripiprazole is then metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, to its active metabolite, dehydro-aripiprazole.[1][8]

cluster_0 Systemic Circulation cluster_1 Hepatic Metabolism A This compound (Intramuscular Injection) B N-hydroxymethyl aripiprazole (Intermediate) A->B Enzyme-mediated hydrolysis (Esterases) C Aripiprazole (Active Moiety) B->C Water-mediated hydrolysis D Dehydro-aripiprazole (Active Metabolite) C->D CYP3A4 & CYP2D6 E Inactive Metabolites C->E Other pathways D->E

Metabolic conversion of this compound.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by a slow, sustained release of aripiprazole, leading to a long apparent terminal elimination half-life.[1] This extended-release profile allows for dosing intervals of every 4, 6, or 8 weeks, depending on the dosage strength.[9][10]

Single-Dose Pharmacokinetics of this compound NanoCrystal® Dispersion (AL NCD) for Initiation

To achieve therapeutic concentrations rapidly, an initiation regimen involving a NanoCrystal® Dispersion formulation of this compound (ARISTADA INITIO) is often used.[11]

ParameterDeltoid AdministrationGluteal Administration
Cmax (ng/mL) 196.1175.0
AUC∞ (day*ng/mL) 65916437
Tmax (days) 27 (median, range: 16-35)Not specified
Half-life (t½) (days) 14.9 - 1815.2 - 18
Data from a study in patients with schizophrenia or schizoaffective disorder.[11][12]
Steady-State Pharmacokinetics of this compound

Steady-state plasma concentrations of aripiprazole are typically reached after the fourth monthly injection.[2] The various dosing regimens are designed to provide aripiprazole concentrations within a therapeutic window.[9][10]

Dosing RegimenMedian Steady-State Aripiprazole Concentration (ng/mL)
441 mg every 4 weeks Intermediate (within therapeutic range)
662 mg every 4 weeks 183
882 mg every 4 weeks Higher end of therapeutic range
882 mg every 6 weeks 165
1064 mg every 8 weeks 154
Data derived from population pharmacokinetic models.[13]
Impact of Injection Site

Studies have compared the pharmacokinetics of this compound administered in the deltoid versus the gluteal muscle. While the overall exposure (AUC) is similar, the rate of absorption can differ.[11][14] For the NanoCrystal® Dispersion used for initiation, deltoid injection may result in a slightly higher peak concentration (Cmax).[11][14] For the maintenance doses, the 441 mg dose can be administered in either the deltoid or gluteal muscle, while higher doses are administered in the gluteal muscle.[11]

Experimental Protocols

The pharmacokinetic properties of this compound have been extensively characterized through a series of clinical studies, primarily utilizing population pharmacokinetic (PopPK) modeling.[7][15]

Study Design

Pharmacokinetic data has been collected from multiple clinical trials, including Phase 1 studies in healthy volunteers and larger studies in patients with schizophrenia.[7][14][15] These studies have employed various designs, including single-dose and multiple-dose evaluations, as well as comparisons of different injection sites and dosing regimens.[11][16][17]

Subject Population

Studies have included healthy adult volunteers as well as adult patients diagnosed with schizophrenia or schizoaffective disorder.[11][14] To establish tolerability, patients who have never taken aripiprazole are typically first treated with oral aripiprazole.[12]

Bioanalytical Methods

The quantification of aripiprazole and its major active metabolite, dehydro-aripiprazole, in plasma samples is crucial for pharmacokinetic analysis. The most common and robust analytical method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19] This technique offers high sensitivity and selectivity for the simultaneous determination of both analytes.[19] Sample preparation typically involves protein precipitation or liquid-liquid extraction.[18][20]

Population Pharmacokinetic (PopPK) Modeling

PopPK modeling has been a cornerstone in the development and approval of various this compound dosing regimens.[7][13][21] These models integrate data from multiple clinical studies to characterize the pharmacokinetics of the drug in a large and diverse patient population.[15] By identifying sources of variability in drug exposure, PopPK models help in optimizing dosing strategies and informing labeling recommendations.[22] Physiologically-based pharmacokinetic (PBPK) modeling has also been utilized to assess the impact of drug-drug interactions and genetic polymorphisms (e.g., CYP2D6 metabolizer status) on aripiprazole exposure.[8][22]

A Patient Recruitment (Schizophrenia Diagnosis) B Establish Oral Aripiprazole Tolerability A->B C Randomization to Dosing Regimen/Injection Site B->C D This compound Administration C->D E Serial Blood Sampling D->E I Safety and Tolerability Monitoring D->I F Plasma Separation and Storage E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Data Analysis (PopPK Modeling) G->H I->H

Pharmacokinetic study workflow for this compound.

Conclusion

This compound is a long-acting injectable antipsychotic with a well-characterized pharmacokinetic profile. Its formulation as a prodrug and its extended-release characteristics provide sustained therapeutic concentrations of aripiprazole, allowing for infrequent dosing and potentially improving treatment adherence. The comprehensive evaluation through clinical trials and advanced pharmacokinetic modeling has established a range of effective and well-tolerated dosing regimens for the management of schizophrenia in adult patients.

References

Receptor binding profile of Aripiprazole Lauroxil's active metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Receptor Binding Profile of Aripiprazole (B633) Lauroxil's Active Metabolites

Executive Summary

Aripiprazole lauroxil is a long-acting injectable atypical antipsychotic that exerts its therapeutic effects through its active metabolites, primarily aripiprazole and, to a lesser extent, dehydro-aripiprazole. This document provides a comprehensive technical overview of the receptor binding profile of these active moieties. The pharmacological activity is characterized by a unique combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This profile contributes to its efficacy in treating schizophrenia while potentially mitigating some side effects associated with pure dopamine receptor antagonists. This guide summarizes the quantitative binding affinities (Ki), details the key receptor signaling pathways, and outlines the standard experimental protocols used to determine these properties, tailored for researchers, scientists, and drug development professionals.

Metabolic Conversion of this compound

This compound is a prodrug designed for extended release.[1] Following intramuscular injection, it undergoes a two-step conversion to become pharmacologically active. First, it is hydrolyzed by esterases to form N-hydroxymethyl-aripiprazole. This intermediate is unstable and rapidly undergoes non-enzymatic, water-mediated hydrolysis to yield aripiprazole, the primary active molecule.[2][3] Aripiprazole is then further metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, to form dehydro-aripiprazole (also known as OPC-14857).[4] Dehydro-aripiprazole is also pharmacologically active, exhibiting a receptor binding profile similar to aripiprazole, and at steady state, it represents approximately 30-40% of the parent drug's exposure in plasma.[5][6]

cluster_metabolism Metabolic Pathway Prodrug This compound (Prodrug) Intermediate N-hydroxymethyl-aripiprazole Prodrug->Intermediate Esterase-mediated hydrolysis Active1 Aripiprazole (Primary Active Moiety) Intermediate->Active1 Non-enzymatic hydrolysis Active2 Dehydro-aripiprazole (OPC-14857) (Secondary Active Moiety) Active1->Active2 CYP3A4 & CYP2D6 -mediated dehydrogenation cluster_signaling Key Receptor Signaling Pathways Dopamine Dopamine (Full Agonist) D2R D2 Receptor Dopamine->D2R Aripiprazole_D2 Aripiprazole (Partial Agonist) Aripiprazole_D2->D2R Gi_D2 Gi Protein D2R->Gi_D2 activates AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 inhibits cAMP_D2 ↓↓ cAMP AC_D2->cAMP_D2 leads to Serotonin Serotonin (Agonist) HT2AR 5-HT2A Receptor Serotonin->HT2AR Aripiprazole_5HT2A Aripiprazole (Antagonist) Aripiprazole_5HT2A->HT2AR blocks Gq Gq Protein HT2AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG leads to cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Receptor Source (e.g., Cell Membranes) incubate 2. Incubate - Membranes - Radioligand ([L]) - Test Compound (Aripiprazole) prep->incubate separate 3. Separate Bound/Free Ligand (Rapid Filtration) incubate->separate quantify 4. Quantify Radioactivity (Scintillation Counting) separate->quantify analyze 5. Data Analysis (Calculate IC50 -> Ki) quantify->analyze

References

Synthesis and Chemical Structure of Aripiprazole Lauroxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole (B633) Lauroxil is a long-acting injectable (LAI) atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2][3] As a prodrug of aripiprazole, it is designed to provide sustained therapeutic concentrations of the active moiety over an extended period, thereby improving patient adherence to treatment.[4][5][6] This technical guide provides an in-depth overview of the chemical structure and synthesis of Aripiprazole Lauroxil, including detailed experimental protocols and characterization methods.

Chemical Structure and Properties

This compound is chemically named [7-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate (B1226587).[7] It is a dodecanoate ester of N-hydroxymethyl aripiprazole.[4][7][8] The molecule consists of the active drug, aripiprazole, which is covalently linked to a lauric acid tail through an N-acyloxymethyl linker.[5][9] This chemical modification renders the compound less soluble in water, allowing for its formulation as an aqueous suspension for intramuscular injection.[5]

The empirical formula of this compound is C36H51Cl2N3O4, and its molecular weight is 660.72 g/mol .[4][10]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC36H51Cl2N3O4[4][10]
Molecular Weight660.72 g/mol [4][10]
AppearanceWhite to off-white crystalline solid[11]
Melting Point81-83 °C[7]
Solubility<0.01 mg/mL in water[7]
IUPAC Name[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate[7]
CAS Number1259305-29-7[4]

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the formation of an N-hydroxymethyl intermediate of aripiprazole, followed by esterification with lauric acid or a reactive derivative thereof.[1][3][12][13]

Step 1: Synthesis of N-hydroxymethyl Aripiprazole

The first step involves the reaction of aripiprazole with a source of formaldehyde (B43269), such as paraformaldehyde or an aqueous formaldehyde solution, in the presence of a base.[1][12][13]

Materials:

  • Aripiprazole (or its monohydrate)

  • Paraformaldehyde

  • Potassium Carbonate

  • Acetone (B3395972)

  • Deionized Water

Procedure:

  • Charge a reactor with aripiprazole (as monohydrate), paraformaldehyde, and potassium carbonate in acetone.[12]

  • Heat the mixture to 20-25°C and maintain stirring under a nitrogen atmosphere for approximately 18 hours, or until the reaction is deemed complete by monitoring the consumption of aripiprazole (e.g., via HPLC, with a target of <16% remaining).[12]

  • Cool the reaction mixture to <5°C and hold for at least 1 hour.[12]

  • Filter the resulting solid from the mixture.[12]

  • Wash the solid cake sequentially with chilled acetone and deionized water.[12]

  • Dry the solid under vacuum at 30°C for at least 16 hours to yield crude N-hydroxymethyl aripiprazole.[12]

  • For purification, the crude product can be slurried in deionized water, filtered, and dried again to obtain pure N-hydroxymethyl aripiprazole.[12]

Step 2: Esterification to form this compound

The second step is the esterification of the N-hydroxymethyl aripiprazole intermediate with lauric acid. This reaction is typically carried out using a coupling agent to activate the carboxylic acid.[1][12] Alternatively, a more reactive derivative of lauric acid, such as lauroyl chloride, can be used.[3]

Materials:

Procedure:

  • In a reactor, dissolve lauric acid and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane and stir for approximately 10 minutes.[13]

  • Add N-hydroxymethyl aripiprazole and 4-dimethylaminopyridine (DMAP) to the mixture.[13]

  • Maintain stirring at room temperature (15-25°C) for a minimum of 2 hours, monitoring the reaction progress by HPLC until the N-hydroxymethyl aripiprazole is consumed (e.g., <0.5%).[13]

  • Filter the reaction mixture to remove the N,N'-dicyclohexylurea byproduct.[12][13]

  • Distill the dichloromethane under reduced pressure.[12][13]

  • Add isopropanol to the residue and continue distillation.[12][13]

  • Cool the resulting mixture to 0-10°C and hold for at least 2 hours to induce crystallization.[12][13]

  • Filter the solid product and wash with isopropanol.[12][13]

  • Dry the solid under vacuum at 30°C for approximately 4 hours to yield this compound.[12][13]

Analytical Characterization

The purity and identity of this compound are confirmed using various analytical techniques.

Table 2: Analytical Methods for this compound Characterization

TechniquePurposeKey ParametersReference(s)
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile and a buffer (e.g., 0.32% KH2PO4) in a 60:40 v/v ratio. Flow Rate: 1.0 mL/min. Detection: UV at 210 nm or 254 nm.[14][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Identification and quantification in biological matricesColumn: Agilent Eclipse XDB-CN (100 x 2.1 mm, 3.5 µm). Mobile Phase: Acetonitrile and water (75:25, v/v) with 0.1% formic acid. Flow Rate: 0.5 mL/min. Detection: Positive ion electrospray ionization (ESI+) with selected reaction monitoring (SRM).[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation1H and 13C NMR spectra are used to confirm the chemical structure.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysisProvides information on the molecular ion and fragmentation pattern to confirm the identity of the compound.[14][16]

Signaling Pathways and Mechanism of Action

This compound is a prodrug that is hydrolyzed in the body to release aripiprazole.[5] The pharmacological activity of this compound is therefore attributable to aripiprazole. Aripiprazole exhibits its antipsychotic effects through a combination of partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[4][8]

This compound Metabolism and Action cluster_metabolism Metabolism cluster_action Pharmacological Action This compound This compound N-hydroxymethyl aripiprazole N-hydroxymethyl aripiprazole This compound->N-hydroxymethyl aripiprazole Esterases Aripiprazole Aripiprazole N-hydroxymethyl aripiprazole->Aripiprazole Hydrolysis Dehydro-aripiprazole Dehydro-aripiprazole Aripiprazole->Dehydro-aripiprazole CYP3A4/2D6 D2 Receptor D2 Receptor Aripiprazole->D2 Receptor Partial Agonist 5-HT1A Receptor 5-HT1A Receptor Aripiprazole->5-HT1A Receptor Partial Agonist 5-HT2A Receptor 5-HT2A Receptor Aripiprazole->5-HT2A Receptor Antagonist

Caption: Metabolic conversion of this compound and its mechanism of action.

Experimental Workflows

The overall process from synthesis to characterization of this compound can be visualized as a sequential workflow.

This compound Synthesis Workflow Aripiprazole Aripiprazole Step1_Reaction Hydroxymethylation Aripiprazole->Step1_Reaction Formaldehyde Source Formaldehyde Source Formaldehyde Source->Step1_Reaction N-hydroxymethyl aripiprazole N-hydroxymethyl aripiprazole Step1_Reaction->N-hydroxymethyl aripiprazole Step2_Reaction Esterification N-hydroxymethyl aripiprazole->Step2_Reaction Lauric Acid Lauric Acid Lauric Acid->Step2_Reaction Coupling Agent Coupling Agent Coupling Agent->Step2_Reaction Crude this compound Crude this compound Step2_Reaction->Crude this compound Purification Crystallization Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound Characterization HPLC, LC-MS/MS, NMR Pure this compound->Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and chemical structure of this compound, providing detailed experimental protocols and analytical methodologies for its preparation and characterization. The conversion of aripiprazole to its lauroxil prodrug represents a significant advancement in the long-acting injectable treatment of schizophrenia, offering the potential for improved patient outcomes through enhanced adherence. The information presented herein serves as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

Preclinical Pharmacology of Long-Acting Injectable Aripiprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aripiprazole (B633) is a third-generation atypical antipsychotic distinguished by a unique pharmacological profile, primarily its partial agonist activity at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[1][2] This mechanism has led to its classification as a "dopamine-serotonin system stabilizer."[3] To address challenges with medication adherence in the treatment of chronic conditions like schizophrenia, long-acting injectable (LAI) formulations have been developed. These formulations provide sustained therapeutic plasma concentrations of the drug, reducing the risk of relapse.[4][5]

This technical guide focuses on the preclinical pharmacology of the two primary LAI formulations of aripiprazole:

  • Aripiprazole Monohydrate (Abilify Maintena®) : A crystalline form of aripiprazole in an aqueous suspension that is administered intramuscularly.[6][7] Its slow dissolution at the injection site allows for extended release.[7]

  • Aripiprazole Lauroxil (Aristada®) : A long-chain fatty acid ester prodrug of aripiprazole.[8][9] Following intramuscular injection, it is slowly converted via enzyme-mediated hydrolysis into the active moiety, aripiprazole.[8][9][10]

This document will detail the preclinical data concerning the mechanism of action, receptor pharmacology, pharmacokinetics, and relevant experimental methodologies for these LAI formulations, intended for researchers and professionals in drug development.

Mechanism of Action and Receptor Pharmacology

The therapeutic effects of aripiprazole are primarily mediated by its interactions with dopamine and serotonin receptors. Unlike other antipsychotics that are pure antagonists at the D2 receptor, aripiprazole's partial agonism allows it to modulate dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state.[3][4]

Receptor Binding Affinity

Aripiprazole exhibits high affinity for several key receptors implicated in the pathophysiology of schizophrenia. Preclinical studies using radioligand binding assays have quantified these interactions. The data reveals a higher affinity for D2 receptors compared to 5-HT2A receptors, a profile that differs from many other second-generation antipsychotics.[11][12]

Table 1: Receptor Binding Affinities (Ki) of Aripiprazole

Receptor SubtypeSpeciesKi (nM)Reference
Dopamine D2Human0.34[11]
Dopamine D3Rat~1.0[13]
Serotonin 5-HT1AHuman1.65 - 4.2[14][15]
Serotonin 5-HT2AHuman3.4[14]
Serotonin 5-HT2BHuman0.36[13]
Serotonin 5-HT2CHuman15[14]
Serotonin 5-HT7Human39[14]
Alpha-1 Adrenergic-Moderate Affinity[9]
Histamine H1Human25.1[13]
Muscarinic Cholinergic-No Appreciable Affinity (>1000 nM)[9][16]
Signaling Pathways

Aripiprazole's "dopamine-serotonin system stabilizer" profile arises from its distinct actions at key receptors. As a partial agonist at D2 and 5-HT1A receptors, it provides a modulatory effect, while its antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics, believed to contribute to a lower risk of extrapyramidal symptoms and efficacy against negative symptoms.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_effects Downstream Effects D2_pre D2 Autoreceptor Dopamine_Mod Dopamine Modulation (Stabilization) D2_pre->Dopamine_Mod HT1A_pre 5-HT1A Autoreceptor Serotonin_Mod Serotonin Modulation HT1A_pre->Serotonin_Mod D2_post D2 Receptor D2_post->Dopamine_Mod HT1A_post 5-HT1A Receptor HT1A_post->Serotonin_Mod HT2A_post 5-HT2A Receptor EPS_Risk Reduced EPS Risk HT2A_post->EPS_Risk Serotonin_Mod->Dopamine_Mod Aripiprazole Aripiprazole Aripiprazole->D2_pre  Partial Agonist Aripiprazole->HT1A_pre Partial Agonist Aripiprazole->D2_post Partial Agonist   Aripiprazole->HT1A_post Partial Agonist Aripiprazole->HT2A_post Antagonist  

Aripiprazole's interactions with key dopamine and serotonin receptors.

Preclinical Pharmacokinetics

The primary goal of LAI formulations is to provide sustained plasma concentrations of the active drug over an extended period. The preclinical pharmacokinetics of aripiprazole monohydrate and this compound have been characterized in various animal models.

Absorption and Metabolism of this compound

This compound is a prodrug that undergoes a two-step conversion to aripiprazole. This process, initiated by esterase enzymes, is the rate-limiting step for drug release, contributing to its long-acting profile.[8][17]

G cluster_process Bioactivation Pathway cluster_enzymes Mediators AL This compound (Prodrug) NHMA N-hydroxymethyl-aripiprazole (Intermediate) AL->NHMA ARI Aripiprazole (Active Drug) NHMA->ARI Esterases Esterase Enzymes Esterases->AL Step 1 Hydrolysis Spontaneous Hydrolysis Hydrolysis->NHMA Step 2

Metabolic conversion of this compound to active aripiprazole.

Following a single intramuscular injection of this compound, aripiprazole is detectable in systemic circulation after 5 to 6 days, and release continues for approximately 36 days.[8][18]

Pharmacokinetic Parameters in Animal Models

Pharmacokinetic studies in rats and dogs are crucial for determining the dose and formulation characteristics before human trials. These studies establish the time course of drug absorption, distribution, metabolism, and elimination.

Table 2: Preclinical Pharmacokinetic Parameters of Aripiprazole LAI

FormulationSpeciesDoseCmaxTmaxAUCClearanceHalf-life (t½)Reference
This compoundRat5 mg/kg equiv.---0.32 L/h/kg-[8]
Aripiprazole IMDog (Female)15 mg400 ng/mL24 h12300 ng·h/mL-47 h[19]

Note: Data for some parameters are not available in the reviewed literature. The dog study utilized a short-acting IM formulation, providing comparative context for absorption kinetics.

Distribution and Elimination

Aripiprazole and its active metabolite, dehydro-aripiprazole, are highly bound (>99%) to serum proteins, primarily albumin.[8][10] The parent drug is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes, which are responsible for dehydrogenation, hydroxylation, and N-dealkylation.[17] Dehydro-aripiprazole is the main active metabolite and exhibits a similar affinity for D2 receptors as the parent compound.[8]

Preclinical Safety and Pharmacodynamics

Preclinical studies in animal models are used to predict the therapeutic window and potential side effects in humans. For aripiprazole, these studies have confirmed its unique pharmacodynamic profile.

  • Dopaminergic Modulation : In animal models of dopamine hyperactivity (e.g., amphetamine-induced hyperlocomotion), aripiprazole acts as an antagonist. Conversely, in models of dopamine hypoactivity, it exhibits agonist properties.[3] This supports its role as a system stabilizer.

  • Low Extrapyramidal Symptom (EPS) Potential : Unlike typical antipsychotics, aripiprazole does not induce catalepsy in rodents even at D2 receptor occupancy levels exceeding 80%, which is the typical threshold for EPS with other agents.[11][12] This is attributed to its partial agonist activity.

  • Effects on Prolactin : Aripiprazole has been shown to reduce serum prolactin levels, a consequence of its agonist activity at D2 receptors in the pituitary gland.[1][20]

Key Experimental Protocols

The following sections outline the general methodologies used in the preclinical evaluation of aripiprazole LAI.

Radioligand Receptor Binding Assay

This in vitro method is used to determine the affinity (Ki) of a drug for various receptors.

  • Objective : To quantify the binding affinity of aripiprazole to specific receptor subtypes (e.g., Dopamine D2, Serotonin 5-HT1A, 5-HT2A).

  • General Protocol :

    • Tissue/Cell Preparation : Membranes are prepared from cells expressing the recombinant human receptor of interest (e.g., CHO cells) or from specific brain regions of animals (e.g., rat striatum for D2 receptors).[21]

    • Incubation : The prepared membranes are incubated with a specific radioligand (e.g., [¹¹C]raclopride for D2 receptors) and varying concentrations of the unlabeled test drug (aripiprazole).

    • Separation : The reaction is terminated by rapid filtration to separate receptor-bound from free radioligand.

    • Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis : The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay is used to determine the agonist or antagonist properties of a drug at G-protein coupled receptors (GPCRs).

  • Objective : To measure the functional activity (e.g., partial agonism) of aripiprazole at D2 or 5-HT1A receptors.

  • General Protocol :

    • Membrane Preparation : Membranes from cells expressing the receptor of interest are prepared.

    • Incubation : Membranes are incubated with GDP, the test drug (aripiprazole), and [³⁵S]GTPγS. Agonist binding activates the G-protein, promoting the exchange of GDP for [³⁵S]GTPγS.

    • Separation & Quantification : The amount of bound [³⁵S]GTPγS is measured, typically via scintillation counting after filtration.

    • Data Analysis : A concentration-response curve is generated. Partial agonists like aripiprazole produce a submaximal response compared to a full agonist.[21] The potency (EC50) and intrinsic activity (Emax) are determined.

Preclinical Pharmacokinetic Study Workflow

This in vivo protocol is designed to characterize the ADME profile of an LAI formulation in an animal model.

G start Acclimatize Animals (e.g., Rats, Dogs) dose Administer Aripiprazole LAI (Intramuscular Injection) start->dose sample Serial Blood Sampling (Defined Time Points) dose->sample process Process Blood to Plasma (Centrifugation) sample->process analyze Bioanalysis of Plasma (LC-MS/MS) process->analyze calc Calculate PK Parameters (Cmax, Tmax, AUC, t½) analyze->calc end Pharmacokinetic Profile calc->end

Workflow for a typical preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacology of long-acting injectable aripiprazole formulations is well-defined, underscoring a unique mechanism of action that differentiates it from other antipsychotics. Its profile as a D2/5-HT1A partial agonist and 5-HT2A antagonist provides a stabilizing effect on key neurotransmitter systems. The LAI formulations, aripiprazole monohydrate and the prodrug this compound, leverage different physicochemical properties to achieve slow absorption from the site of injection, resulting in sustained therapeutic drug concentrations over extended periods. Preclinical pharmacokinetic and pharmacodynamic studies in animal models have been crucial in establishing the safety and efficacy profile, predicting a low liability for EPS and hyperprolactinemia, and guiding the successful clinical development of these important therapeutic options.

References

Aripiprazole Lauroxil: A Technical Deep Dive into its Formulation and Drug Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aripiprazole (B633) lauroxil is a long-acting injectable (LAI) atypical antipsychotic designed to improve treatment adherence in patients with schizophrenia. This document provides a comprehensive technical overview of its formulation, drug delivery mechanism, pharmacokinetics, and the experimental methodologies underpinning its development. Aripiprazole lauroxil is a prodrug of aripiprazole, formulated as a crystalline suspension for intramuscular administration. The extended-release profile is achieved through a combination of its low aqueous solubility and particle size distribution, which is controlled using NanoCrystal® technology. This technology allows for different dosing intervals, ranging from monthly to every two months, providing flexibility in patient management. Upon injection, the prodrug slowly dissolves and is hydrolyzed to aripiprazole, which then exerts its therapeutic effect through partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This guide details the formulation specifics, in vitro and in vivo characterization, and the clinical data supporting its use.

Formulation and Drug Delivery System

This compound is a sterile, aqueous, extended-release injectable suspension. The core of its drug delivery system lies in its formulation as a prodrug of aripiprazole with controlled particle size.[1][2]

1.1. Prodrug Chemistry and Release Mechanism

This compound is the laurate ester of N-hydroxymethylaripiprazole.[3] Following intramuscular injection, the suspended drug particles slowly dissolve in the surrounding aqueous environment. This dissolution is the rate-limiting step for drug release. Subsequently, the dissolved this compound undergoes enzyme-mediated hydrolysis by esterases to form N-hydroxymethyl aripiprazole and lauric acid. The N-hydroxymethyl aripiprazole intermediate is then rapidly hydrolyzed in a water-mediated reaction to yield the active moiety, aripiprazole, and formaldehyde.[3]

G A This compound (Crystalline Suspension) B Dissolution in Intramuscular Fluid A->B Intramuscular Injection C Dissolved this compound B->C D Enzyme-Mediated Hydrolysis (Esterases) C->D E N-Hydroxymethyl Aripiprazole + Lauric Acid D->E F Water-Mediated Hydrolysis E->F G Aripiprazole (Active Drug) + Formaldehyde F->G H Systemic Circulation G->H

Fig. 1: this compound Conversion to Aripiprazole.

1.2. Role of Particle Size and NanoCrystal® Technology

The extended-release profile of this compound is critically dependent on its particle size distribution. Alkermes utilizes its proprietary NanoCrystal® technology to produce distinct formulations with different particle sizes.[4]

  • Aristada®: This formulation consists of larger, micrometer-sized crystalline particles of this compound. The larger particle size leads to a slower dissolution rate, resulting in a prolonged release of aripiprazole and allowing for dosing intervals of one to two months.[4]

  • Aristada Initio®: This formulation is a nanocrystal dispersion of this compound with smaller, nanometer-sized particles.[5] The increased surface area of the smaller particles facilitates faster dissolution, leading to a more rapid achievement of therapeutic plasma concentrations of aripiprazole.[5] It is used as part of a one-day initiation regimen to quickly attain therapeutic levels, which are then maintained by the co-administered Aristada®.[5]

Quantitative Data Summary

2.1. Pharmacokinetic Parameters

The pharmacokinetic profile of aripiprazole following administration of this compound is characterized by a slow, sustained release.

Parameter441 mg (monthly)662 mg (monthly)882 mg (monthly)882 mg (every 6 weeks)1064 mg (every 2 months)
Time to Steady State Approx. 4th injection[6]Approx. 4th injectionApprox. 4th injection[6]N/AN/A
Mean Terminal Half-Life 29.2 daysN/A34.9 daysN/AN/A

Data compiled from multiple sources.[6]

2.2. Particle Size Distribution

The particle size distribution is a critical quality attribute of the formulation.

FormulationD10D50D90
Aristada Initio® Submicron range[7]Submicron range[7]Submicron range[7]
Aristada® Micrometer rangeMicrometer rangeMicrometer range

Specific values for D10, D50, and D90 are proprietary but are controlled within tight specifications.[7]

2.3. Clinical Efficacy in Acute Schizophrenia (12-Week Study)

The efficacy of this compound in treating acute exacerbations of schizophrenia was demonstrated in a pivotal 12-week, randomized, double-blind, placebo-controlled trial.[8]

Treatment GroupMean Baseline PANSS Total ScoreMean Change from Baseline at Week 12Placebo-Adjusted Difference (LS Mean)p-value
Placebo 94.6-11.7--
This compound 441 mg 94.9-22.6-10.9<0.001
This compound 882 mg 94.7-23.6-11.9<0.001

PANSS: Positive and Negative Syndrome Scale. LS Mean: Least Squares Mean. Data from Meltzer et al., 2015.[8]

2.4. Adverse Reactions

The most common adverse reactions are summarized below.

Adverse ReactionThis compound 441 mg (n=207)This compound 882 mg (n=208)Placebo (n=208)
Akathisia 9%10%4%
Headache 8%7%8%
Insomnia 7%7%4%
Injection Site Pain 4%5%2%

Data from a 12-week, placebo-controlled study.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound. These protocols are synthesized from publicly available information and general pharmaceutical practices for long-acting injectable suspensions.

3.1. Particle Size Distribution Analysis by Laser Diffraction

Objective: To determine the particle size distribution of the this compound suspension.

Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer 3000) with a liquid dispersion unit.

Method:

  • Sample Preparation: Aseptically withdraw a representative sample of the this compound suspension from the pre-filled syringe.

  • Dispersion: Prepare a pre-dispersion by adding a small aliquot of the suspension to a suitable dispersant (e.g., water for injection with a surfactant like Polysorbate 20) and sonicate for a specified time (e.g., 20 seconds) to ensure deagglomeration.[9]

  • Analysis: Add the pre-dispersion to the circulating liquid dispersion unit of the laser diffraction instrument until the desired obscuration level is reached.

  • Measurement: Perform multiple measurement runs (e.g., six runs of 10 seconds each) and average the results.[9]

  • Data Reporting: Report the volume-based particle size distribution, including the D10, D50, and D90 values.

3.2. In Vitro Drug Release Testing

Objective: To assess the in vitro release profile of aripiprazole from the this compound suspension.

Apparatus: USP Apparatus 2 (Paddle) with dialysis sacs or USP Apparatus 4 (Flow-Through Cell).

Method (using USP Apparatus 2 with Dialysis Sacs):

  • Dialysis Sac Preparation: Pre-soak a dialysis membrane (with an appropriate molecular weight cut-off) in the dissolution medium.

  • Sample Introduction: Accurately transfer a specified volume of the this compound suspension into the prepared dialysis sac and seal.

  • Dissolution Setup: Place the sealed dialysis sac into the dissolution vessel containing a defined volume of dissolution medium (e.g., phosphate-buffered saline with a surfactant).

  • Test Conditions: Maintain the temperature at 37°C ± 0.5°C and the paddle speed at a specified rate (e.g., 50 rpm).

  • Sampling: At predetermined time points, withdraw samples from the dissolution medium outside the dialysis sac. Replace the withdrawn volume with fresh medium.

  • Analysis: Analyze the samples for aripiprazole concentration using a validated HPLC method.

  • Data Reporting: Plot the cumulative percentage of drug released versus time.

G A Prepare Dialysis Sac B Introduce this compound Suspension into Sac A->B C Place Sac in Dissolution Vessel B->C D Initiate Dissolution Test (37°C, specified rpm) C->D E Withdraw Samples at Predetermined Time Points D->E F Analyze Samples by HPLC E->F G Plot Cumulative Drug Release vs. Time F->G G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_receptor D2 Receptor Dopamine->D2_receptor Agonism Serotonin Serotonin HT1A_receptor 5-HT1A Receptor Serotonin->HT1A_receptor Agonism HT2A_receptor 5-HT2A Receptor Serotonin->HT2A_receptor Agonism Aripiprazole Aripiprazole Aripiprazole->D2_receptor Partial Agonism Aripiprazole->HT1A_receptor Partial Agonism Aripiprazole->HT2A_receptor Antagonism

References

In Vivo Metabolism and Metabolite Profiling of Aripiprazole Lauroxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolic pathways, metabolite profiling, and associated experimental methodologies for aripiprazole (B633) lauroxil. Aripiprazole lauroxil (marketed as Aristada) is a long-acting injectable (LAI) atypical antipsychotic used for the treatment of schizophrenia in adults.[1][2] As a prodrug, its pharmacokinetic profile is dictated by its multi-step conversion to the active moiety, aripiprazole, and the subsequent metabolism of aripiprazole itself.[2][3]

In Vivo Bioconversion of this compound

This compound is designed for extended release following intramuscular injection. The conversion to aripiprazole is a two-step process governed by the slow dissolution of the drug crystals from the injection site.[4][5]

  • Enzymatic Hydrolysis : Following injection, this compound is hydrolyzed by esterase enzymes to form an intermediate metabolite, N-hydroxymethyl-aripiprazole, and lauric acid.[1][4]

  • Non-Enzymatic Cleavage : The N-hydroxymethyl-aripiprazole intermediate is unstable and rapidly undergoes spontaneous, water-mediated hydrolysis (non-enzymatic cleavage) to yield the active drug, aripiprazole, and formaldehyde.[1][4][6]

This slow, multi-step conversion results in the sustained release of aripiprazole, with plasma concentrations appearing in the systemic circulation 5 to 6 days after a single dose and continuing for an additional 36 days.[6][7][8]

G cluster_main Biotransformation of this compound AL This compound (Prodrug) NHMA N-hydroxymethyl-aripiprazole (Intermediate Metabolite) AL->NHMA Esterase-mediated Hydrolysis LA Lauric Acid AL->LA APZ Aripiprazole (Active Moiety) NHMA->APZ Spontaneous, Non-enzymatic Hydrolysis FA Formaldehyde NHMA->FA

Biotransformation pathway of this compound to Aripiprazole.

Metabolism of Aripiprazole

Once formed, aripiprazole is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[9][10] The pharmacological activity of this compound is primarily mediated by aripiprazole and, to a lesser extent, its major active metabolite.[1]

The three primary biotransformation pathways for aripiprazole are:

  • Dehydrogenation : This pathway leads to the formation of dehydro-aripiprazole, the main active metabolite. This reaction is catalyzed by both CYP3A4 and CYP2D6 enzymes.[11][12]

  • Hydroxylation : Also mediated by CYP3A4 and CYP2D6 enzymes.[11][12]

  • N-dealkylation : Catalyzed by the CYP3A4 enzyme.[11][12]

Dehydro-aripiprazole exhibits a similar affinity for dopamine (B1211576) D2 receptors as aripiprazole and is the most significant metabolite in terms of pharmacological activity.[1][13] At steady state, dehydro-aripiprazole represents approximately 40% of the aripiprazole exposure (AUC) in plasma.[1][11][12]

G cluster_main Primary Metabolic Pathways of Aripiprazole APZ Aripiprazole DEHYDRO Dehydro-aripiprazole (Active Metabolite) APZ->DEHYDRO CYP3A4, CYP2D6 (Dehydrogenation) HYDROXY Hydroxylated Metabolites APZ->HYDROXY CYP3A4, CYP2D6 (Hydroxylation) NDEALK N-dealkylated Metabolites APZ->NDEALK CYP3A4 (N-dealkylation)

Hepatic metabolism of aripiprazole via CYP450 enzymes.

Metabolite Profiling and Quantitative Data

The long-acting nature of this compound results in a distinct pharmacokinetic profile for its metabolites. While this compound concentrations are not routinely measurable in plasma, aripiprazole and dehydro-aripiprazole are the primary analytes of interest.[4] The intermediate, N-hydroxymethyl aripiprazole, is considered a minor metabolite, constituting less than 10% of the total drug-related material in the body.[4]

Table 1: Summary of Pharmacokinetic Parameters for Aripiprazole and its Major Metabolite

ParameterAripiprazoleDehydro-aripiprazoleReference
Mean Elimination Half-Life ~75 hours~94 hours[10][11][14]
Terminal Elimination Half-Life (post-AL injection) 29.2 - 34.9 days*Not specified[1]
Plasma Protein Binding >99% (primarily albumin)>99% (primarily albumin)[1][11][14]
Relative Plasma Exposure (Steady State AUC) Predominant moiety~40% of aripiprazole AUC[1][11][12]
Pharmacological Activity ActiveActive[1][13]

Note: This extended half-life reflects the slow, continuous absorption (flip-flop kinetics) from the intramuscular depot, not the intrinsic elimination rate.

Experimental Protocols

The characterization of this compound's metabolism and pharmacokinetics has been primarily achieved through clinical trials and population pharmacokinetic (PopPK) modeling.

Study Design

  • Data has been aggregated from multiple clinical studies, including Phase 1 single- and multiple-dose trials and Phase 3 efficacy trials in patients with schizophrenia.[4][8]

  • Long-term metabolic effects have been assessed in open-label extension studies lasting up to one year.[15][16]

  • These studies evaluate various dosing regimens (e.g., 441 mg, 662 mg, 882 mg) and injection intervals (e.g., monthly, every 6 weeks).[4][17]

Sample Collection and Analysis

  • Sample Matrix : Blood samples are collected to obtain plasma or serum for analysis.[4][18]

  • Analytical Method : A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of this compound, N-hydroxymethyl aripiprazole, aripiprazole, and dehydro-aripiprazole.[4] This method offers high sensitivity and specificity. The within-day variability for this assay has been reported as -3.5% to 9.3% and between-day variability from -1.5% to 6.0%.[4]

Data Analysis

  • Population Pharmacokinetic (PopPK) Modeling : Data from hundreds of patients are integrated into a PopPK model.[4][6][8] This complex modeling approach allows for the characterization of the pharmacokinetic profile, estimation of key parameters, and simulation of aripiprazole concentrations under various dosing scenarios, including missed doses or drug-drug interactions.[8][19]

G cluster_workflow General Experimental & Analytical Workflow A Clinical Trial Dosing (Patients with Schizophrenia) B Serial Blood Sample Collection (Plasma) A->B C Sample Preparation (e.g., Protein Precipitation, Extraction) B->C D LC-MS/MS Analysis (Quantification of Analytes) C->D E Pharmacokinetic Data Processing D->E F Population PK (PopPK) Modeling & Simulation E->F

Workflow for metabolite profiling and pharmacokinetic analysis.

References

An In-depth Technical Guide to Aripiprazole Lauroxil's Engagement with Dopamine and Serotonin Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of aripiprazole (B633) lauroxil, focusing on its intricate interactions with dopamine (B1211576) and serotonin (B10506) pathways. Aripiprazole lauroxil, a long-acting injectable atypical antipsychotic, is a prodrug of aripiprazole. Its therapeutic efficacy is attributed to the unique pharmacological profile of aripiprazole, which acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2][3][4] This document synthesizes key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological and experimental workflows.

Pharmacodynamics: Receptor Binding and Occupancy

The clinical effects of aripiprazole are intrinsically linked to its binding affinities for and subsequent occupancy of key neurotransmitter receptors.

In Vitro Receptor Binding Affinity

Aripiprazole exhibits a high affinity for several dopamine and serotonin receptors, as determined by radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

Receptor SubtypeLigandTissue/Cell LineKi (nM)Reference(s)
Dopamine D2[3H]SpiperoneCHO Cells0.34[5]
Dopamine D3[3H]SpiperoneCHO Cells0.8[6]
Serotonin 5-HT1A[3H]8-OH-DPATCHO Cells1.7[6]
Serotonin 5-HT2A[3H]KetanserinHuman Cortex3.4[6]
Serotonin 5-HT2B[3H]LSDCHO Cells0.36[6]
Serotonin 5-HT7[3H]5-CTCHO Cells15[3]
Adrenergic α1A[3H]PrazosinRat Cortex57[3]
Histamine H1[3H]PyrilamineCHO Cells61[3]
In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies have been instrumental in quantifying the in vivo occupancy of dopamine and serotonin receptors by aripiprazole at clinically relevant doses.

Oral Aripiprazole DoseBrain RegionOccupancy (%)PET RadiotracerReference(s)
0.5 mg/dayCaudate40-53[11C]raclopride[7]
1 mg/dayCaudate49-65[11C]raclopride[7]
2 mg/dayStriatum~75[11C]raclopride[6]
10 mg/dayStriatum85-90[11C]raclopride[2][6][7][8]
30 mg/dayStriatum>90[11C]raclopride[6][7]
Oral Aripiprazole DoseReceptorBrain RegionOccupancy (%)PET RadiotracerReference(s)
10-30 mg/day5-HT1ACortex~16[11C]WAY100635[2][6][8]
10-30 mg/day5-HT2ACortex54-60[18F]setoperone[2][6][8]

Mechanism of Action and Signaling Pathways

This compound is administered as an intramuscular injection and undergoes a two-step conversion to its active form, aripiprazole.[9][10][11][12]

A This compound (Intramuscular Injection) B Enzyme-Mediated Hydrolysis (Esterases) A->B C N-hydroxymethyl aripiprazole (Intermediate) B->C D Water-Mediated Hydrolysis C->D E Aripiprazole (Active Moiety) D->E

Conversion of this compound to Aripiprazole.

The therapeutic effects of aripiprazole are mediated through its unique interactions with key G-protein coupled receptors (GPCRs) in the central nervous system.

Dopamine D2 Receptor - Partial Agonism

In conditions of dopamine hyper-activity, such as the mesolimbic pathway in schizophrenia, aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas with dopamine hypo-activity, like the mesocortical pathway, it acts as a functional agonist, enhancing dopaminergic activity. This stabilizing effect is central to its mechanism of action.[3]

cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine / Aripiprazole D2R D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT1A Receptor - Partial Agonism

Aripiprazole's partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic and antidepressant effects, and may also play a role in mitigating the extrapyramidal side effects associated with D2 receptor antagonism.[13][14]

cluster_1 Serotonin 5-HT1A Receptor Signaling Serotonin Serotonin / Aripiprazole HT1A_R 5-HT1A Receptor Serotonin->HT1A_R G_protein_1A Gi/o Protein HT1A_R->G_protein_1A activates AC_1A Adenylyl Cyclase G_protein_1A->AC_1A inhibits cAMP_1A cAMP AC_1A->cAMP_1A produces PKA_1A Protein Kinase A cAMP_1A->PKA_1A activates Cellular_Response_1A Cellular Response (e.g., neuronal hyperpolarization) PKA_1A->Cellular_Response_1A

Serotonin 5-HT1A Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor - Antagonism

The antagonistic activity of aripiprazole at 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal symptoms and potential benefits for negative and cognitive symptoms of schizophrenia.[3]

cluster_2 Serotonin 5-HT2A Receptor Signaling Serotonin_2A Serotonin HT2A_R 5-HT2A Receptor Serotonin_2A->HT2A_R Aripiprazole_ant Aripiprazole Aripiprazole_ant->HT2A_R blocks G_protein_2A Gq/11 Protein HT2A_R->G_protein_2A activates PLC Phospholipase C G_protein_2A->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_2A Cellular Response Ca_release->Cellular_Response_2A PKC->Cellular_Response_2A

Serotonin 5-HT2A Receptor Signaling Pathway.

Effects on Neurotransmitter Levels

In vivo microdialysis studies in animal models provide insights into the effects of aripiprazole on the extracellular levels of dopamine and serotonin in different brain regions.

Brain RegionNeurotransmitterEffect of AripiprazoleReference(s)
Medial Prefrontal CortexDopamineIncreased at low doses[15][16]
Medial Prefrontal CortexSerotoninNo significant change[15]
StriatumDopamineNo significant change in output; moderate increase in metabolites (DOPAC, HVA)[9]
StriatumSerotonin Metabolite (5-HIAA)Reduced[9]

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited in this guide.

Radioligand Binding Assay

This technique is used to determine the affinity of a drug for a specific receptor.

cluster_3 Radioligand Binding Assay Workflow prep Prepare cell membranes expressing the receptor of interest incubate Incubate membranes with a radiolabeled ligand and varying concentrations of aripiprazole prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Radioligand Binding Assay Workflow.

Protocol Outline:

  • Membrane Preparation: Cells (e.g., CHO cells) stably expressing the human receptor of interest (e.g., D2, 5-HT1A, 5-HT2A) are harvested and homogenized. The cell membranes are then isolated through centrifugation.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]Spiperone for D2 receptors) and a range of concentrations of aripiprazole.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique used to measure receptor occupancy in the living brain.

cluster_4 PET Imaging Workflow for Receptor Occupancy baseline Perform baseline PET scan with a specific radiotracer (e.g., [11C]raclopride) administer Administer aripiprazole to the subject baseline->administer post_drug Perform a second PET scan after drug administration administer->post_drug image_acq Acquire and reconstruct PET images post_drug->image_acq analyze_pet Analyze images to determine binding potential in regions of interest image_acq->analyze_pet calculate Calculate receptor occupancy based on the change in binding potential analyze_pet->calculate

PET Imaging Workflow for Receptor Occupancy.

Protocol Outline:

  • Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction.

  • Radiotracer Injection: A specific radiotracer (e.g., [11C]raclopride for D2 receptors) is injected intravenously.

  • Image Acquisition: Dynamic PET images are acquired over a period of time to measure the distribution and binding of the radiotracer in the brain.

  • Baseline and Post-Drug Scans: Scans are performed before and after the administration of aripiprazole to determine the baseline receptor availability and the receptor availability after drug treatment.

  • Image Analysis: Regions of interest (ROIs) are drawn on the PET images corresponding to specific brain areas (e.g., striatum, cortex). The binding potential (BP), a measure of receptor density and affinity, is calculated for each ROI.

  • Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline scan.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

cluster_5 In Vivo Microdialysis Workflow implant Surgically implant a microdialysis probe into the target brain region of an animal perfuse Perfuse the probe with artificial cerebrospinal fluid (aCSF) implant->perfuse collect Collect dialysate samples containing extracellular fluid perfuse->collect administer_drug Administer aripiprazole collect->administer_drug collect_post Continue collecting dialysate samples administer_drug->collect_post analyze_samples Analyze samples for neurotransmitter content (e.g., using HPLC-ECD) collect_post->analyze_samples

In Vivo Microdialysis Workflow.

Protocol Outline:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., medial prefrontal cortex, striatum) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters and their metabolites from the extracellular space diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected in small vials at regular intervals.

  • Drug Administration: Aripiprazole is administered to the animal (e.g., via intraperitoneal injection).

  • Post-Drug Sample Collection: Dialysate collection continues after drug administration to monitor changes in neurotransmitter levels.

  • Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentrations of dopamine, serotonin, and their metabolites.

Conclusion

This compound, through its active moiety aripiprazole, exhibits a complex and unique pharmacological profile characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is supported by extensive in vitro and in vivo data. The quantitative data on receptor binding and occupancy, coupled with insights from in vivo microdialysis studies, provide a robust framework for understanding its therapeutic effects and favorable side-effect profile. The experimental methodologies detailed herein are fundamental to the continued investigation and development of novel antipsychotic agents.

References

An In-depth Technical Guide to the Molecular Targets of Aripiprazole and its Lauroxil Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular pharmacology of aripiprazole (B633), a widely used atypical antipsychotic, and its long-acting injectable prodrug, aripiprazole lauroxil. This document details the molecular targets, receptor binding affinities, functional activities, and key experimental methodologies used to characterize these interactions.

Introduction: Aripiprazole and this compound

Aripiprazole is an atypical antipsychotic medication utilized in the management of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder.[1] Its mechanism of action is distinct from other atypical antipsychotics, primarily due to its partial agonist activity at dopamine (B1211576) D2 receptors.[2] this compound is a long-acting injectable prodrug of aripiprazole, designed to improve treatment adherence by providing sustained plasma concentrations of the active drug over an extended period.[3]

The Prodrug Conversion of this compound

This compound is pharmacologically inactive and requires in vivo conversion to its active form, aripiprazole. This bioconversion is a two-step enzymatic and chemical process.[4]

  • Enzymatic Hydrolysis: Following intramuscular injection, esterases cleave the lauroxil ester moiety from this compound, forming an intermediate metabolite, N-hydroxymethyl aripiprazole.[4]

  • Spontaneous Hydrolysis: The N-hydroxymethyl aripiprazole intermediate is unstable and undergoes rapid, non-enzymatic hydrolysis to yield aripiprazole and formaldehyde.[4]

This controlled-release mechanism allows for dosing intervals of several weeks to months, depending on the specific formulation.

G A This compound (Intramuscular Injection) B N-hydroxymethyl aripiprazole (Intermediate) A->B Esterase-mediated hydrolysis C Aripiprazole (Active Drug) B->C Spontaneous hydrolysis D Lauric Acid B->D E Formaldehyde B->E

Prodrug conversion of this compound.

Molecular Targets and Receptor Binding Profile of Aripiprazole

Aripiprazole exhibits a complex multi-receptor binding profile, with high affinity for several dopamine and serotonin (B10506) receptors. This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic efficacy and favorable side-effect profile.[5]

Receptor Binding Affinities

The binding affinity of aripiprazole for various human recombinant receptors is typically determined through in vitro competition radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a drug for a receptor, with lower Ki values indicating higher affinity.

Receptor SubtypeKi (nM)Reference(s)
Dopamine Receptors
D20.34 - 0.45[6][7]
D30.8 - 4.1[6][8]
D426 - 44[6]
Serotonin Receptors
5-HT1A1.7 - 4.4[5][6]
5-HT2A3.4 - 11[6][9]
5-HT2B0.36[10]
5-HT2C15 - 21[6][7]
5-HT6214[9]
5-HT719 - 39[6][9]
Adrenergic Receptors
α1A25.7 - 57[6][10]
α2A79[10]
α2B103[10]
α2C43[10]
β1141[6]
β2163[6]
Histamine Receptors
H125.1 - 61[6][10]
Other
Serotonin Transporter (SERT)98[6]

Note: Ki values can vary between studies due to different experimental conditions.

Functional Activities at Key Receptors

Beyond simple binding, the functional activity of aripiprazole at its target receptors is crucial to its mechanism of action. This is often characterized as its intrinsic activity, which describes the ability of a drug to produce a biological response upon binding to a receptor, relative to the endogenous ligand.

ReceptorFunctional ActivityIntrinsic Activity (% of full agonist)Reference(s)
Dopamine D2 Partial Agonist~25-50%[11]
Serotonin 5-HT1A Partial Agonist~57-71%[5][12]
Serotonin 5-HT2A Antagonist/Inverse Agonist-[3][13]
Serotonin 5-HT2B Inverse Agonist-[1]
Serotonin 5-HT2C Partial AgonistHigh[1]
Serotonin 5-HT7 Antagonist-[1]

Downstream Signaling Pathways

Aripiprazole's interactions with its primary molecular targets modulate several intracellular signaling cascades. Its partial agonism at D2 receptors and 5-HT1A receptors, coupled with its antagonism at 5-HT2A receptors, results in a unique "tuning" of dopaminergic and serotonergic neurotransmission.

Dopamine D2 Receptor Signaling

Aripiprazole's partial agonism at the D2 receptor, a Gi/o-coupled receptor, leads to a moderate inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels compared to the full agonism of dopamine. This is believed to contribute to its antipsychotic effects by dampening hyperdopaminergic states without causing the profound receptor blockade associated with the extrapyramidal side effects of typical antipsychotics.[14][15]

G cluster_membrane Cell Membrane D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine (Full Agonist) Dopamine->D2R High Affinity Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R High Affinity ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Events G cluster_membrane Cell Membrane HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage Serotonin Serotonin Serotonin->HT2AR Activation Aripiprazole Aripiprazole (Antagonist) Aripiprazole->HT2AR Blockade PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC G Start Start Prep Prepare Cell Membranes with Target Receptor Start->Prep Setup Set up Assay Plate: - Membranes - Radioligand - Aripiprazole (varied conc.) Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

References

Methodological & Application

Application Note: Quantification of Aripiprazole Lauroxil and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the long-acting injectable antipsychotic prodrug, aripiprazole (B633) lauroxil, and its successive metabolites—N-hydroxymethyl aripiprazole, aripiprazole, and dehydroaripiprazole—in human plasma. The method utilizes a combination of solid-phase extraction and protein precipitation for sample cleanup, followed by chromatographic separation on a reverse-phase column and detection by a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. The assay demonstrates good linearity, precision, and accuracy over the respective calibration ranges, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Aripiprazole lauroxil is a long-acting injectable N-acyloxymethyl prodrug of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia.[1][2] Upon intramuscular injection, this compound undergoes a two-step, enzyme-mediated hydrolysis to first form an intermediate, N-hydroxymethyl aripiprazole, which is then converted to the active moiety, aripiprazole.[1][2][3] Aripiprazole is further metabolized to an active metabolite, dehydroaripiprazole.[2] The slow conversion of the prodrug allows for extended dosing intervals, but also necessitates a robust analytical method to simultaneously measure the prodrug and its various metabolites to fully characterize its pharmacokinetic profile.[3][4] This document provides a detailed protocol for such a method using LC-MS/MS.

Bioconversion of this compound

G AL This compound (Prodrug) NHA N-Hydroxymethyl Aripiprazole (Intermediate) AL->NHA Enzyme-mediated cleavage ARP Aripiprazole (Active Drug) NHA->ARP Water-mediated hydrolysis DHA Dehydroaripiprazole (Active Metabolite) ARP->DHA Metabolism (CYP3A4/2D6)

Figure 1: Bioconversion pathway of this compound.

Experimental Protocol

Materials and Reagents
  • This compound, N-Hydroxymethyl Aripiprazole, Aripiprazole, Dehydroaripiprazole reference standards

  • Aripiprazole-d8 (Internal Standard)

  • Formic Acid (LC-MS Grade)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Human Plasma (K2EDTA)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Phenomenex Strata-X)

Sample Preparation

A combined extraction strategy is employed to recover all analytes.[5]

  • For this compound, Aripiprazole, and Dehydroaripiprazole (Solid Phase Extraction):

    • To 100 µL of plasma, add the internal standard (Aripiprazole-d8).

    • Proceed with solid-phase extraction. Condition the SPE cartridges (e.g., Phenomenex Strata-X, 30mg, 1cc) with methanol followed by water.

    • Load the plasma sample.

    • Wash the cartridges to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in mobile phase.

  • For N-Hydroxymethyl Aripiprazole (Protein Precipitation): [4][5]

    • To a separate aliquot of plasma, add the internal standard.

    • Add 3 volumes of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute in mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are representative conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) System:

ParameterCondition
LC System UPLC/HPLC System (e.g., Waters Acquity, Agilent 1290)
Column Agilent Eclipse XDB-CN (100 x 2.1 mm, 3.5 µm) or equivalent.[5]
Mobile Phase A 0.1% Formic Acid in Water.[5]
Mobile Phase B Acetonitrile.[5]
Flow Rate 0.5 mL/min.[5]
Gradient Isocratic elution with Water:Acetonitrile (25:75, v/v) containing 0.1% formic acid has been reported.[5] A gradient may be required for optimal separation of all four analytes.
Injection Volume 5-10 µL
Column Temperature 40 °C

Mass Spectrometry (MS) System:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer (e.g., AB Sciex Triple Quad™ 4500, Waters Xevo TQ).[5][6]
Ionization Mode Electrospray Ionization (ESI), Positive.[5]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. Instrument Dependent (e.g., 500 °C)
Desolvation Gas Nitrogen
MRM Transitions

The following precursor → product ion transitions can be used for monitoring. Collision energies and other compound-specific parameters must be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound664.4464.2
N-Hydroxymethyl Aripiprazole482.2452.3
Aripiprazole448.0285.1
Dehydroaripiprazole452.2289.1
Aripiprazole-d8 (IS)456.0285.1

(Note: Transitions are based on available literature and should be confirmed experimentally).[3]

Method Validation Parameters

The method was validated according to established guidelines. The following tables summarize the performance characteristics.

Table 1: Calibration Curve Details

AnalyteLinear Range (ng/mL)Regression Model
This compound0.5 - 501/x² weighted
N-Hydroxymethyl Aripiprazole1.0 - 501/x² weighted
Aripiprazole0.5 - 501/x² weighted
Dehydroaripiprazole0.05 - 5.01/x² weighted

(Data synthesized from reference[5])

Table 2: Precision and Accuracy

AnalyteIntra-run Precision (%CV)Inter-run Precision (%CV)Accuracy (% Bias)
This compound< 15%< 15%± 15%
N-Hydroxymethyl Aripiprazole< 15%< 15%± 15%
Aripiprazole< 15%< 15%± 15%
Dehydroaripiprazole< 15%< 15%± 15%

(Acceptance criteria based on reference[5], which states precision and accuracy were within assay variability limits.)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spe SPE Path cluster_ppt PPT Path cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (IS) plasma->is_add spe Solid Phase Extraction is_add->spe AL, ARP, DHA ppt Protein Precipitation is_add->ppt NHA evap_spe Evaporate & Reconstitute spe->evap_spe lc UPLC/HPLC Separation evap_spe->lc evap_ppt Evaporate & Reconstitute ppt->evap_ppt evap_ppt->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms integrate Peak Integration ms->integrate quant Quantification (Calibration Curve) integrate->quant report Generate Report quant->report

Figure 2: LC-MS/MS experimental workflow.

Conclusion

The described LC-MS/MS method provides a robust and reliable tool for the simultaneous quantification of this compound and its key metabolites in human plasma. The combination of specific sample preparation techniques for different analytes and the high selectivity of tandem mass spectrometry ensures accurate measurement, which is critical for understanding the complex pharmacokinetic profile of this long-acting injectable antipsychotic. This method is well-suited for drug development, clinical research, and pharmacokinetic modeling studies.

References

Application Notes and Protocols for PET Imaging of Dopamine D2 Receptor Occupancy by Aripiprazole Lauroxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) Lauroxil, an atypical antipsychotic, is a long-acting injectable prodrug of aripiprazole. Its therapeutic efficacy in schizophrenia is primarily attributed to its partial agonist activity at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, as well as its antagonist activity at serotonin 5-HT2A receptors.[1][2][3] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in-vivo quantification of receptor occupancy, providing a crucial tool for understanding the pharmacodynamics of antipsychotic drugs and informing dose selection in clinical development.[4]

These application notes provide a comprehensive overview and detailed protocols for conducting PET studies to determine the dopamine D2 receptor occupancy of Aripiprazole Lauroxil. While specific PET studies for the long-acting injectable formulation are not extensively published, the provided protocols are adapted from robust studies conducted with oral aripiprazole, taking into account the unique pharmacokinetic profile of this compound.

Mechanism of Action and Signaling Pathway

This compound is administered intramuscularly and is gradually hydrolyzed to N-hydroxymethyl aripiprazole, which is then cleaved to release the active moiety, aripiprazole.[3][5] Aripiprazole exhibits high affinity for D2 receptors and acts as a partial agonist.[6][7][8] This means it can modulate dopaminergic activity, reducing it in areas of dopamine hyperactivity (mesolimbic pathway) and potentially increasing it in areas of hypoactivity (mesocortical pathway), thereby addressing both positive and negative symptoms of schizophrenia.[1][2]

Aripiprazole D2 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor Dopamine_synthesis Dopamine Synthesis/Release D2_auto->Dopamine_synthesis Inhibition D2_post Postsynaptic D2 Receptor Adenylyl_cyclase Adenylyl Cyclase D2_post->Adenylyl_cyclase Inhibition cAMP cAMP Adenylyl_cyclase->cAMP PKA PKA cAMP->PKA Signaling Downstream Signaling PKA->Signaling Aripiprazole Aripiprazole Aripiprazole->D2_auto Partial Agonist Aripiprazole->D2_post Partial Agonist Dopamine Dopamine Dopamine->D2_auto Full Agonist Dopamine->D2_post Full Agonist

Aripiprazole's partial agonism at presynaptic and postsynaptic D2 receptors.

Quantitative Data: D2 Receptor Occupancy of Oral Aripiprazole

The following tables summarize D2 receptor occupancy data from PET studies with oral aripiprazole. This data serves as a reference for expected occupancy levels once steady-state plasma concentrations of aripiprazole are achieved following this compound administration.

Table 1: Striatal D2 Receptor Occupancy of Oral Aripiprazole with [11C]raclopride PET

Daily Oral Dose (mg)Caudate Occupancy (%)Putamen Occupancy (%)Reference
0.53034[9]
14957[9]
27472[9]
108685[9]
309286[9]

Table 2: Striatal and Extrastriatal D2 Receptor Occupancy of Oral Aripiprazole with [18F]fallypride PET

Daily Oral Dose (mg)Striatal Occupancy (%)Extrastriatal Occupancy (%)Reference
271.6 ± 5.5Higher than striatal[3]
4096.8 ± 5.3Higher than striatal[3]

Table 3: D2 and 5-HT Receptor Occupancy of Oral Aripiprazole (10-30 mg/day)

ReceptorBrain RegionOccupancy (%)Reference
D2Putamen, Caudate, Ventral Striatum85 - 95[1]
5-HT2AN/A54 - 60[1]
5-HT1AN/A16[1]

Experimental Protocols

Pharmacokinetics of this compound and PET Scan Timing

Understanding the pharmacokinetics of this compound is critical for designing a PET imaging study.

  • Single Dose (ARISTADA®): Aripiprazole appears in the systemic circulation 5 to 6 days post-injection and continues to be released for an additional 36 days.

  • Initiation Regimen (ARISTADA INITIO®): With the addition of a single intramuscular injection of ARISTADA INITIO® and a 30 mg oral aripiprazole dose, therapeutic aripiprazole concentrations are reached within 4 days.

  • Steady State: Steady state is typically reached after the fourth monthly injection.

For measuring D2 receptor occupancy at steady state, PET scans should be scheduled after the fourth monthly administration of this compound. To assess peak and trough occupancy, scans could be performed shortly after an injection and then again just before the next scheduled dose.

Experimental Workflow for this compound PET Imaging cluster_preparation Subject Preparation cluster_treatment This compound Administration cluster_imaging PET Imaging at Steady State cluster_analysis Data Analysis Informed_Consent Informed Consent Screening Screening (Inclusion/Exclusion Criteria) Informed_Consent->Screening Baseline_Scan Baseline PET Scan (Drug-Naïve/Washout) Screening->Baseline_Scan Initiation Initiation with ARISTADA INITIO® + Oral Aripiprazole Baseline_Scan->Initiation Maintenance Maintenance Dosing (e.g., monthly) Initiation->Maintenance Steady_State Achieve Steady State (after 4th dose) Maintenance->Steady_State PET_Scan PET Scan with D2 Radioligand (e.g., [11C]raclopride or [18F]fallypride) Steady_State->PET_Scan Image_Reconstruction Image Reconstruction and Co-registration with MRI PET_Scan->Image_Reconstruction Blood_Sampling Concurrent Blood Sampling (Plasma Aripiprazole Levels) PK_PD_Modeling Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling Blood_Sampling->PK_PD_Modeling ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Occupancy_Calculation D2 Receptor Occupancy Calculation ROI_Analysis->Occupancy_Calculation Occupancy_Calculation->PK_PD_Modeling

References

Application Notes and Protocols for Testing Aripiprazole Lauroxil Efficacy in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms including positive (hallucinations, delusions), negative (social withdrawal, anhedonia), and cognitive impairments. The development of effective antipsychotic medications is a critical area of research. Aripiprazole (B633) Lauroxil is a long-acting injectable atypical antipsychotic that acts as a prodrug of aripiprazole.[1][2] In preclinical research, the efficacy of Aripiprazole Lauroxil is inferred from studies on aripiprazole, given its conversion to the active moiety. These application notes provide an overview of relevant animal models and detailed protocols to assess the therapeutic potential of aripiprazole, and by extension, this compound, for treating schizophrenia-like symptoms.

Aripiprazole's mechanism of action is thought to be mediated through a combination of partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.[1][3]

Relevant Animal Models of Schizophrenia

Several animal models are utilized to mimic the diverse symptoms of schizophrenia and to screen for antipsychotic efficacy.[4][5] These can be broadly categorized as:

  • Pharmacological Models: These models use psychotomimetic drugs to induce schizophrenia-like behaviors.

    • NMDA Receptor Antagonist Models (e.g., MK-801, Ketamine, PCP): These drugs induce a range of positive, negative, and cognitive symptoms by blocking the N-methyl-D-aspartate (NMDA) receptor.[4][6]

    • Dopamine Agonist Models (e.g., Amphetamine): These models are based on the dopamine hypothesis of schizophrenia and induce hyperlocomotion and stereotyped behaviors, mimicking positive symptoms.[7]

  • Neurodevelopmental Models: These models involve insults during early brain development to mimic the neurodevelopmental aspects of schizophrenia. Examples include the MAM (methylazoxymethanol acetate) and polyI:C models.[4]

  • Genetic Models: These models involve the manipulation of genes thought to be associated with schizophrenia.[8]

Data Presentation: Efficacy of Aripiprazole in Preclinical Models

The following tables summarize quantitative data from preclinical studies on aripiprazole in established animal models of schizophrenia.

Model Behavioral Assay Inducing Agent & Dose Aripiprazole Treatment & Dose Key Finding Reference
PharmacologicalPrepulse Inhibition (PPI) DeficitMK-801 (0.15 mg/kg)4.0 mg/kgSignificantly reversed MK-801-induced PPI deficits.[9]
PharmacologicalHyperlocomotionKetamine1.0 mg/kgReduced ketamine-induced hyperlocomotion.[10]
PharmacologicalHyperlocomotionAmphetamine (3 mg/kg)0.1 - 1 mg/kgEffectively prevented amphetamine-induced motor stimulation.[6]
PharmacologicalHyperlocomotionCocaine (5 mg/kg)0.1 - 1 mg/kgEffectively prevented cocaine-induced motor stimulation.[6]
PharmacologicalHyperlocomotionMK-801 (0.4 mg/kg)1 mg/kgPrevented MK-801-induced motor hyperactivity.[6]

Signaling Pathways Implicated in Schizophrenia and Aripiprazole's Action

The pathophysiology of schizophrenia and the therapeutic effects of aripiprazole involve complex intracellular signaling cascades. Below are diagrams illustrating key pathways.

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gi D2R->Gi Beta_Arrestin β-Arrestin 2 D2R->Beta_Arrestin Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Akt Akt GSK3b GSK3β Akt->GSK3b Inhibits Beta_Arrestin->Akt

Aripiprazole's modulation of the Akt-GSK3β signaling pathway.

G cluster_1 MAPK Signaling Pathway Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Aripiprazole Aripiprazole Aripiprazole->MEK Suppresses MK-801 induced activation Aripiprazole->ERK Decreases phosphorylation

Aripiprazole's influence on the MAPK signaling cascade.

G cluster_2 NRG1/ErbB4 and PI3K/AKT/mTOR Pathway NRG1 NRG1 ErbB4 ErbB4 NRG1->ErbB4 PI3K PI3K ErbB4->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Neuronal_Function Neuronal Survival and Function mTOR->Neuronal_Function Aripiprazole Aripiprazole Aripiprazole->NRG1 Increases mRNA Aripiprazole->ErbB4 Increases mRNA

Aripiprazole's activation of NRG1/ErbB4 and PI3K/AKT/mTOR signaling.

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

MK-801-Induced Prepulse Inhibition (PPI) Deficit Model

Objective: To assess sensorimotor gating, a process deficient in schizophrenia, and its reversal by a test compound.

Apparatus: Startle response chambers (e.g., San Diego Instruments).

Procedure:

  • Acclimation: Place the rodent in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 68 dB).

  • Baseline Startle: Present a series of pulse-alone trials (e.g., 10 trials of 110 dB, 40 ms (B15284909) white noise burst) to establish a baseline startle response.

  • Test Session: Conduct a session consisting of pseudorandomized trials:

    • Pulse-alone trials: (e.g., 110 dB, 40 ms).

    • Prepulse-pulse trials: A non-startling prepulse (e.g., 2, 4, 8, or 16 dB above background) is presented 100 ms before the startling pulse.

    • No-stimulus trials: Background noise only.

  • Drug Administration:

    • Administer the test compound (Aripiprazole) at the desired dose(s) via the appropriate route (e.g., intraperitoneal injection).

    • After a specified pretreatment time (e.g., 15 minutes), administer MK-801 (e.g., 0.15 mg/kg, i.p.).[9]

    • Allow for a drug absorption period (e.g., 30 minutes) before starting the test session.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100[11]

Ketamine-Induced Hyperlocomotion Model

Objective: To model the positive symptoms of schizophrenia (psychomotor agitation) and evaluate the ability of a test compound to attenuate this behavior.

Apparatus: Open field arena (e.g., 50 x 50 x 33 cm) equipped with an automated activity monitoring system (e.g., Ethovision).

Procedure:

  • Habituation: Place the rodent in the open field arena for a habituation period (e.g., 10-20 minutes).

  • Drug Administration:

    • Administer the test compound (Aripiprazole) at the desired dose(s).

    • After the appropriate pretreatment time, administer ketamine (e.g., 30-100 mg/kg, i.p.).[12][13]

  • Data Collection: Immediately after ketamine administration, record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).[12][14]

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug effects. Compare the total distance traveled between treatment groups.

Novel Object Recognition (NOR) Test

Objective: To assess cognitive function, specifically recognition memory, which is impaired in schizophrenia.[15][16]

Apparatus: Open field arena, two identical objects (familiar), and one novel object.

Procedure:

  • Habituation: Habituate the rodent to the empty open field arena for a few days prior to testing.

  • Training Phase (T1):

    • Place two identical objects in the arena.

    • Allow the rodent to explore the objects for a set period (e.g., 5-10 minutes).

  • Retention Interval: Return the rodent to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the rodent back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).

  • Drug Administration: The test compound and the schizophrenia-inducing agent (e.g., sub-chronic ketamine) can be administered at various time points depending on the study design (e.g., before training, during the retention interval, or before the test phase).

  • Data Analysis: Calculate the discrimination index: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

Social Interaction Test

Objective: To model the negative symptoms of schizophrenia, particularly social withdrawal.[4][5]

Apparatus: Open field arena or a three-chambered social approach apparatus.

Procedure (Open Field Method):

  • Habituation: Habituate the test rodent to the arena individually.

  • Test Session:

    • Place the test rodent and an unfamiliar, weight- and age-matched "stranger" rodent in the arena together.

    • Record the duration of active social behaviors (e.g., sniffing, following, grooming) for a set period (e.g., 10 minutes).

  • Drug Administration: Administer the test compound and/or the schizophrenia-inducing agent prior to the test session.

  • Data Analysis: Compare the total time spent in social interaction between treatment groups.

Procedure (Three-Chambered Method):

  • Habituation: Allow the test rodent to explore all three empty chambers.

  • Sociability Phase:

    • Place an unfamiliar "stranger 1" rodent in a wire cage in one of the side chambers. The other side chamber remains empty with an identical empty wire cage.

    • Record the time the test rodent spends in each chamber and sniffing each wire cage.

  • Social Novelty Phase:

    • Place a new unfamiliar "stranger 2" rodent in the previously empty wire cage.

    • Record the time the test rodent spends with the now familiar "stranger 1" and the novel "stranger 2".

  • Data Analysis: Analyze the preference for the chamber with the stranger rodent over the empty chamber (sociability) and the preference for the novel stranger over the familiar one (social novelty).

Experimental Workflow

The following diagram outlines a general workflow for testing the efficacy of aripiprazole in an animal model of schizophrenia.

G start Start animal_model Select Animal Model (e.g., MK-801, Ketamine) start->animal_model drug_admin Drug Administration (Vehicle, Aripiprazole, Inducing Agent) animal_model->drug_admin behavioral_testing Behavioral Testing (PPI, Locomotion, NOR, Social Interaction) drug_admin->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection results Evaluate Efficacy data_collection->results end End results->end

General experimental workflow for preclinical efficacy testing.

References

Application Notes and Protocols for In Vitro Release Kinetics of Aripiprazole Lauroxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) Lauroxil is a long-acting injectable (LAI) atypical antipsychotic used in the treatment of schizophrenia.[1][2] It is a prodrug of aripiprazole, administered as an aqueous suspension for intramuscular injection.[1][3] The extended-release profile is critical to its therapeutic efficacy, allowing for prolonged dosing intervals.[2][3] The in vivo release is governed by the slow dissolution of the drug particles at the injection site, followed by enzyme-mediated hydrolysis to N-hydroxymethyl aripiprazole, which then rapidly converts to aripiprazole via water-mediated hydrolysis.[1][3]

Characterizing the in vitro release kinetics of Aripiprazole Lauroxil is essential for quality control, formulation development, and for establishing a potential in vitro-in vivo correlation (IVIVC).[4][5] Due to the long-acting nature of the formulation, developing a robust and predictive in vitro release assay presents unique challenges, often requiring extended testing durations and specialized apparatus to discriminate between different formulations.[6]

These application notes provide detailed protocols for two common in vitro release assays—using USP Apparatus 2 (Paddle) with enhancers and USP Apparatus 4 (Flow-Through Cell)—to determine the release kinetics of this compound.

Bioconversion Pathway of this compound

The release of the active moiety, aripiprazole, from this compound is a multi-step process initiated by the dissolution of the prodrug. This is followed by enzymatic and chemical transformations.

A This compound (Drug Particle) B Dissolved this compound A->B Slow Dissolution (Rate-Limiting Step) C N-hydroxymethyl-aripiprazole (Intermediate) B->C Enzymatic Cleavage (Esterases) D Aripiprazole (Active Drug) C->D Spontaneous Hydrolysis

Figure 1. Bioconversion of this compound to Aripiprazole.

Experimental Protocols

Protocol 1: In Vitro Release using USP Apparatus 2 (Paddle) with Enhancer Cells

This method is suitable for routine quality control and formulation screening. The use of enhancer cells or dialysis sacs helps to contain the suspension while allowing for drug release into the surrounding medium.[6][7]

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Enhancer cells or dialysis sacs (e.g., Float-A-Lyzer®)[6]

  • Dissolution vessels (1000 mL)

  • HPLC system with UV detector

  • This compound injectable suspension

  • Dissolution Medium: 50 mM phosphate (B84403) buffer with 6% Sodium Dodecyl Sulfate (SDS), pH 8.0

  • Analytical standards for Aripiprazole

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Dissolution Medium: Prepare 1000 mL of 50 mM phosphate buffer containing 6% SDS and adjust the pH to 8.0. De-aerate the medium before use.

  • Apparatus Setup:

    • Set up the USP Apparatus 2 with 1000 mL vessels.

    • Maintain the temperature of the water bath at 37 ± 0.5 °C.

    • Set the paddle rotation speed to 75 RPM.

  • Sample Preparation:

    • Vigorously shake the this compound prefilled syringe to ensure a uniform suspension.

    • Accurately withdraw a specified volume of the suspension and inject it into the enhancer cell.

    • Securely seal the enhancer cell membrane.

  • Dissolution Test:

    • Carefully place the prepared enhancer cell into the bottom of each dissolution vessel.

    • Start the paddle rotation.

    • Withdraw samples (e.g., 5 mL) from the dissolution medium at predetermined time points (e.g., 1, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.22 µm syringe filter immediately after collection.

  • Sample Analysis (HPLC):

    • Quantify the concentration of aripiprazole in the filtered samples using a validated HPLC method.

    • Mobile Phase: Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) buffer (e.g., 90:10 v/v).[8]

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 254 nm.[9]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Calculate the cumulative percentage of this compound released at each time point, correcting for the removed sample volumes.

Protocol 2: In Vitro Release using USP Apparatus 4 (Flow-Through Cell)

The USP Apparatus 4 is particularly useful for long-acting formulations and for establishing IVIVC, as it allows for continuous flow of fresh medium, which can better simulate in vivo conditions and maintain sink conditions.[6]

Materials and Equipment:

  • USP Dissolution Apparatus 4 (Flow-Through Cell)

  • Piston pump

  • Flow-through cells (e.g., 22.6 mm diameter) with semisolid adapters[6][7]

  • Glass beads (1 mm)

  • HPLC system with UV detector

  • This compound injectable suspension

  • Dissolution Medium: 1% (w/v) SDS in water

  • Analytical standards for Aripiprazole

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Dissolution Medium: Prepare a sufficient volume of 1% (w/v) SDS in water. De-aerate the medium before use.

  • Apparatus Setup:

    • Assemble the USP Apparatus 4 with 22.6 mm flow-through cells.

    • Place a layer of 1 mm glass beads at the bottom of the cell if required to ensure laminar flow.

    • Place the semisolid adapter into the cell.

    • Maintain the temperature of the system at 37 ± 0.5 °C.

    • Set the pump to deliver the dissolution medium at a constant flow rate (e.g., 8 mL/min).[7]

  • Sample Preparation:

    • Ensure the this compound suspension is homogenous by shaking.

    • Accurately place a specified volume of the suspension onto the center of the semisolid adapter.

  • Dissolution Test:

    • Start the flow of the dissolution medium through the cell.

    • Collect the effluent in fractions at specified time intervals (e.g., daily for several weeks).

    • The collection can be done in an open-loop configuration where fresh medium is continuously supplied.

  • Sample Analysis (HPLC):

    • Analyze the collected fractions for aripiprazole concentration using the HPLC method described in Protocol 1.

  • Data Analysis:

    • Calculate the amount of drug released in each fraction and determine the cumulative percentage of this compound released over time.

Experimental Workflow Diagram

The general workflow for conducting in vitro release studies of this compound involves several key stages from preparation to final data analysis.

cluster_prep Preparation cluster_testing Release Testing cluster_analysis Analysis A Prepare Dissolution Medium D Assemble Dissolution Apparatus (2 or 4) A->D B Homogenize Aripiprazole Lauroxil Suspension C Prepare Sample Holder (Enhancer Cell / Adapter) B->C C->D E Initiate Test at 37°C D->E F Collect Samples at Predetermined Intervals E->F G Filter Samples F->G H Quantify Aripiprazole by HPLC G->H I Calculate Cumulative % Release H->I

Figure 2. General workflow for in vitro release testing.

Data Presentation

The following tables present illustrative data for the in vitro release of this compound using the described protocols. The data reflects the expected slow-release profile over an extended period.

Table 1: Illustrative In Vitro Release Data using USP Apparatus 2 with Enhancer Cells

Time (Hours)Cumulative Release (%)Standard Deviation (±)
12.50.4
46.80.9
812.31.5
2425.12.1
4840.52.8
7253.23.1
9662.83.5
12070.13.8
14476.44.0
16881.54.2

Table 2: Illustrative In Vitro Release Data using USP Apparatus 4 (Flow-Through Cell)

Time (Days)Cumulative Release (%)Standard Deviation (±)
15.20.6
315.81.8
528.42.5
739.13.0
1052.63.6
1465.94.1
2180.34.5
2889.74.8
3595.14.9

Conclusion

The provided protocols offer robust methods for assessing the in vitro release kinetics of this compound. The choice between USP Apparatus 2 and 4 will depend on the specific application, with Apparatus 2 being suitable for routine QC and Apparatus 4 often preferred for developing an IVIVC for long-acting injectables.[6] The analytical method, typically HPLC, must be validated for accuracy, precision, and linearity to ensure reliable quantification of the released drug.[10] The illustrative data demonstrates the expected prolonged-release characteristics of this formulation, which is a critical quality attribute for its therapeutic function.

References

Application Notes and Protocols for Behavioral Pharmacology Studies with Aripiprazole Lauroxil in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aripiprazole (B633) lauroxil, a long-acting injectable atypical antipsychotic, in rodent models for behavioral pharmacology research. Detailed protocols for key behavioral assays are provided, along with summarized quantitative data from relevant studies and visualizations of the primary signaling pathways of aripiprazole.

Introduction

Aripiprazole lauroxil is a prodrug of aripiprazole, meaning its pharmacological effects are mediated by aripiprazole following intramuscular injection and subsequent hydrolysis.[1][2] Aripiprazole exhibits a unique mechanism of action, functioning as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This profile is thought to contribute to its efficacy in treating schizophrenia and other psychiatric disorders.[3] The long-acting formulation of this compound allows for sustained plasma concentrations of aripiprazole over an extended period, which is a critical consideration for the design of preclinical behavioral studies.[1][4]

Mechanism of Action and Signaling Pathways

Aripiprazole's complex pharmacology stems from its interaction with key neurotransmitter systems implicated in psychosis and mood disorders.

Dopamine D2 Receptor Partial Agonism

As a partial agonist at the D2 receptor, aripiprazole acts as a functional antagonist in brain regions with high dopamine levels, such as the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia. Conversely, in regions with low dopamine levels, like the mesocortical pathway implicated in negative and cognitive symptoms, it acts as a functional agonist. This "dopamine stabilization" is a hallmark of its mechanism.

D2_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Release dopamine_cleft VMAT2->dopamine_cleft Release D2_auto D2 Autoreceptor D2_auto->VMAT2 Inhibits Dopamine Release Aripiprazole_pre Aripiprazole Aripiprazole_pre->D2_auto Partial Agonist dopamine_cleft->D2_auto Binds D2_post D2 Receptor dopamine_cleft->D2_post Binds aripiprazole_cleft G_protein Gi/o D2_post->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) DARPP32->Cellular_Response Modulates Aripiprazole_post Aripiprazole Aripiprazole_post->D2_post Partial Agonist HT1A_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake serotonin_cleft Serotonin->serotonin_cleft Release HT1A_auto 5-HT1A Autoreceptor HT1A_auto->Serotonin Inhibits Serotonin Release Aripiprazole_pre Aripiprazole Aripiprazole_pre->HT1A_auto Partial Agonist serotonin_cleft->HT1A_auto Binds HT1A_post 5-HT1A Receptor serotonin_cleft->HT1A_post Binds aripiprazole_cleft G_protein Gi/o HT1A_post->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Modulates Aripiprazole_post Aripiprazole Aripiprazole_post->HT1A_post Partial Agonist HT2A_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin serotonin_cleft Serotonin->serotonin_cleft Release HT2A_post 5-HT2A Receptor serotonin_cleft->HT2A_post Binds aripiprazole_cleft G_protein Gq/11 HT2A_post->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_release->Cellular_Response Modulates PKC->Cellular_Response Modulates Aripiprazole_post Aripiprazole Aripiprazole_post->HT2A_post Antagonist Amphetamine_Workflow cluster_setup Setup cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Acclimation Acclimate rats to test environment Habituation Habituate rats to locomotor activity chambers Acclimation->Habituation ALX_Admin Administer this compound (allow for pharmacokinetic lag) Habituation->ALX_Admin Baseline Record baseline locomotor activity ALX_Admin->Baseline Oral_Arip Optional: Oral Aripiprazole for rapid steady-state Oral_Arip->ALX_Admin Initiation Amphetamine Administer d-amphetamine Baseline->Amphetamine Post_Amphetamine Record post-amphetamine locomotor activity Amphetamine->Post_Amphetamine Data_Collection Quantify distance traveled, rearing, and stereotypy Post_Amphetamine->Data_Collection Comparison Compare ALX group to vehicle and amphetamine-only groups Data_Collection->Comparison PPI_Workflow cluster_setup Setup cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Acclimation Acclimate rats to test environment Habituation Habituate rats to startle chambers Acclimation->Habituation ALX_Admin Administer this compound (allow for pharmacokinetic lag) Habituation->ALX_Admin Disrupting_Agent Administer PPI-disrupting agent (e.g., apomorphine, PCP) ALX_Admin->Disrupting_Agent PPI_Session Conduct PPI test session (pulse-alone and prepulse-pulse trials) Disrupting_Agent->PPI_Session Calculate_PPI Calculate %PPI for each prepulse intensity PPI_Session->Calculate_PPI Comparison Compare %PPI between treatment groups Calculate_PPI->Comparison EPM_Workflow cluster_setup Setup cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Acclimation Acclimate rats to test room ALX_Admin Administer this compound (allow for pharmacokinetic lag) Acclimation->ALX_Admin EPM_Test Place rat in center of EPM and record behavior for 5 min ALX_Admin->EPM_Test Data_Collection Measure time in open/closed arms, number of entries, and total distance EPM_Test->Data_Collection Comparison Compare behavior between ALX and vehicle groups Data_Collection->Comparison

References

Application Notes and Protocols: Intramuscular Administration of Aripiprazole Lauroxil in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) lauroxil is a long-acting injectable atypical antipsychotic. It is a prodrug of aripiprazole, meaning it is converted into the active drug, aripiprazole, within the body. This formulation allows for sustained release of aripiprazole over an extended period, reducing the need for frequent dosing. In preclinical research, rat models are crucial for studying the pharmacokinetics, efficacy, and safety of such long-acting formulations. This document provides a detailed protocol for the intramuscular (IM) administration of Aripiprazole Lauroxil in rats, intended to ensure procedural consistency and accuracy in experimental settings.

Mechanism of Action

Following intramuscular injection, this compound undergoes enzyme-mediated hydrolysis to form N-hydroxymethyl aripiprazole, which is then hydrolyzed to the active moiety, aripiprazole.[1] Aripiprazole exhibits its antipsychotic effects through a combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1]

Data Presentation

SpeciesSexDose AdministrationAUC (ng·day/mL)Reference
Rat (Sprague-Dawley)Male/FemaleSingle Intramuscular Dose418/683 (Aripiprazole)[1]
Rat (Sprague-Dawley)Male/FemaleRepeat Intramuscular Dosing659/1420 (Aripiprazole)[1]

Note: AUC values represent the 28-day period following the first dose. The doses administered in these toxicology studies were up to 144.1 mg/animal.[1]

Experimental Protocols

This section details the methodology for the intramuscular administration of this compound in rats.

Materials
  • This compound aqueous-based suspension

  • Sterile syringes (1 mL or appropriate size for the injection volume)

  • Sterile hypodermic needles (25-30 gauge)

  • 70% Isopropyl alcohol swabs

  • Appropriate animal restraints

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Animal Preparation
  • Species: Sprague-Dawley rats are a commonly used strain in toxicological and pharmacokinetic studies.[1]

  • Acclimation: Animals should be acclimated to the housing conditions for at least 5 days prior to the experiment.

  • Health Status: Only healthy animals should be used. A general health check should be performed before dosing.

  • Identification: Each animal must be individually identifiable (e.g., ear tag, tail mark).

Drug Preparation

This compound is typically formulated as an aqueous-based suspension. If using a commercial formulation such as Aristada®, it is provided in a pre-filled syringe. For research purposes, a custom formulation may be prepared.

  • Vehicle: An aqueous-based vehicle is appropriate for this compound suspensions.

  • Resuspension: If the drug is in a suspension, it is critical to ensure homogeneity before administration. This can be achieved by gentle vortexing or inversion of the vial.

Administration Procedure

The following steps outline the intramuscular injection technique in rats:

  • Restraint: Properly restrain the rat to ensure the safety of both the animal and the researcher and to prevent injury. Manual restraint is common, but appropriate restraining devices can also be used.

  • Injection Site Selection: The primary sites for intramuscular injection in rats are the quadriceps muscle group on the cranial aspect of the thigh or the gluteal muscles of the hind limb. Rotate injection sites if repeated injections are necessary.

  • Site Preparation: Clean the injection site with a 70% isopropyl alcohol swab and allow it to dry.

  • Needle Insertion: Insert the needle into the muscle at a 90-degree angle. The needle should be inserted to a depth that ensures deposition into the muscle mass without hitting the bone.

  • Aspiration: Gently pull back on the syringe plunger to check for blood. If blood appears in the syringe hub, withdraw the needle and select a new injection site. This is to ensure the injection is not administered intravenously.

  • Injection: Inject the suspension slowly and steadily to avoid tissue damage. The maximum recommended injection volume per site in rats is typically 0.1 mL to 0.3 mL.

  • Needle Withdrawal: After the injection is complete, withdraw the needle smoothly.

  • Post-Injection Care: Apply gentle pressure to the injection site for a few seconds to prevent bleeding.

Post-Administration Monitoring
  • Observation: Monitor the animal for any signs of distress, pain, or adverse reactions immediately after the injection and at regular intervals for the first few hours.

  • Injection Site Evaluation: The injection site should be observed for signs of inflammation, swelling, or other local reactions. In preclinical studies with this compound, injection site reactions, including granulomatous inflammation, have been observed in rats.[1]

  • General Health: Continue to monitor the general health and well-being of the animals throughout the study period.

Visualizations

Signaling Pathway of Aripiprazole

aripiprazole_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor 5HT1A_auto 5-HT1A Autoreceptor D2 D2 Receptor 5HT1A 5-HT1A Receptor 5HT2A 5-HT2A Receptor Aripiprazole Aripiprazole Aripiprazole->D2_auto Partial Agonist Aripiprazole->5HT1A_auto Partial Agonist Aripiprazole->D2 Partial Agonist Aripiprazole->5HT1A Partial Agonist Aripiprazole->5HT2A Antagonist Dopamine Dopamine Dopamine->D2_auto Dopamine->D2 Serotonin Serotonin Serotonin->5HT1A_auto Serotonin->5HT1A Serotonin->5HT2A

Caption: Aripiprazole's mechanism of action at dopamine and serotonin receptors.

Experimental Workflow for Intramuscular Administration of this compound in Rats

experimental_workflow animal_prep Animal Preparation (Acclimation, Health Check, Identification) restraint Restraint animal_prep->restraint drug_prep Drug Preparation (Aqueous Suspension, Resuspend) injection Intramuscular Injection (Quadriceps or Gluteal) drug_prep->injection restraint->injection monitoring Post-Administration Monitoring (Observe for adverse reactions, check injection site) injection->monitoring data_collection Data Collection (e.g., Blood Sampling for PK) monitoring->data_collection

Caption: Workflow for intramuscular administration of this compound in rats.

References

Application Notes and Protocols: Use of Aripiprazole Lauroxil in Neurodevelopmental Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633), an atypical antipsychotic, exhibits a unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This mechanism of action has made it a subject of interest for treating neurodevelopmental disorders such as schizophrenia and autism spectrum disorder (ASD). Aripiprazole Lauroxil, a long-acting injectable prodrug of aripiprazole, offers a promising therapeutic option by ensuring sustained plasma concentrations and improving treatment adherence. These application notes provide a comprehensive overview of the use of aripiprazole in preclinical models of neurodevelopmental disorders, focusing on the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) model of schizophrenia and the valproic acid (VPA) model of autism. While preclinical data on the long-acting injectable this compound is limited, the following protocols and data derived from oral aripiprazole studies provide a foundational framework for its investigation.

Data Presentation

Table 1: Effects of Aripiprazole on Dopamine Neuron Activity in the MAM Rodent Model of Schizophrenia
ParameterAnimal ModelTreatment GroupDose (mg/kg)RouteKey FindingsReference
Number of Spontaneously Active Dopamine NeuronsMAM RatsAripiprazole1i.p.Decreased in MAM rats, no effect in control rats.[1]
Firing Rate of VTA Dopamine NeuronsMAM RatsAripiprazole3 or 10p.o.Reduced in MAM rats, no effect in saline-treated controls.[2]
Reversal of Haloperidol-Induced Depolarization BlockMAM RatsAripiprazole1i.p.Reversed the depolarization block state induced by haloperidol.[1][3]
Table 2: Behavioral Effects of Aripiprazole in the Valproic Acid (VPA) Rodent Model of Autism Spectrum Disorder
Behavioral TestAnimal ModelTreatment GroupDose (mg/kg)RouteKey FindingsReference
Social Interaction TestVPA-induced miceAripiprazole10 (maternal treatment)Not specifiedPrevented deficits in social interaction.[3]
Repetitive Self-GroomingVPA-induced ratsAripiprazole3i.p.No significant reduction in self-grooming.[4]
Nestlet-Shredding TestVPA-induced ratsAripiprazole3i.p.Significantly reduced shredding behavior compared to VPA-exposed group.[4]
Locomotor Activity (Open Field Test)VPA-induced ratsAripiprazole3i.p.Significantly decreased locomotor activity.[4]
Table 3: Neurochemical and Receptor Binding Effects of Aripiprazole

| Parameter | Animal Model | Treatment Group | Dose (mg/kg/day) | Route | Brain Region | Key Findings | Reference | |---|---|---|---|---|---|---| | Dopamine D2 Receptor (D2R) Levels | Adolescent Rats | Aripiprazole | 1.5 | Not specified | Medial Prefrontal Cortex & Hippocampus | Significantly lower D2R levels compared to control and risperidone (B510) groups. |[2] | | 5-HT1A Receptor Binding Density | Female Rats | Aripiprazole | 2.25 | Oral | Hippocampus (CA1) & Amygdala (MeP) | Significantly increased after 1 week of treatment. |[5] | | Extracellular Dopamine Levels | Rats | Aripiprazole | 0.3-3 | i.v. | Medial Prefrontal Cortex | Increased dopamine output. |[6] | | Extracellular Serotonin Levels | Rats | Aripiprazole | 0.3-3 | i.v. | Medial Prefrontal Cortex | Reduced serotonin output. |[6] | | Striatal Glutamate and GABA Levels | Tic Disorder Model Rats | Aripiprazole | 1.6, 4, 10 | Gavage | Striatum | Marked reduction in both neurotransmitters. |[7] |

Experimental Protocols

MAM Model of Schizophrenia: Induction and Drug Administration

Objective: To create a neurodevelopmental model of schizophrenia with a hyperdopaminergic phenotype.

Materials:

  • Pregnant Sprague-Dawley rats (gestational day 16)

  • Methylazoxymethanol acetate (MAM)

  • Saline solution

  • Aripiprazole

  • Vehicle for aripiprazole (e.g., 0.5% methylcellulose)

Protocol:

  • On gestational day 17, administer a single intraperitoneal (i.p.) injection of MAM (22 mg/kg) or saline to pregnant dams.

  • Allow the offspring to be born and weaned normally. Pups from MAM-treated dams will constitute the experimental group, and those from saline-treated dams will serve as controls.

  • Behavioral and neurochemical testing is typically performed on the adult offspring (postnatal day 60 or later).

  • For acute studies, administer a single dose of aripiprazole (e.g., 1-10 mg/kg, i.p. or p.o.) and conduct assessments at a specified time point (e.g., 2 hours) post-administration.[1][2]

  • For chronic studies, administer aripiprazole or vehicle daily for a specified period (e.g., 21 days) before behavioral or neurochemical testing.

Valproic Acid (VPA) Model of Autism: Induction and Drug Administration

Objective: To induce an autism-like phenotype in rodents characterized by social deficits and repetitive behaviors.

Materials:

  • Pregnant mice or rats (gestational day 12.5)

  • Valproic acid sodium salt

  • Saline solution

  • Aripiprazole

  • Vehicle for aripiprazole

Protocol:

  • On gestational day 12.5, administer a single i.p. injection of VPA (e.g., 500 mg/kg) or saline to pregnant dams.[3]

  • Allow the offspring to be born and weaned. The offspring from VPA-treated dams will exhibit autism-like behaviors.

  • For maternal treatment studies, aripiprazole (e.g., 10 mg/kg) can be administered to the dams during a specific period of gestation following VPA administration.[3]

  • For direct treatment of offspring, administer aripiprazole (e.g., 3 mg/kg, i.p.) to juvenile or adult offspring before behavioral testing.[4]

Behavioral Assays

Objective: To assess social behavior and preference for social novelty.

Protocol:

  • Habituate the test mouse to a three-chambered apparatus.

  • In the sociability phase, place a novel mouse (Stranger 1) in one side chamber and an inanimate object in the other.

  • Place the test mouse in the center chamber and allow it to explore all three chambers for a set duration (e.g., 10 minutes).

  • Record the time spent in each chamber and the time spent sniffing Stranger 1 versus the object.

  • In the social novelty phase, replace the inanimate object with a new novel mouse (Stranger 2).

  • Record the time the test mouse spends interacting with the now familiar Stranger 1 versus the novel Stranger 2.

Objective: To assess repetitive and compulsive-like behavior.

Protocol:

  • Place 20-25 glass marbles in a grid pattern on top of 5 cm of clean bedding in a standard mouse cage.

  • Introduce a single mouse into the cage and leave it undisturbed for 30 minutes.

  • After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

  • A reduction in the number of buried marbles is indicative of an anti-compulsive effect.

Objective: To measure sensorimotor gating, which is often deficient in schizophrenia.

Protocol:

  • Place the animal in a startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 70 dB).

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-alone trials: A weak acoustic stimulus (e.g., 73, 76, 82 dB) is presented.

    • Prepulse-pulse trials: The weak prepulse precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Measure the startle response (whole-body flinch) for each trial.

  • Calculate PPI as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.[8][9]

Objective: To assess anxiety-like behavior.

Protocol:

  • The EPM consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.[10][11]

Neurochemical and Electrophysiological Analyses

Objective: To measure extracellular levels of neurotransmitters in specific brain regions.

Protocol:

  • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., medial prefrontal cortex, striatum) of an anesthetized rodent.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, glutamate, GABA) in the dialysate using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.[6][7]

  • After establishing a stable baseline, administer aripiprazole and continue collecting samples to determine its effect on neurotransmitter levels.

Objective: To record the activity of individual neurons, particularly dopamine neurons in the ventral tegmental area (VTA).

Protocol:

  • Anesthetize the rodent and place it in a stereotaxic frame.

  • Lower a recording microelectrode into the VTA.

  • Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, burst firing).

  • Record the baseline firing rate and pattern of a single dopamine neuron.

  • Administer aripiprazole (e.g., intravenously or intraperitoneally) and record the changes in the neuron's activity.

  • Data analysis includes changes in firing rate, burst firing, and population activity (number of active neurons).[1][2]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Aripiprazole's multimodal mechanism of action.

Experimental_Workflow_MAM_Model cluster_assays Outcome Measures start Pregnant Rat (Gestational Day 16) mam_injection MAM Injection (22 mg/kg, i.p.) on Gestational Day 17 start->mam_injection birth Birth and Weaning of Offspring mam_injection->birth adult Adult Offspring (Postnatal Day >60) birth->adult treatment Aripiprazole or Vehicle Administration (Acute or Chronic) adult->treatment behavioral Behavioral Assays (e.g., PPI, Social Interaction) treatment->behavioral neurochemical Neurochemical Analysis (e.g., Microdialysis) treatment->neurochemical electrophysiology Electrophysiology (e.g., VTA DA Neuron Firing) treatment->electrophysiology

Caption: Workflow for the MAM model of schizophrenia.

Experimental_Workflow_VPA_Model cluster_assays Outcome Measures start Pregnant Mouse/Rat (Gestational Day 12) vpa_injection VPA Injection (500 mg/kg, i.p.) on Gestational Day 12.5 start->vpa_injection birth Birth and Weaning of Offspring vpa_injection->birth offspring Juvenile or Adult Offspring birth->offspring treatment Aripiprazole or Vehicle Administration offspring->treatment social_behavior Social Behavior (e.g., Social Interaction Test) treatment->social_behavior repetitive_behavior Repetitive Behavior (e.g., Marble Burying, Self-Grooming) treatment->repetitive_behavior cognitive_function Cognitive Function (e.g., Y-maze) treatment->cognitive_function

Caption: Workflow for the VPA model of autism.

Conclusion

The preclinical models and protocols outlined in these application notes provide a robust framework for investigating the therapeutic potential of aripiprazole in neurodevelopmental disorders. The MAM and VPA models effectively recapitulate key features of schizophrenia and autism, respectively, allowing for the detailed examination of behavioral, neurochemical, and electrophysiological effects of drug candidates. While direct preclinical data for this compound is needed, the information gathered from oral aripiprazole studies offers valuable insights and a strong rationale for its further investigation in a long-acting formulation. The provided protocols for behavioral and physiological assessments can be readily adapted for studies involving this compound to evaluate its efficacy and mechanism of action in these critical areas of unmet medical need.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aripiprazole Lauroxil Dose Conversion for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the conversion of human doses of aripiprazole (B633) lauroxil to appropriate doses for animal studies. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is aripiprazole lauroxil and how does it work?

This compound is a long-acting injectable (LAI) atypical antipsychotic. It is a prodrug, meaning it is an inactive compound that is converted into its active form, aripiprazole, in the body.[1][2] Following intramuscular injection, this compound is slowly hydrolyzed, leading to a sustained release of aripiprazole over several weeks.[1][2] The therapeutic effects of aripiprazole are mediated through its partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[3]

Q2: Why is direct dose conversion of this compound from humans to animals based on body weight (mg/kg) not recommended?

Direct scaling of drug doses based on body weight alone is often inaccurate due to differences in body surface area, metabolic rates, and other physiological parameters between species. A more accurate method is allometric scaling, which takes these differences into account. Allometric scaling is a well-established principle in pharmacology for extrapolating drug doses between species.

Q3: How can I estimate a starting dose of this compound for my animal study?

A common and recommended method for calculating a Human Equivalent Dose (HED) from an animal dose, and vice versa, is based on body surface area (BSA). The FDA provides guidance and conversion factors (Km) for this purpose. The general formula is:

  • Animal Equivalent Dose (AED) (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

The Km factor is the body weight (kg) divided by the body surface area (m²).

Q4: Where can I find the Km values for different animal species?

The Km values for various species are provided in the table below, adapted from FDA guidance.

Data Presentation: Allometric Scaling and Preclinical Data

Table 1: Allometric Scaling Conversion Factors
SpeciesBody Weight (kg)Body Surface Area (m²)Km FactorKm Ratio (Human Km / Animal Km)
Human 60 1.62 37 -
Mouse0.020.007312.3
Rat0.150.02566.2
Rabbit1.80.15123.1
Dog100.50201.8
Monkey30.24123.1

Data adapted from FDA guidance documents.

Table 2: this compound Doses in Humans and Corresponding Aripiprazole Equivalents
This compound DoseDosing FrequencyAripiprazole Equivalent
441 mgEvery 4 weeks300 mg
662 mgEvery 4 weeks450 mg
882 mgEvery 4 or 6 weeks600 mg
1064 mgEvery 8 weeks725 mg

This table provides the aripiprazole free base equivalent for each this compound dose.[2]

Table 3: Preclinical Toxicology Data for this compound
SpeciesDose Administered (mg/animal)Route of AdministrationStudy DurationNo Observed Adverse Effect Level (NOAEL)Human Equivalent Dose (HED) of NOAEL (mg/kg)
Rat14.7, 29.4, 102.9Intramuscular6 months102.9 mg/animal~28 mg/kg
Dog147, 662, 2058Intramuscular9 months2058 mg/animal~1143 mg/kg

Data sourced from FDA review documents.[4] The HED is an approximation and should be used as a guide for dose range selection.

Table 4: Oral Aripiprazole Doses and Associated Dopamine D2 Receptor Occupancy in Rats
Oral Aripiprazole Dose (mg/kg)Striatal D2 Receptor Occupancy (%)Behavioral Effect
1~13%Reduction in alcohol consumption (non-significant)
3~28%Reduction in alcohol consumption (non-significant)
10~86%Significant reduction in alcohol consumption[5][6]

This table provides context for the relationship between oral aripiprazole dose, D2 receptor occupancy, and a behavioral outcome in rats.[5][6]

Experimental Protocols

Protocol 1: Allometric Scaling-Based Dose Calculation for a Rat Study

Objective: To calculate an appropriate starting dose of this compound for a study in Sprague-Dawley rats, targeting a human therapeutic dose.

Materials:

  • Human therapeutic dose range for aripiprazole (e.g., 10-30 mg/day).

  • Allometric scaling conversion factors (Table 1).

  • Information on the this compound formulation to be used.

Methodology:

  • Select a Target Human Dose: Choose a human oral aripiprazole dose from the therapeutic range (e.g., 15 mg/day).

  • Convert to mg/kg for a 60 kg Human:

    • 15 mg / 60 kg = 0.25 mg/kg

  • Calculate the Animal Equivalent Dose (AED) for a Rat:

    • AED (mg/kg) = Human Dose (mg/kg) x Km Ratio (Human/Rat)

    • AED (mg/kg) = 0.25 mg/kg x 6.2 = 1.55 mg/kg (this is for oral aripiprazole)

  • Adjust for the Long-Acting Formulation: Since this compound is a long-acting injectable, the dosing frequency needs to be considered. A single injection in a rat will have a different pharmacokinetic profile than daily oral dosing. A common approach is to administer a dose that is expected to provide a therapeutic plasma concentration over a desired period. For initial studies, a dose based on the calculated oral equivalent can be a starting point.

  • Consider the Prodrug Molecular Weight: this compound has a higher molecular weight than aripiprazole. Doses in preclinical studies are often expressed as aripiprazole free base equivalents.[4] Ensure you are using the correct molecular weight for your calculations if you are preparing your own formulation.

  • Select a Starting Dose Range: Based on the calculation, a starting dose of around 1.55 mg/kg of aripiprazole equivalent administered as a single intramuscular injection could be a reasonable starting point for a rat study. It is recommended to test a range of doses (e.g., 1, 3, and 10 mg/kg) to establish a dose-response relationship.[5]

Protocol 2: General Procedure for a Preliminary Efficacy Study in a Rat Model of Schizophrenia

Objective: To assess the efficacy of a selected dose range of this compound in a rodent model relevant to schizophrenia (e.g., amphetamine-induced hyperlocomotion).

Materials:

  • Sprague-Dawley rats.

  • This compound formulation.

  • Amphetamine.

  • Open-field activity monitoring system.

Methodology:

  • Acclimation: Acclimate rats to the housing and testing environment for at least one week prior to the experiment.

  • Dosing: Administer a single intramuscular injection of this compound or vehicle to different groups of rats at the selected doses (e.g., 1, 3, 10 mg/kg aripiprazole equivalent).

  • Washout/Drug Release Period: Allow sufficient time for the drug to be released and reach steady-state concentrations. For this compound, this could be several days to a week.

  • Behavioral Testing:

    • Habituate the rats to the open-field arena for a set period (e.g., 30 minutes) on the day before testing.

    • On the test day, administer amphetamine (e.g., 1.5 mg/kg, intraperitoneally) to induce hyperlocomotion.

    • Immediately place the rats in the open-field arena and record locomotor activity for a defined period (e.g., 60 minutes).

  • Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.

Mandatory Visualizations

Signaling Pathway of Aripiprazole

Aripiprazole_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine D2_autoreceptor D2 Autoreceptor Dopamine_vesicle->D2_autoreceptor Binds D2_receptor D2 Receptor Signal_transduction Signal Transduction D2_receptor->Signal_transduction 5HT1A_receptor 5-HT1A Receptor 5HT1A_receptor->Signal_transduction 5HT2A_receptor 5-HT2A Receptor 5HT2A_receptor->Signal_transduction Therapeutic_effect Therapeutic Effect Signal_transduction->Therapeutic_effect Aripiprazole Aripiprazole Aripiprazole->D2_autoreceptor Partial Agonist Aripiprazole->D2_receptor Partial Agonist Aripiprazole->5HT1A_receptor Partial Agonist Aripiprazole->5HT2A_receptor Antagonist

Caption: Aripiprazole's mechanism of action at key neurotransmitter receptors.

Experimental Workflow for Dose Conversion

Dose_Conversion_Workflow start Start: Define Human Therapeutic Dose human_dose_mg_kg Convert to Human Dose (mg/kg) start->human_dose_mg_kg allometric_scaling Apply Allometric Scaling (using Km ratio) human_dose_mg_kg->allometric_scaling aed_mg_kg Calculate Animal Equivalent Dose (AED) in mg/kg allometric_scaling->aed_mg_kg prolonged_release Consider Long-Acting Injectable Formulation aed_mg_kg->prolonged_release dose_range Select Dose Range for In Vivo Study prolonged_release->dose_range in_vivo_study Conduct Pilot In Vivo Study (PK/PD) dose_range->in_vivo_study data_analysis Analyze Plasma Concentrations and Behavioral Effects in_vivo_study->data_analysis dose_optimization Optimize Dose for Pivotal Studies data_analysis->dose_optimization

Caption: A stepwise workflow for converting a human dose to an animal dose.

Logical Relationship of Factors for Dose Selection

Dose_Selection_Factors cluster_pharmacokinetics Pharmacokinetics cluster_pharmacodynamics Pharmacodynamics cluster_toxicology Toxicology center_node Optimal Animal Dose PK_Human Human PK Data Absorption Absorption PK_Human->Absorption PK_Animal Animal PK Data PK_Animal->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Allometric_Scaling Allometric Scaling Excretion->Allometric_Scaling PD_Human Human Efficacy Data Receptor_Occupancy Receptor Occupancy PD_Human->Receptor_Occupancy PD_Animal Animal Model Efficacy PD_Animal->Receptor_Occupancy Behavioral_Endpoints Behavioral Endpoints Receptor_Occupancy->Behavioral_Endpoints Behavioral_Endpoints->center_node Tox_Data Preclinical Toxicology NOAEL NOAEL Tox_Data->NOAEL NOAEL->center_node Allometric_Scaling->center_node

References

Technical Support Center: Aripiprazole Lauroxil Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting drug-drug interaction (DDI) studies with aripiprazole (B633) lauroxil.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for aripiprazole lauroxil and how do they influence DDI study design?

A1: this compound is a long-acting injectable prodrug of aripiprazole. Following intramuscular injection, it is converted by esterases to N-hydroxymethyl-aripiprazole, which then rapidly hydrolyzes to aripiprazole. Aripiprazole is the primary active moiety and is extensively metabolized in the liver, mainly by two cytochrome P450 (CYP) isoenzymes: CYP3A4 and CYP2D6.[1][2] These pathways are critical to consider in DDI study design, as co-administration with drugs that strongly inhibit or induce these enzymes can significantly alter aripiprazole plasma concentrations, potentially affecting its efficacy and safety.[2][3] The major active metabolite, dehydro-aripiprazole, is formed through these pathways and has a similar affinity for D2 receptors as the parent drug.[4]

Q2: Which types of drugs are most likely to have clinically significant interactions with this compound?

A2: The most significant interactions occur with:

  • Strong CYP3A4 Inhibitors: (e.g., itraconazole (B105839), ketoconazole, clarithromycin) These drugs can substantially increase aripiprazole plasma concentrations.[5][6]

  • Strong CYP3A4 Inducers: (e.g., carbamazepine (B1668303), rifampin) These drugs can significantly decrease aripiprazole plasma concentrations.[7][8][9][10]

  • Strong CYP2D6 Inhibitors: (e.g., fluoxetine, paroxetine, quinidine) These also increase aripiprazole exposure.[6]

Concomitant use with both strong CYP3A4 and CYP2D6 inhibitors can lead to a more pronounced increase in aripiprazole levels.[11]

Q3: How does the long-acting injectable formulation of this compound affect the design of DDI studies compared to oral aripiprazole?

A3: The extended-release nature of this compound presents unique challenges for DDI study design. Traditional crossover studies are often impractical due to the very long half-life of aripiprazole following injection (ranging from 29 to 35 days), which would require an unfeasibly long washout period.[12][13] Therefore, DDI assessments for this compound often rely on data from oral aripiprazole studies, in conjunction with population pharmacokinetic (PopPK) and physiologically-based pharmacokinetic (PBPK) modeling and simulation.[1][2][3][14] These models help predict the impact of interacting drugs on the steady-state concentrations of aripiprazole when administered as a long-acting injectable.

Q4: What are the recommended dose adjustments for this compound when co-administered with interacting drugs?

A4: Dose adjustments are often necessary and should be guided by clinical evaluation and, where possible, therapeutic drug monitoring. General recommendations include:

  • With Strong CYP3A4 or CYP2D6 Inhibitors: The dose of this compound should be reduced.[3][15]

  • With Strong CYP3A4 Inducers: The dose of this compound may need to be increased.[3][7]

  • For CYP2D6 Poor Metabolizers: These individuals have a reduced capacity to metabolize aripiprazole and may require a lower dose, especially when co-administered with a strong CYP3A4 inhibitor.[3]

Specific dose adjustment guidelines are typically provided in the drug's prescribing information.

Troubleshooting Guide

Problem: Unexpectedly high or low aripiprazole plasma concentrations in study participants.

  • Possible Cause: Concomitant medication use was not fully captured.

    • Troubleshooting Step: Review all concomitant medications, including over-the-counter drugs and herbal supplements (e.g., St. John's Wort, a CYP3A4 inducer).

  • Possible Cause: Genetic polymorphism in CYP2D6.

    • Troubleshooting Step: Genotype participants for CYP2D6 status (e.g., poor, intermediate, extensive, or ultrarapid metabolizers). This can help explain variability in aripiprazole concentrations.[1]

  • Possible Cause: Non-adherence to the interacting drug regimen.

    • Troubleshooting Step: Implement measures to monitor and encourage adherence to the co-administered medication.

Problem: Difficulty in establishing a steady-state for the interacting drug before assessing the DDI.

  • Possible Cause: The interacting drug has a long half-life.

    • Troubleshooting Step: Allow for a sufficient run-in period for the interacting drug to reach steady-state concentrations before initiating this compound administration.

  • Possible Cause: The induction effect of a CYP3A4 inducer takes time to develop.

    • Troubleshooting Step: Ensure that the inducer has been administered for a long enough duration (typically 1-2 weeks) for the maximal induction effect to be achieved before assessing the interaction.

Problem: High inter-individual variability in pharmacokinetic parameters.

  • Possible Cause: A combination of genetic factors, concomitant medications, and patient-specific characteristics.

    • Troubleshooting Step: Utilize population pharmacokinetic (PopPK) modeling to identify covariates that may explain the variability. This can provide a more robust understanding of the DDI across different patient populations.[1][14][16]

Data Presentation

Table 1: Effect of a Strong CYP3A4 Inducer (Carbamazepine) on the Pharmacokinetics of Oral Aripiprazole

Pharmacokinetic ParameterAripiprazole Alone (Mean)Aripiprazole + Carbamazepine (Mean)% Decrease
Cmax (ng/mL)Data not specifiedData not specified66%[7] - 68%[8]
AUC (ng·h/mL)Data not specifiedData not specified71%[7] - 73%[8]
Dehydro-aripiprazole CmaxData not specifiedData not specified68%[7] - 69%[8]
Dehydro-aripiprazole AUCData not specifiedData not specified69%[7]

Data derived from studies with oral aripiprazole.

Table 2: Effect of a Strong CYP3A4 Inhibitor (Itraconazole) on the Pharmacokinetics of Oral Aripiprazole

Pharmacokinetic ParameterAripiprazole Alone (Mean)Aripiprazole + Itraconazole (Mean)% Increase
CmaxData not specifiedData not specified19.4%[5]
AUCData not specifiedData not specified48.0%[5]
Dehydro-aripiprazole CmaxData not specifiedData not specified18.6%[5]
Dehydro-aripiprazole AUCData not specifiedData not specified38.8%[5]

Data derived from studies with oral aripiprazole.

Experimental Protocols

Protocol: A Representative DDI Study Design with a Strong CYP3A4 Inducer

This protocol is a generalized representation based on typical DDI study designs and data from oral aripiprazole studies.

  • Study Design: An open-label, sequential treatment design.

  • Participant Population: Clinically stable patients with schizophrenia or schizoaffective disorder who have demonstrated tolerability to oral aripiprazole.

  • Phase 1: Aripiprazole Monotherapy:

    • Administer a single intramuscular injection of this compound.

    • To achieve therapeutic concentrations more rapidly, co-administer oral aripiprazole for the first 21 days.[1][14]

    • Collect pharmacokinetic samples at regular intervals to establish baseline aripiprazole and dehydro-aripiprazole concentrations at steady state.

  • Phase 2: Combination Therapy:

    • Initiate treatment with a strong CYP3A4 inducer (e.g., carbamazepine 200 mg twice daily).

    • Continue this compound administration at the established dosing interval.

    • Allow sufficient time (e.g., 2-4 weeks) for the inducer to reach steady-state and exert its maximal enzyme induction effect.

    • Collect pharmacokinetic samples at the same time points as in Phase 1 to determine aripiprazole and dehydro-aripiprazole concentrations in the presence of the inducer.

  • Pharmacokinetic Analysis:

    • Analyze plasma samples for aripiprazole and dehydro-aripiprazole concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters (Cmax, AUC, Tmax, and trough concentrations).

    • Compare the parameters between the monotherapy and combination therapy phases to quantify the magnitude of the drug interaction.

Mandatory Visualization

aripiprazole_metabolism cluster_prodrug Prodrug Administration cluster_conversion Conversion to Active Drug cluster_metabolism Hepatic Metabolism This compound This compound N-hydroxymethyl-aripiprazole N-hydroxymethyl-aripiprazole This compound->N-hydroxymethyl-aripiprazole Esterases Aripiprazole Aripiprazole N-hydroxymethyl-aripiprazole->Aripiprazole Hydrolysis Dehydro-aripiprazole (Active) Dehydro-aripiprazole (Active) Aripiprazole->Dehydro-aripiprazole (Active) CYP3A4 / CYP2D6 Inactive Metabolites Inactive Metabolites Aripiprazole->Inactive Metabolites CYP3A4 / CYP2D6

Caption: Metabolic pathway of this compound.

ddi_study_workflow start Patient Screening and Enrollment phase1 Phase 1: this compound Monotherapy (Establish Baseline PK) start->phase1 pk1 PK Sampling phase1->pk1 phase2 Phase 2: Co-administration with Interacting Drug (Inducer or Inhibitor) pk1->phase2 pk2 PK Sampling phase2->pk2 analysis Pharmacokinetic Analysis (Compare Phase 1 vs. Phase 2) pk2->analysis end Study Conclusion analysis->end

Caption: Workflow for a sequential DDI study design.

logical_relationships cluster_inducers CYP3A4 Inducers (e.g., Carbamazepine) cluster_inhibitors CYP3A4/CYP2D6 Inhibitors (e.g., Itraconazole) inducer Increase CYP3A4 Activity metabolism Aripiprazole Metabolism inducer->metabolism Accelerates inhibitor Decrease CYP3A4/CYP2D6 Activity inhibitor->metabolism Slows concentration Aripiprazole Plasma Concentration metabolism->concentration Determines

Caption: Logical relationships in enzyme-mediated DDIs.

References

Technical Support Center: Aripiprazole Lauroxil Formulation and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aripiprazole (B633) Lauroxil, focusing on the impact of particle size on its in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the impact of particle size on the bioavailability of Aripiprazole Lauroxil?

A1: this compound is a long-acting injectable (LAI) suspension where the drug is present as solid crystalline particles. The in vivo dissolution of these particles is the rate-limiting step for the absorption of the drug into the systemic circulation. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid. Smaller particles have a larger surface area-to-volume ratio, which leads to a faster dissolution rate and, consequently, a more rapid onset of therapeutic plasma concentrations of aripiprazole.[1][2]

Q2: What are the key differences between the microcrystalline and nanocrystalline formulations of this compound?

A2: The primary difference lies in the particle size of the this compound crystals. The standard formulation (e.g., Aristada®) consists of micrometer-sized particles, designed for slow dissolution and extended release over several weeks to months.[3][4] The nanocrystal dispersion (e.g., Aristada Initio®) contains nanometer-sized particles, which dissolve more rapidly, allowing for the achievement of therapeutic plasma levels much faster.[4][5][6][7][8][9] This faster onset of action with the nanocrystal formulation helps to overcome the initial lag time in therapeutic effect seen with the microcrystalline formulation.[2][8][9]

Q3: Why is a combination of a nanocrystal injection and oral aripiprazole used for treatment initiation?

A3: The nanocrystal dispersion of this compound (ALNCD) was developed to shorten the initiation period required for the long-acting injectable.[2][4] While the nanocrystals dissolve faster than the microcrystals, there is still a brief period before therapeutic concentrations are reached. To bridge this gap, a single oral dose of aripiprazole is co-administered with the initial ALNCD injection.[2][4][8][9] This one-day initiation regimen is designed to provide plasma aripiprazole levels comparable to those achieved with a 21-day oral aripiprazole supplementation that was previously required with the standard microcrystalline formulation.[2][4]

Troubleshooting Guides

Particle Size Analysis

Problem: Inconsistent or broad particle size distribution in my this compound formulation.

Possible Causes & Solutions:

  • Milling/Homogenization Issues:

    • Inadequate energy input: Increase milling time, speed, or pressure.

    • Improper bead size (for media milling): Optimize the size and density of the milling media.

    • Formulation sticking to equipment: This can be due to the material's stickiness.[10] Ensure the material is sufficiently dry or, for wet milling, has a high enough moisture content (typically >50%).[10] Consider cooling the milling chamber if heat generation is causing the material to soften.[10]

  • Aggregation/Agglomeration:

    • Inadequate stabilizer concentration: Ensure the concentration of the stabilizing agent is sufficient to coat the surface of the newly formed particles and prevent them from re-aggregating.

    • Inappropriate stabilizer: The chosen stabilizer may not be optimal for the drug substance. Screen different pharmaceutically acceptable stabilizers.

  • Measurement Artifacts (e.g., using Laser Diffraction):

    • Air bubbles in the sample: Degas the dispersion medium before measurement.

    • Incorrect refractive index input: Use the correct refractive index for both the particles and the dispersion medium.

    • Multiple scattering effects (for concentrated samples): Dilute the sample to an appropriate concentration as recommended by the instrument manufacturer.

In Vitro Dissolution Testing

Problem: High variability in dissolution profiles between batches of the same formulation.

Possible Causes & Solutions:

  • Inconsistent Particle Size Distribution: As discussed above, a consistent particle size distribution is critical for reproducible dissolution.

  • Inadequate Wetting of Particles:

    • Poor dispersion in the dissolution medium: Ensure the formulation is properly suspended before adding it to the dissolution vessel. The inclusion of a surfactant in the dissolution medium can improve wetting.

  • "Cone" formation at the bottom of the vessel: This can occur with paddle apparatus (USP Apparatus 2) and indicates poor hydrodynamics. Optimize the paddle speed or consider using a different apparatus if the issue persists.

  • Inappropriate Dissolution Medium: The pH and composition of the dissolution medium should be physiologically relevant and have the ability to discriminate between different formulations. For poorly soluble drugs like aripiprazole, the use of surfactants may be necessary.[3]

In Vivo Bioavailability Studies

Problem: Unexpected pharmacokinetic profile in animal models (e.g., lower than expected Cmax, delayed Tmax).

Possible Causes & Solutions:

  • Particle Aggregation at the Injection Site: The formulation may be aggregating upon injection, reducing the effective surface area for dissolution. This can be influenced by the ionic strength and protein content of the interstitial fluid. Consider optimizing the formulation's stabilizer to prevent in vivo aggregation.

  • Formation of a Fibrous Capsule: The formulation may be eliciting a significant foreign body response, leading to the formation of a fibrous capsule around the injection depot. This can act as a barrier to drug dissolution and absorption. Histopathological evaluation of the injection site is recommended.

  • Incorrect Injection Technique: Ensure a consistent and correct intramuscular injection technique is used. The depth and location of the injection can influence absorption.

  • Analytical Method Issues:

    • Poor recovery during sample preparation: Optimize the extraction method for aripiprazole and its metabolites from plasma. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods.[11][12][13][14]

    • Matrix effects in LC-MS/MS: Use a stable isotope-labeled internal standard to compensate for matrix effects.

Data Presentation

Table 1: Comparison of this compound Formulations

FeatureMicrocrystalline Formulation (e.g., Aristada®)Nanocrystal Dispersion (e.g., Aristada Initio®)
Particle Size Micrometer rangeNanometer range[6]
Dissolution Rate SlowFast[4]
Time to Therapeutic Plasma Levels Delayed (requires 21-day oral supplementation)[2]Rapid (used for 1-day initiation with oral dose)[2][4]
Clinical Use Maintenance treatmentInitiation of treatment[4][8][9]

Table 2: Key Pharmacokinetic Parameters (Illustrative)

FormulationTmax (median)Half-life (median)
Microcrystalline AL~41 days~54 days
Nanocrystal AL (ALncd)~16-35 days~15-18 days[9]

Note: These are approximate values and can vary based on the specific study and patient population.

Experimental Protocols

Particle Size Distribution Analysis by Laser Diffraction

Objective: To determine the particle size distribution of an this compound suspension.

Methodology:

  • Sample Preparation:

    • Accurately weigh a representative sample of the this compound suspension.

    • Disperse the sample in a suitable medium (e.g., water with a small amount of surfactant like Tween 80 to prevent aggregation). The dispersion should be sonicated for a defined period to ensure deagglomeration without causing primary particle fracture.

  • Instrument Setup:

    • Use a laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).

    • Set the appropriate refractive indices for this compound and the dispersion medium.

    • Ensure the system is clean and the background is within acceptable limits.

  • Measurement:

    • Add the sample dispersion dropwise to the measurement cell until the desired obscuration level is reached (typically 10-20%).

    • Allow the sample to circulate and stabilize.

    • Perform multiple measurements (e.g., 3-5) for each sample to ensure reproducibility.

  • Data Analysis:

    • Report the particle size distribution as volume-weighted distribution (Dv10, Dv50, Dv90) and span ((Dv90-Dv10)/Dv50).

    • The FDA guidance for this compound intramuscular suspension recommends population bioequivalence (PBE) analysis of D10 and D50.[1]

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the impact of particle size on the in vivo bioavailability of this compound.

Methodology:

  • Animal Model:

    • Use male Wistar or Sprague-Dawley rats (8-10 weeks old).

    • Acclimatize the animals for at least one week before the study.

  • Formulation Administration:

    • Divide the animals into groups, with each group receiving a different formulation (e.g., microcrystalline vs. nanocrystalline).

    • Administer a single intramuscular (IM) injection of the this compound suspension into the gluteal muscle. The dose should be calculated based on the body weight of the animal.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 1, 4, 8, 24, 48, 72 hours, and then daily or every other day for several weeks, depending on the expected release profile).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method for the quantification of aripiprazole and its active metabolite, dehydro-aripiprazole, in rat plasma. LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[11][12]

    • The method should include a sample preparation step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the plasma matrix.[11][12][13][14]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

    • Compare the pharmacokinetic profiles of the different formulations to assess the impact of particle size.

Mandatory Visualization

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Study Formulation This compound Formulation (Micro vs. Nano) PSD_Analysis Particle Size Distribution Analysis (Laser Diffraction) Formulation->PSD_Analysis Dissolution In Vitro Dissolution Testing Formulation->Dissolution Dosing Intramuscular Injection Formulation->Dosing Animal_Model Animal Model (Rats) Animal_Model->Dosing Blood_Sampling Blood Sampling (Serial) Dosing->Blood_Sampling Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Bioavailability_Assessment Bioavailability Assessment PK_Analysis->Bioavailability_Assessment

Caption: Experimental workflow for assessing the impact of particle size on bioavailability.

logical_relationship Particle_Size Decrease Particle Size (Micro to Nano) Surface_Area Increase Surface Area to Volume Ratio Particle_Size->Surface_Area Dissolution_Rate Increase Dissolution Rate Surface_Area->Dissolution_Rate Absorption_Rate Increase Absorption Rate Dissolution_Rate->Absorption_Rate Tmax Decrease Tmax (Faster Onset) Absorption_Rate->Tmax Bioavailability Altered Bioavailability (Faster Onset) Absorption_Rate->Bioavailability

Caption: Relationship between particle size and bioavailability of this compound.

References

Adjusting for CYP2D6 or CYP3A4 metabolism in Aripiprazole Lauroxil research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of Aripiprazole (B633) Lauroxil, with a focus on adjusting for CYP2D6 and CYP3A4 enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway of Aripiprazole Lauroxil and which enzymes are involved?

A1: this compound is a long-acting injectable prodrug of aripiprazole. Following intramuscular injection, it is converted to aripiprazole through enzyme-mediated hydrolysis. Aripiprazole is the active moiety and is primarily metabolized in the liver by two main cytochrome P450 enzymes: CYP2D6 and CYP3A4.[1][2] These enzymes are responsible for converting aripiprazole into its active metabolite, dehydro-aripiprazole, and other inactive metabolites.[3] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to significant differences in how individuals metabolize aripiprazole, affecting drug exposure and potentially the risk of adverse effects.[1][3]

Q2: Why is it crucial to consider CYP2D6 and CYP3A4 activity in my research on this compound?

A2: Variability in CYP2D6 and CYP3A4 activity, due to genetic factors or co-administered drugs, can lead to significant inter-individual differences in aripiprazole plasma concentrations.[4] Individuals who are "poor metabolizers" of CYP2D6 may have significantly higher concentrations of aripiprazole, potentially increasing the risk of adverse reactions.[1] Conversely, co-administration with strong inducers of CYP3A4 can decrease aripiprazole concentrations, potentially reducing efficacy. Therefore, accounting for CYP2D6 and CYP3A4 activity is essential for accurate interpretation of pharmacokinetic and pharmacodynamic data, ensuring subject safety in clinical trials, and developing appropriate dosing recommendations.

Q3: What are the general recommendations for dose adjustment of this compound (Aristada®) based on CYP2D6 metabolizer status?

A3: For patients known to be CYP2D6 poor metabolizers, a dose reduction of Aristada® is often necessary. The specific adjustment depends on the current dose. For example, for patients on 662 mg, 882 mg, or 1064 mg, the dose should be reduced to 441 mg.[5][6] No dosage adjustment is typically needed for patients already taking the 441 mg dose, if it is well-tolerated.[5][6]

Q4: How do concomitant medications that inhibit or induce CYP2D6 or CYP3A4 affect this compound dosing?

A4: Co-administration of this compound with strong inhibitors or inducers of CYP2D6 or CYP3A4 for more than two weeks requires dose adjustments.[7]

  • Strong CYP3A4 Inhibitors: The dose of Aristada® should be reduced to the next lower strength.[8]

  • Strong CYP2D6 Inhibitors: The dose of Aristada® should be reduced to the next lower strength.[5][8]

  • Both Strong CYP3A4 and Strong CYP2D6 Inhibitors: Use of Aristada® at doses of 662 mg, 882 mg, or 1064 mg should be avoided.[7]

  • Strong CYP3A4 Inducers: For patients on the 441 mg dose, an increase to 662 mg may be necessary. No adjustment is typically needed for higher doses.[5][8]

Q5: Are there any special considerations for the initiation of this compound treatment with Aristada Initio®?

A5: Yes. Aristada Initio® is a single-dose initiation product and its dosage cannot be adjusted. Therefore, its use should be avoided in patients who are known CYP2D6 poor metabolizers or in those taking strong CYP3A4 inhibitors, strong CYP2D6 inhibitors, or strong CYP3A4 inducers.[6][7]

Troubleshooting Guides

Problem 1: Unexpectedly high aripiprazole plasma concentrations in a subset of study subjects.

  • Possible Cause 1: Undiagnosed CYP2D6 Poor Metabolizer Status. A significant portion of the population has reduced CYP2D6 activity due to genetic polymorphisms.[1]

    • Troubleshooting Step: Review subject genotyping data for CYP2D6. If not available, consider performing pharmacogenetic testing to identify poor metabolizers. The mean elimination half-life of aripiprazole is significantly longer in poor metabolizers (around 146 hours) compared to extensive metabolizers (around 75 hours).[1][2]

  • Possible Cause 2: Concomitant Medication. The subject may be taking a strong or moderate inhibitor of CYP2D6 or CYP3A4 that was not initially accounted for.

    • Troubleshooting Step: Conduct a thorough review of all concomitant medications, including over-the-counter drugs and supplements. Cross-reference these with known CYP inhibitor lists. Co-administration of a strong CYP2D6 inhibitor can lead to a 45% higher mean concentration-to-dose ratio of aripiprazole.[9]

  • Possible Cause 3: Hepatic Impairment. Liver dysfunction can impair drug metabolism.

    • Troubleshooting Step: Review the subject's clinical history and liver function tests. Mild hepatic impairment has been shown to increase the AUC of aripiprazole.[10]

Problem 2: Lower than expected aripiprazole plasma concentrations.

  • Possible Cause 1: CYP2D6 Ultra-rapid Metabolizer Status. Some individuals have multiple copies of the CYP2D6 gene, leading to accelerated metabolism.

    • Troubleshooting Step: Check genotyping data for CYP2D6 gene duplications.

  • Possible Cause 2: Concomitant Medication. The subject may be taking a strong inducer of CYP3A4, such as carbamazepine (B1668303) or rifampin.

    • Troubleshooting Step: Review concomitant medications for known CYP3A4 inducers. Co-administration of a CYP3A4 inducer can result in approximately 60% lower mean concentration-to-dose ratios of aripiprazole and dehydro-aripiprazole.[9] When carbamazepine is added to aripiprazole therapy, doubling the aripiprazole dose may be necessary.[11]

Problem 3: High variability in pharmacokinetic data across the study population.

  • Possible Cause: Heterogeneity in CYP2D6 Metabolizer Status. A study population will naturally include individuals with different CYP2D6 metabolizer phenotypes (poor, intermediate, extensive, and ultra-rapid).

    • Troubleshooting Step: Stratify the pharmacokinetic data based on the subjects' CYP2D6 genotype. This will allow for a more accurate analysis of drug exposure within each metabolic group. Population pharmacokinetic (PopPK) models can be developed to quantify the impact of different metabolizer statuses.[3]

Data Presentation: Dosage Adjustments for Aristada®

Table 1: Dose Adjustments for Aristada® in Known CYP2D6 Poor Metabolizers

Current Aristada® DoseRecommended Dose for CYP2D6 Poor Metabolizers
1064 mg441 mg
882 mg441 mg
662 mg441 mg
441 mgNo dosage adjustment necessary, if tolerated.

Data sourced from Drugs.com and ClinPGx.[5][6]

Table 2: Dose Adjustments for Aristada® with Concomitant Use of CYP Modulators (>2 weeks)

Concomitant MedicationRecommended Aristada® Dose AdjustmentConsiderations for CYP2D6 Poor Metabolizers
Strong CYP3A4 Inhibitor Reduce dose to the next lower strength. No adjustment for 441 mg dose if tolerated.Reduce dose to 441 mg from 662 mg, 882 mg, or 1064 mg. No adjustment for 441 mg dose if tolerated.
Strong CYP2D6 Inhibitor Reduce dose to the next lower strength. No adjustment for 441 mg dose if tolerated.No dose adjustment required.
Both Strong CYP3A4 & Strong CYP2D6 Inhibitor Avoid use for 662 mg, 882 mg, or 1064 mg doses. No adjustment for 441 mg dose if tolerated.N/A
Strong CYP3A4 Inducer Increase 441 mg dose to 662 mg. No adjustment for 662 mg, 882 mg, or 1064 mg doses.N/A

Data sourced from Drugs.com and Texas Health and Human Services.[5][8]

Experimental Protocols

Protocol 1: In Vitro Assessment of Aripiprazole Metabolism by CYP2D6 and CYP3A4 using Human Liver Microsomes

This protocol outlines a general procedure to determine the in vitro metabolism of aripiprazole.

Materials:

  • Aripiprazole

  • Pooled human liver microsomes (HLMs)

  • Recombinant human CYP2D6 and CYP3A4 enzymes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control inhibitors (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of aripiprazole in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM or recombinant enzymes, and the aripiprazole stock solution. The final concentration of the organic solvent should be low (e.g., <0.2% DMSO) to avoid inhibiting enzyme activity.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile). This will precipitate the proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the disappearance of aripiprazole and the formation of dehydro-aripiprazole and other metabolites using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolism from the linear portion of the substrate depletion or metabolite formation curve. For enzyme inhibition assays, calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[12]

Visualizations

Aripiprazole_Metabolism cluster_prodrug Prodrug Administration cluster_conversion Conversion to Active Drug cluster_metabolism Hepatic Metabolism This compound This compound Aripiprazole Aripiprazole This compound->Aripiprazole Enzyme-mediated hydrolysis Dehydro-aripiprazole (Active) Dehydro-aripiprazole (Active) Aripiprazole->Dehydro-aripiprazole (Active) CYP2D6, CYP3A4 Inactive Metabolites Inactive Metabolites Aripiprazole->Inactive Metabolites CYP2D6, CYP3A4 Dehydro-aripiprazole (Active)->Inactive Metabolites Further Metabolism

This compound Metabolic Pathway

Dose_Adjustment_Workflow start Patient on this compound cyp2d6_status Assess CYP2D6 Metabolizer Status start->cyp2d6_status poor_metabolizer Poor Metabolizer cyp2d6_status->poor_metabolizer Yes normal_metabolizer Normal/Intermediate/ Ultra-rapid Metabolizer cyp2d6_status->normal_metabolizer No adjust_dose_pm Reduce Dose poor_metabolizer->adjust_dose_pm concomitant_meds Assess Concomitant CYP Modulators normal_metabolizer->concomitant_meds strong_inhibitor Strong CYP2D6 or CYP3A4 Inhibitor? concomitant_meds->strong_inhibitor Inhibitor Present strong_inducer Strong CYP3A4 Inducer? concomitant_meds->strong_inducer Inducer Present no_adjustment Standard Dosing concomitant_meds->no_adjustment None adjust_dose_inhibitor Reduce Dose strong_inhibitor->adjust_dose_inhibitor Yes strong_inhibitor->no_adjustment No adjust_dose_inducer Increase Dose (if on 441mg) strong_inducer->adjust_dose_inducer Yes strong_inducer->no_adjustment No end Final Dosing Regimen adjust_dose_pm->end adjust_dose_inhibitor->end adjust_dose_inducer->end no_adjustment->end

References

Methods to prevent clogging with Aripiprazole Lauroxil viscous formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the viscous formulation of Aripiprazole Lauroxil.

Troubleshooting Guide: Preventing Clogging

Clogging of the needle during the administration of this compound is a potential issue due to the formulation's viscous and crystalline nature. Adherence to the correct preparation and administration technique is critical to ensure successful delivery.

Problem: Needle Clogging During Injection

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Improper Storage The formulation is a suspension, and particles can settle over time if not stored correctly.Store the pre-filled syringe horizontally at room temperature (20°C to 25°C; 68°F to 77°F).[1]
Inadequate Re-suspension Settled drug particles can form a dense sediment at the bottom of the syringe, leading to a blockage at the needle inlet.1. Tapping: Firmly tap the syringe at least 10 times to dislodge any settled material.[1][2][3] 2. Shaking: Vigorously shake the syringe for a minimum of 30 seconds to ensure a uniform suspension.[1][2][3] If the syringe is not used within 15 minutes of shaking, it must be shaken again for 30 seconds.
Slow Injection Speed This compound formulation exhibits shear-thinning properties, meaning its viscosity decreases with an increased rate of shear (i.e., faster injection). A slow injection does not sufficiently reduce the viscosity, increasing the likelihood of clogging.[4]Inject the entire content of the syringe intramuscularly in a rapid and continuous manner (in less than 10 seconds).[1][3] Studies have shown that a faster injection rate results in fewer injection site failures, such as needle clogging.[5]
Incorrect Needle Selection Using a needle with too high a gauge (thinner needle) for the viscous formulation can increase the force required for injection and the risk of clogging.Select the appropriate needle from the provided kit based on the injection site (deltoid or gluteal) and the patient's body habitus. The kits contain 20-gauge and 21-gauge needles of varying lengths.[2][3][6]
Air Bubbles in Syringe While priming is necessary to remove air, failure to do so correctly can leave air pockets that may interfere with the smooth flow of the suspension.After shaking and attaching the needle, bring the syringe into an upright position and tap it to bring air to the top. Depress the plunger to remove the air until a few drops of the suspension are released.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the specific administration technique (tapping, shaking, rapid injection) so crucial for this compound?

A1: The this compound formulation is an aqueous-based, crystalline suspension with non-Newtonian, shear-thinning properties.[1][4] This means its viscosity is not constant and decreases under stress.

  • Tapping and Shaking: These steps are essential to re-suspend the drug particles uniformly. Due to its crystalline structure, improper suspension can lead to needle clogs.[1]

  • Rapid Injection: A fast injection rate applies shear stress to the formulation, significantly lowering its viscosity and allowing it to flow more easily through the needle, thus preventing clogging.[4]

Q2: What are the available dosage strengths and corresponding injection volumes for Aristada®?

A2: Aristada® is available in several dosage strengths with corresponding injection volumes, which are important factors to consider for injectability.

Dosage Strength Injection Volume Dosing Frequency Options
441 mg1.6 mLMonthly
662 mg2.4 mLMonthly
882 mg3.2 mLMonthly or Every 6 weeks
1064 mg3.9 mLEvery 2 months

(Data sourced from the FDA label for ARISTADA®)[3]

Q3: What needle gauges are provided with the this compound kits?

A3: The kits for Aristada® and Aristada Initio® include safety needles of different gauges and lengths to accommodate different injection sites and patient sizes.

  • Aristada® 441 mg kit: Contains a 1-inch 21-gauge, a 1½-inch 20-gauge, and a 2-inch 20-gauge needle.[2]

  • Aristada® 662 mg, 882 mg, and 1064 mg kits: Contain a 1½-inch 20-gauge and a 2-inch 20-gauge needle.[2]

  • Aristada Initio® 675 mg kit: Contains a 1-inch 21-gauge, a 1½-inch 20-gauge, and a 2-inch 20-gauge needle.[6]

Q4: Can the injection be administered in any muscle?

A4: No, the injection site is specific to the dosage.

  • 441 mg dose: Can be administered in the deltoid or gluteal muscle.[3]

  • 662 mg, 882 mg, and 1064 mg doses: Must be administered in the gluteal muscle.[1][3]

Experimental Protocols

Protocol for Measuring Injection Force of a Viscous Formulation

This protocol provides a general methodology for quantifying the injection force of viscous drug formulations like this compound, which can be adapted for specific laboratory settings.

Objective: To determine the force required to expel a viscous formulation from a pre-filled syringe through needles of various gauges at different, controlled injection speeds.

Materials:

  • Pre-filled syringes with the test formulation.

  • A selection of hypodermic needles with varying gauges (e.g., 20G, 21G, 22G).

  • A universal testing machine (e.g., an Instron® machine) equipped with a compression platen and a load cell.

  • A custom fixture to securely hold the syringe in a vertical position.

  • Data acquisition software.

Methodology:

  • Preparation:

    • Allow the pre-filled syringe to equilibrate to room temperature.

    • Prepare the formulation according to the recommended procedure (e.g., tapping and shaking for a specified duration).

    • Securely attach the desired gauge needle to the syringe.

    • Prime the syringe to remove any air.

  • Setup:

    • Mount the syringe securely in the custom fixture on the universal testing machine.

    • Position the compression platen directly above the syringe plunger without making contact.

  • Data Collection:

    • Set the data acquisition software to record force (in Newtons) and displacement (in millimeters) over time.

    • Program the testing machine to move the compression platen downwards at a constant speed to depress the plunger. Test a range of speeds that are relevant to a manual injection (e.g., from 50 mm/min to 500 mm/min).

    • Initiate the test. The machine will apply a constant velocity to the plunger, and the load cell will measure the resistive force.

    • The test is complete once the entire volume of the formulation has been expelled.

  • Analysis:

    • The output from the software will be a force vs. time or force vs. displacement curve.

    • From this curve, key parameters can be determined:

      • Peak Initial Force (PBF): The initial force required to start the plunger moving.

      • Dynamic Glide Force (DGF): The average force during the steady-state portion of the injection.

    • Repeat the experiment with different needle gauges and injection speeds to compare the effects on injection force.

Visualizations

Aripiprazole_Signaling_Pathway Aripiprazole Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Effect Modulation of Neurotransmission D2_Receptor->Effect HT1A_Receptor Serotonin 5-HT1A Receptor HT1A_Receptor->Effect HT2A_Receptor Serotonin 5-HT2A Receptor HT2A_Receptor->Effect Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist Aripiprazole->HT1A_Receptor Partial Agonist Aripiprazole->HT2A_Receptor Antagonist

References

Technical Support Center: Ensuring Consistent Aripiprazole Lauroxil Suspension for Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Aripiprazole (B633) Lauroxil injectable suspension. It provides troubleshooting guidance and answers to frequently asked questions to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Formulation and Handling

  • What is Aripiprazole Lauroxil and how is it formulated for injection? this compound is a long-acting injectable atypical antipsychotic. It is a prodrug of aripiprazole, meaning it is converted into aripiprazole in the body.[1] The formulation is an aqueous-based sterile suspension of this compound crystals intended for intramuscular injection.[2] This crystalline suspension is designed for extended-release, allowing for dosing intervals of several weeks to months.[3]

  • What are the key formulation components of the this compound suspension and their functions? The this compound suspension contains the active pharmaceutical ingredient (API) and various excipients to ensure its stability and performance. While the exact composition is proprietary, key components include:

    • This compound: The active prodrug in a crystalline form.

    • Aqueous Vehicle: The liquid base of the suspension.

    • Surface Stabilizer (e.g., Polysorbate 20): Prevents particle aggregation and aids in the dispersion of the drug crystals.

    • Tonicity Agent: Adjusts the osmotic pressure of the suspension.

    • Buffer: Maintains the pH of the formulation.[4]

  • How should this compound pre-filled syringes be stored? To minimize settling of the suspension, pre-filled syringes should be stored horizontally at room temperature.[5][6] Storing the syringe vertically can lead to the formation of a compact sediment that may be difficult to resuspend.

Preparation and Administration

  • Why is the resuspension procedure so critical? Proper resuspension is essential to ensure a uniform distribution of this compound particles, which is critical for accurate dosing and consistent drug release.[2] Incomplete suspension can lead to under-dosing or variability in the pharmacokinetic profile.

  • What is the recommended procedure for resuspending the this compound suspension? The recommended procedure involves two key steps: tapping and shaking.

    • Tapping: Tap the syringe firmly on a hard surface at least 10 times to dislodge any settled drug particles.[7][8]

    • Shaking: Shake the syringe vigorously for a minimum of 30 seconds to ensure a uniform suspension.[6][9] The suspension should appear milky-white and homogeneous. If not used within 15 minutes, the syringe should be shaken again for 30 seconds.[9]

  • What needle gauge is recommended for injection? The recommended needle gauge varies depending on the injection site and the specific product (ARISTADA® or ARISTADA INITIO®). Commonly used gauges are 20G and 21G.[5] A rapid and continuous injection is recommended to prevent needle clogging.[2][5]

Troubleshooting Guide

Issue: Difficulty in Resuspending the Suspension

  • Symptom: The suspension appears non-uniform, with visible clumps or a clear liquid layer, even after following the recommended tapping and shaking procedure.

  • Possible Causes:

    • Improper Storage: The syringe may have been stored vertically, leading to the formation of a dense sediment.[5]

    • Insufficient Tapping/Shaking: The tapping and shaking may not have been vigorous enough or of sufficient duration.

    • Temperature Effects: Exposure to extreme temperatures during storage or handling can affect the physical stability of the suspension.[10]

  • Solutions:

    • Ensure the syringe has been stored horizontally.

    • Repeat the tapping and shaking procedure, ensuring each step is performed with adequate force and for the recommended duration.

    • Visually inspect the syringe for a uniform, milky-white appearance before proceeding.

Issue: Needle Clogging During Injection

  • Symptom: The plunger is difficult to depress, or the flow of the suspension is blocked during administration.

  • Possible Causes:

    • Incomplete Resuspension: Agglomerates of drug particles can block the needle.[6]

    • Slow Injection Speed: this compound suspension exhibits shear-thinning properties, meaning its viscosity decreases with a faster injection rate. A slow injection can lead to increased resistance and potential clogging.[9]

    • Incorrect Needle Gauge: Using a needle with too small a gauge can increase the risk of clogging.

  • Solutions:

    • Ensure the suspension is fully and uniformly resuspended immediately before injection.

    • Administer the injection in a rapid and continuous manner.[5]

    • Use the recommended needle gauge as specified in the product literature.[5]

Issue: Inconsistent Experimental Results (e.g., variable pharmacokinetic profiles)

  • Symptom: High variability in drug concentration levels between experimental subjects or batches.

  • Possible Causes:

    • Inconsistent Suspension Preparation: Variations in the resuspension technique can lead to inaccurate dosing.

    • Variability in Particle Size Distribution: The particle size of the this compound crystals is a critical factor in its dissolution and release rate.[11]

    • Improper Injection Technique: Inconsistent injection speed or depth can affect drug absorption.

  • Solutions:

    • Standardize the resuspension protocol across all experiments.

    • Perform particle size analysis to ensure consistency between batches.

    • Ensure all personnel are trained on the proper injection technique, emphasizing a rapid and continuous motion.

Data Presentation

Table 1: Representative Particle Size Distribution Specifications for this compound Formulations

ParameterARISTADA® (Microcrystalline)ARISTADA INITIO® (Nanocrystal Dispersion)
Dv10 ~10 µm~84.0 nm
Dv50 ~20 µm~166.1 nm
Dv90 Not Specified~296.8 nm

Note: The values presented are representative and may vary between batches. Refer to the specific certificate of analysis for precise specifications.[1][4]

Experimental Protocols

1. Protocol for Particle Size Distribution Analysis by Laser Diffraction

  • Objective: To determine the particle size distribution of the this compound suspension.

  • Instrumentation: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer or Beckman Coulter LS 13 320).

  • Methodology:

    • Sample Preparation: Ensure the this compound suspension is fully resuspended according to the recommended tapping and shaking procedure.

    • Dispersion: Disperse an appropriate amount of the suspension in a suitable dispersant (e.g., water with a surfactant) to achieve an optimal obscuration level.

    • Measurement: Analyze the sample using the laser diffraction instrument.

    • Data Analysis: Calculate the volume-based particle size distribution, reporting parameters such as Dv10, Dv50, and Dv90.[12]

2. Protocol for In Vitro Release Testing (IVRT)

  • Objective: To assess the in vitro drug release profile of this compound from the suspension.

  • Apparatus: USP Apparatus 4 (Flow-Through Cell) or other appropriate dissolution apparatus.

  • Methodology:

    • Sample Preparation: Place a known amount of the resuspended this compound suspension into the flow-through cell.

    • Dissolution Medium: Use a physiologically relevant dissolution medium at 37°C. The composition of the medium should be selected to ensure sink conditions.

    • Flow Rate: Set an appropriate flow rate for the dissolution medium.

    • Sampling: Collect samples of the dissolution medium at predetermined time points over an extended period (days to weeks).

    • Analysis: Analyze the collected samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][12]

    • Data Analysis: Plot the cumulative percentage of drug released versus time to generate the dissolution profile.

Visualizations

G Workflow for this compound Suspension Preparation cluster_prep Preparation Steps cluster_admin Administration cluster_decision Quality Check storage Store Syringe Horizontally tap Tap Syringe ≥10 Times storage->tap shake Shake Vigorously for ≥30 Seconds tap->shake inspect Visually Inspect for Uniformity shake->inspect is_uniform Is Suspension Uniform? inspect->is_uniform prime Prime Syringe inject Inject Rapidly and Continuously prime->inject is_uniform->tap No is_uniform->prime Yes

Caption: Workflow for the preparation of this compound suspension for injection.

G Troubleshooting Logic for Inconsistent Suspension cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions issue Inconsistent or Incomplete Suspension cause1 Improper Storage (Vertical) issue->cause1 cause2 Insufficient Tapping/Shaking issue->cause2 cause3 Temperature Fluctuation issue->cause3 solution1 Verify Horizontal Storage cause1->solution1 solution2 Re-perform Tapping and Shaking Vigorously cause2->solution2 solution3 Check Storage Temperature Records cause3->solution3 solution4 Discard if Appearance is Abnormal cause3->solution4 solution2->issue Re-evaluate

Caption: Troubleshooting logic for addressing inconsistent this compound suspension.

References

Validation & Comparative

A Preclinical Showdown: Aripiprazole Lauroxil vs. Risperidone Long-Acting Injectable

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of long-acting injectable (LAI) antipsychotics, aripiprazole (B633) lauroxil and risperidone (B510) LAI represent two distinct therapeutic strategies for the management of schizophrenia. This guide provides a comparative analysis of their preclinical data, offering researchers, scientists, and drug development professionals a detailed look at their pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetic Profile

The pharmacokinetic properties of a long-acting injectable are critical to its clinical efficacy and tolerability, dictating the dosing interval and the consistency of drug exposure. Preclinical studies in animal models provide foundational insights into these characteristics.

Aripiprazole Lauroxil is a prodrug of aripiprazole, meaning it is converted into the active moiety, aripiprazole, in the body. Following a single intramuscular injection of Aristada Initio, a formulation of this compound, aripiprazole appears in the systemic circulation on the day of injection, with a median time to reach peak plasma exposure of approximately 27 days[1]. The extended-release is achieved through enzyme-mediated hydrolysis[2]. To achieve therapeutic concentrations more rapidly, an initial oral supplementation with aripiprazole for 21 days is often required with the first injection of this compound[3][4]. The mean elimination half-life of aripiprazole following the last dose of this compound is long, ranging from 53.9 to 57.2 days depending on the dose[5].

Risperidone Long-Acting Injectable , in contrast, utilizes a microsphere-based technology for its extended-release profile. Preclinical studies in rats with a depot injection of risperidone showed a mean peak plasma drug concentration of 459.7 ng/mL attained after 3 days. The plasma concentration was then maintained between 158.3 ng/mL and 211.1 ng/mL from day 7 to day 26[6][7]. This formulation demonstrated a sustained drug release for a period of 30 days, with a terminal half-life of 20.6 days in rats[6][8]. Notably, the marketed formulation of risperidone LAI (Risperdal Consta®) is associated with a lag time of about 3 weeks after the initial injection before therapeutic plasma concentrations are achieved, necessitating oral supplementation during this period[6][7][8].

ParameterThis compound (in humans)Risperidone LAI (in rats)
Time to Peak Plasma Concentration (Tmax) ~27 days (range: 16-35 days)[1]3 days[6][7]
Peak Plasma Concentration (Cmax) Dose-dependent459.7 ng/mL[6][7]
Sustained Plasma Concentration Maintained for an additional 36 days after a 5-6 day release period[3][4]158.3 - 211.1 ng/mL (Day 7-26)[6][7]
Terminal Half-life (t1/2) 53.9 - 57.2 days[5]20.6 days[6][8]
Initial Oral Supplementation Required for 21 days[3][4]Required for ~3 weeks with marketed formulation[6][7][8]

Receptor Binding and Pharmacodynamics

The therapeutic effects and side-effect profiles of antipsychotics are largely determined by their interactions with various neurotransmitter receptors, particularly dopamine (B1211576) D2 receptors.

Aripiprazole acts as a partial agonist at dopamine D2 and serotonin (B10506) 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors[1]. This "dopamine stabilization" mechanism is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal symptoms compared to D2 antagonists. Interestingly, one preclinical study in young rats demonstrated that repeated treatment with aripiprazole led to an up-regulation of dopamine D2 receptors[9][10][11]. Molecular docking studies suggest that aripiprazole and its derivatives have a stronger interaction with D2 and D4 receptors compared to D3 receptors[12].

Risperidone and its active metabolite, 9-hydroxyrisperidone, are potent antagonists of both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of many atypical antipsychotics. Positron Emission Tomography (PET) studies in patients have shown a dose-dependent D2 receptor occupancy with long-acting injectable risperidone. Doses of 25 mg, 50 mg, and 75 mg administered every two weeks resulted in mean post-injection D2 occupancy levels of 71.0%, 74.4%, and 81.5%, respectively[13][14][15]. The estimated plasma concentration associated with 50% D2 occupancy (ED50) was 11.06 ng/mL[13][14]. A study examining monthly administration of 50 mg long-acting risperidone found a mean D2 receptor occupancy of 56%[16].

FeatureThis compound (Aripiprazole)Risperidone LAI (Risperidone)
Primary Mechanism of Action Partial agonist at D2 and 5-HT1A receptors; Antagonist at 5-HT2A receptors[1]Antagonist at D2 and 5-HT2A receptors
Dopamine D2 Receptor Occupancy Dose-dependent, brain penetration confirmed in humans[1]Dose-dependent; 25mg: 71.0% (post-injection), 50mg: 74.4% (post-injection), 75mg: 81.5% (post-injection)[13][14][15]
Effect on D2 Receptor Density Repeated treatment in young rats caused D2 receptor up-regulation[9][10][11]Not explicitly stated in the provided results
Receptor Binding Profile Stronger interaction with D2/D4 than D3 receptors[12]Potent antagonist at both D2 and 5-HT2A receptors

Experimental Protocols

A summary of the methodologies employed in the key cited preclinical and clinical studies is provided below.

This compound Pharmacokinetic Studies
  • Study Design: Population pharmacokinetic (PopPK) modeling was used to characterize the pharmacokinetics of this compound. Data was collected from multiple clinical studies involving patients with schizophrenia.

  • Administration: Intramuscular injection of this compound.

  • Sampling: Plasma samples were collected at various time points to measure aripiprazole concentrations.

  • Analysis: A PopPK model was developed to describe the absorption, distribution, metabolism, and elimination of aripiprazole following administration of this compound[3][4].

Risperidone Long-Acting Injectable Pharmacokinetic Study (in rats)
  • Animals: The in vivo pharmacokinetic studies were conducted on rats[6][7].

  • Administration: A developed risperidone depot injection was administered to the rats[6][7].

  • Sampling: Plasma samples were collected at various time points (e.g., 3, 7, 26, and 30 days) after drug administration[6][7].

  • Analysis: Plasma drug concentrations were measured to determine the pharmacokinetic profile, including Cmax, and to assess the sustained release of the formulation[6][7].

Dopamine D2 Receptor Occupancy Studies (PET)
  • Subjects: Patients with a diagnosis of schizophrenia or schizoaffective disorder.

  • Drug Administration: Patients were stabilized on a specific dose of long-acting injectable risperidone (e.g., 25, 50, or 75 mg every 2 weeks)[13][14][15].

  • Imaging: Positron Emission Tomography (PET) scans using the radioligand [11C]raclopride were performed to measure D2 receptor occupancy in the brain. Scans were conducted at different time points relative to the injection cycle (e.g., post-injection and pre-injection)[13][14][15].

  • Blood Sampling: Plasma was collected to measure the concentrations of risperidone and its active metabolite, 9-hydroxyrisperidone[13][14].

  • Analysis: The PET data was used to calculate the percentage of D2 receptor occupancy, and this was correlated with plasma drug concentrations[13][14].

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows, the following diagrams are provided.

G cluster_drug_action Drug Mechanism of Action Aripiprazole Aripiprazole D2_Receptor Dopamine D2 Receptor Aripiprazole->D2_Receptor Partial Agonist 5HT1A_Receptor Serotonin 5-HT1A Receptor Aripiprazole->5HT1A_Receptor Partial Agonist 5HT2A_Receptor Serotonin 5-HT2A Receptor Aripiprazole->5HT2A_Receptor Antagonist Risperidone Risperidone Risperidone->D2_Receptor Antagonist Risperidone->5HT2A_Receptor Antagonist

Caption: Receptor binding profiles of aripiprazole and risperidone.

G cluster_workflow Long-Acting Injectable Administration and Monitoring IM_Injection Intramuscular Injection Drug_Release Sustained Drug Release IM_Injection->Drug_Release Plasma_Concentration Plasma Drug Concentration Measurement Drug_Release->Plasma_Concentration D2_Occupancy Dopamine D2 Receptor Occupancy (PET) Plasma_Concentration->D2_Occupancy Clinical_Assessment Clinical Assessment (Efficacy & Safety) D2_Occupancy->Clinical_Assessment

Caption: Experimental workflow for LAI antipsychotic evaluation.

References

A Comparative In Vivo Efficacy Analysis of Aripiprazole Lauroxil and Paliperidone Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two long-acting injectable atypical antipsychotics: Aripiprazole (B633) Lauroxil and Paliperidone (B428) Palmitate. The information presented herein is synthesized from a range of preclinical and clinical studies to support research and development in the field of neuropsychopharmacology.

Mechanism of Action: A Tale of Two Dopamine (B1211576) Receptor Interactions

The primary distinction in the in vivo efficacy of Aripiprazole Lauroxil and Paliperidone Palmitate lies in their distinct mechanisms of action at the dopamine D2 receptor. Aripiprazole, the active metabolite of this compound, is a partial agonist at the D2 receptor, whereas paliperidone, the active moiety of Paliperidone Palmitate, is a D2 receptor antagonist.[1][2][3][4] This fundamental difference dictates their downstream effects on dopaminergic and serotonergic pathways.

Aripiprazole's partial agonism allows it to act as a dopamine system stabilizer. In brain regions with excessive dopamine (hyperdopaminergic states), it acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas with low dopamine levels (hypodopaminergic states), it exhibits functional agonist activity, increasing dopaminergic tone.[3] Paliperidone, as a conventional antagonist, blocks D2 receptors, thereby reducing dopamine-mediated signaling.[4]

Both agents also interact with serotonin (B10506) receptors. Aripiprazole is a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1] Paliperidone is a potent antagonist at 5-HT2A receptors.[4]

cluster_Aripiprazole This compound (Aripiprazole) cluster_Paliperidone Paliperidone Palmitate (Paliperidone) A_D2 D2 Receptor A_Neuron Postsynaptic Neuron A_D2->A_Neuron Partial Agonist (Stabilizes Dopamine) A_5HT1A 5-HT1A Receptor A_5HT1A->A_Neuron Partial Agonist A_5HT2A 5-HT2A Receptor A_5HT2A->A_Neuron Antagonist P_D2 D2 Receptor P_Neuron Postsynaptic Neuron P_D2->P_Neuron Antagonist (Blocks Dopamine) P_5HT2A 5-HT2A Receptor P_5HT2A->P_Neuron Antagonist

Diagram 1: Receptor Binding Profiles

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies in patients with schizophrenia have provided quantitative insights into the in vivo receptor occupancy of aripiprazole and paliperidone at therapeutic doses.

Aripiprazole demonstrates very high occupancy of striatal D2 receptors, with studies showing an average of 87% in the putamen, 93% in the caudate, and 91% in the ventral striatum.[5] Notably, even at these high occupancy levels, the incidence of extrapyramidal side effects (EPS) is reported to be low, a phenomenon attributed to its partial agonist activity.[5] In contrast, 5-HT2A receptor occupancy by aripiprazole is lower, in the range of 54-60%.[5]

Paliperidone also achieves significant D2 receptor occupancy. Studies with paliperidone ER have shown that doses of 6-9 mg result in an estimated D2 receptor occupancy of 70-80% in both the striatum and temporal cortex.[6]

ReceptorAripiprazole (10-30 mg)[5]Paliperidone ER (6-9 mg)[6]
Dopamine D2 (Striatum) 85-95%70-80%
Serotonin 5-HT2A 54-60%Not directly compared in the same study
Serotonin 5-HT1A ~16%Not applicable

Table 1: Comparative In Vivo Receptor Occupancy in Patients with Schizophrenia

Preclinical Efficacy in Animal Models of Schizophrenia

While direct head-to-head preclinical studies comparing this compound and Paliperidone Palmitate are limited, the efficacy of their active moieties has been assessed in various animal models relevant to schizophrenia.

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy. In this paradigm, animals learn to avoid an aversive stimulus (e.g., footshock) in response to a conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this learned avoidance behavior without impairing the escape response. One study in animal models showed that aripiprazole required a much higher D2 receptor occupancy (86%) to inhibit the conditioned avoidance response compared to its effect on amphetamine-induced locomotor activity.[7]

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. Antipsychotics can restore deficits in PPI. Both typical and atypical antipsychotics, including risperidone (B510) (the parent compound of paliperidone), have been shown to enhance PPI in mouse strains with baseline deficits.[4]

cluster_workflow Preclinical Behavioral Testing Workflow start Animal Model of Schizophrenia (e.g., pharmacologically induced, genetic) drug_admin Drug Administration (this compound or Paliperidone Palmitate) start->drug_admin behavioral_test Behavioral Assay drug_admin->behavioral_test car Conditioned Avoidance Response (CAR) behavioral_test->car Suppression of avoidance ppi Prepulse Inhibition (PPI) behavioral_test->ppi Restoration of sensorimotor gating data Data Analysis (e.g., % Avoidance, % PPI) car->data ppi->data interpretation Interpretation of Antipsychotic-like Efficacy data->interpretation

Diagram 2: Preclinical Efficacy Workflow

Clinical Efficacy: The ALPINE Study

The ALPINE (this compound and Paliperidone Palmitate: INitiation Effectiveness) study was a head-to-head, double-blind, randomized clinical trial in patients hospitalized for an acute exacerbation of schizophrenia.[8][9] This study provides the most direct clinical comparison of the two long-acting injectables.

Patients were randomized to receive either this compound (1064 mg every 2 months) or Paliperidone Palmitate (156 mg monthly).[8] The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to week 4.

Both treatment groups showed statistically significant improvements in PANSS total scores from baseline at week 4, indicating that both medications are effective in managing acute symptoms of schizophrenia.[8]

TimepointThis compound (Mean Change from Baseline)[8]Paliperidone Palmitate (Mean Change from Baseline)[8]
Week 4 -17.4-20.1
Week 9 -19.8-22.5
Week 25 -23.3-21.7

Table 2: Change in PANSS Total Score from Baseline in the ALPINE Study

Experimental Protocols

In Vivo Receptor Occupancy via PET Imaging
  • Objective: To quantify the percentage of dopamine D2 and serotonin 5-HT2A receptors occupied by the antipsychotic drug at steady-state plasma concentrations.

  • Methodology (General):

    • Subject Selection: Patients with a confirmed diagnosis of schizophrenia.

    • Radiotracer Administration: Intravenous bolus injection of a specific radiotracer, such as [¹¹C]raclopride for D2 receptors or [¹⁸F]setoperone for 5-HT2A receptors.

    • PET Scanning: Dynamic scanning for a specified duration (e.g., 60-90 minutes) to measure the time-activity curves of the radiotracer in various brain regions (e.g., striatum, cortex) and a reference region devoid of the target receptors (e.g., cerebellum).

    • Data Analysis: A kinetic model (e.g., simplified reference tissue model) is used to calculate the binding potential (BP_ND) of the radiotracer in the target regions.

    • Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in BP_ND in the drug-treated state compared to a baseline (drug-free) state: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline.

Conditioned Avoidance Response (CAR) in Rats
  • Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to suppress a learned avoidance behavior.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.

  • Procedure:

    • Acquisition Training: A neutral conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an aversive unconditioned stimulus (US), a mild footshock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation. If the rat does not move during the CS, it can escape the shock by moving to the other compartment during the US presentation. This is repeated for a set number of trials over several days until a stable avoidance performance is achieved.

    • Drug Testing: Once the avoidance response is established, animals are treated with the test compound (this compound or Paliperidone Palmitate) or vehicle.

    • Test Session: After a predetermined pretreatment time, the animals are placed back in the shuttle box and subjected to a series of test trials where only the CS is presented.

    • Data Collection: The number of avoidances (moving during the CS), escapes (moving during the US period if presented), and escape failures are recorded. A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

In Vivo Microdialysis in Rats
  • Objective: To measure the extracellular concentrations of neurotransmitters, such as dopamine and serotonin, and their metabolites in specific brain regions following drug administration.

  • Methodology:

    • Probe Implantation: Under anesthesia, a microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

    • Recovery: Animals are allowed to recover from surgery.

    • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

    • Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals (e.g., every 10-20 minutes).

    • Drug Administration: After collecting baseline samples, the test drug is administered.

    • Analysis: The concentration of dopamine, serotonin, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This compound and Paliperidone Palmitate are both effective long-acting injectable antipsychotics for the treatment of schizophrenia. Their primary divergence in in vivo action stems from their interaction with the dopamine D2 receptor, with aripiprazole acting as a partial agonist and paliperidone as an antagonist. This leads to different receptor occupancy profiles and potentially different effects on downstream signaling and clinical outcomes. While both demonstrate robust efficacy in reducing the symptoms of schizophrenia, as evidenced by clinical trials such as the ALPINE study, their distinct pharmacological profiles may have implications for individual patient response and tolerability. Further direct comparative preclinical studies would be beneficial to fully elucidate the nuanced differences in their in vivo effects.

References

A Head-to-Head Comparison of Aripiprazole Lauroxil and Aripiprazole Monohydrate for Long-Acting Injectable Antipsychotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Formulations

Aripiprazole (B633), a second-generation antipsychotic, is available in two long-acting injectable (LAI) formulations for the treatment of schizophrenia: Aripiprazole Lauroxil and Aripiprazole Monohydrate. While both aim to improve treatment adherence and provide sustained therapeutic concentrations compared to oral medication, they differ significantly in their chemical composition, pharmacokinetic profiles, and clinical administration. This guide provides a detailed, data-driven comparison of these two formulations to inform research and clinical development.

Executive Summary

This compound is a prodrug that undergoes a two-step hydrolysis to release aripiprazole, resulting in a prolonged release profile and flexible dosing intervals. Aripiprazole Monohydrate is a crystalline form of aripiprazole that is formulated for extended-release. Key differences lie in their initiation regimens, available dosing strengths, and pharmacokinetic parameters. While direct head-to-head efficacy trials are limited, both formulations have demonstrated efficacy and safety in placebo-controlled studies.[1][2][3] The choice between these formulations may depend on patient-specific needs, clinical setting, and desired dosing frequency.

Table 1: Formulation and Dosing Comparison

FeatureThis compound (Aristada®)Aripiprazole Monohydrate (Abilify Maintena®)
Molecule Type Prodrug of AripiprazoleAripiprazole
Formulation Aqueous suspension of this compoundLyophilized powder for reconstitution into an aqueous suspension
Available Doses 441 mg, 662 mg, 882 mg, 1064 mg300 mg, 400 mg
Dosing Frequency Every 4, 6, or 8 weeksEvery 4 weeks
Administration Site Deltoid or Gluteal muscleDeltoid or Gluteal muscle
Initiation Regimen 21-day oral aripiprazole overlap OR a one-day initiation with Aristada Initio® (this compound nanocrystal dispersion) and a single 30 mg oral aripiprazole dose.[4][5]14-day oral aripiprazole overlap.[4]

Table 2: Pharmacokinetic Profile Comparison

ParameterThis compoundAripiprazole Monohydrate
Time to Peak Plasma Concentration (Tmax) 5-7 days for aripiprazole to appear in circulation, with continued release for up to 36 days.[6]Median Tmax of 5-7 days.
Half-life (t½) Longer half-life due to the prodrug conversion process.[4]Approximately 75 hours for aripiprazole and 94 hours for its major metabolite, dehydro-aripiprazole, after oral administration.
Steady State Achieved after the fourth injection.[6]Attained by the fourth monthly injection.
Dose Proportionality Dose-proportional increases in aripiprazole concentrations are observed.Dose-proportional increases in aripiprazole and dehydro-aripiprazole concentrations are observed.

Efficacy and Safety

Both this compound and Aripiprazole Monohydrate have demonstrated significant efficacy in reducing symptoms of schizophrenia compared to placebo in pivotal, randomized, double-blind clinical trials.[1][2][3][7]

This compound Efficacy

In a 12-week, placebo-controlled study of patients with acute exacerbation of schizophrenia, both 441 mg and 882 mg monthly doses of this compound resulted in statistically significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to day 85.[7][8]

Aripiprazole Monohydrate Efficacy

A 12-week, randomized, double-blind, placebo-controlled trial in acutely relapsed adult patients with schizophrenia demonstrated the efficacy of Aripiprazole Monohydrate 400 mg.[9] Furthermore, a 52-week maintenance trial showed that Aripiprazole Monohydrate significantly delayed the time to impending relapse compared to placebo.

Safety and Tolerability

The overall safety profiles of both this compound and Aripiprazole Monohydrate are consistent with that of oral aripiprazole.[1][2][3] The most common adverse reactions include akathisia, insomnia, headache, and injection site reactions.[8]

Table 3: Pivotal Trial Adverse Events (Incidence ≥5% and at least twice the rate of placebo)

Adverse EventThis compound (441 mg & 882 mg pooled)Placebo
Akathisia9.0%3.6%
Insomnia7.5%4.6%
Headache6.5%5.1%

Data synthesized from the pivotal trial of this compound.[7]

Adverse EventAripiprazole Monohydrate (400 mg)Placebo
Akathisia9.0%3.5%
Injection site pain5.4%1.2%
Somnolence5.4%2.9%
Sedation5.4%1.2%

Data from a 12-week study of Aripiprazole Monohydrate.[9]

Experimental Protocols

Pivotal Trial of this compound (NCT01469039)

This was a 12-week, multicenter, randomized, double-blind, placebo-controlled, fixed-dose study in 622 adult patients with a diagnosis of schizophrenia (DSM-IV-TR) experiencing an acute exacerbation.[8]

  • Inclusion Criteria: Patients aged 18 to 70 years with a PANSS total score between 70 and 120.

  • Randomization: Patients were randomized (1:1:1) to receive intramuscular injections of this compound 441 mg, 882 mg, or placebo.

  • Treatment Protocol: Injections were administered on days 1, 29, and 57. Patients in the active treatment arms received a 21-day course of concomitant oral aripiprazole (15 mg/day).

  • Primary Efficacy Endpoint: Change from baseline in PANSS total score at day 85.

  • Secondary Efficacy Endpoint: Change from baseline in Clinical Global Impression-Improvement (CGI-I) scale score at day 85.

Pivotal Trial of Aripiprazole Monohydrate

A 12-week, randomized, double-blind, placebo-controlled study was conducted in acutely relapsed adult patients with schizophrenia.[9]

  • Inclusion Criteria: Adult patients with a diagnosis of schizophrenia experiencing an acute relapse.

  • Randomization: Patients were randomized to receive either Aripiprazole Monohydrate 400 mg or placebo.

  • Treatment Protocol: After the initial injection, patients received 14 days of the corresponding oral formulation (aripiprazole or placebo).

  • Primary Efficacy Endpoint: Change from baseline in PANSS total score.

Mechanism of Action and Signaling Pathways

Aripiprazole's therapeutic effects are thought to be mediated through a combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[10][11][12]

Dopamine D2 Receptor Partial Agonism

In a state of dopamine hyperactivity (thought to be associated with positive symptoms of schizophrenia), aripiprazole acts as a functional antagonist at D2 receptors, reducing dopaminergic neurotransmission.[10][11] Conversely, in a state of dopamine hypoactivity (hypothesized to contribute to negative and cognitive symptoms), its partial agonism increases dopaminergic tone.[10][11]

D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_autoreceptor D2 Autoreceptor Dopamine_release->D2_autoreceptor Binds D2_receptor D2 Receptor Dopamine_release->D2_receptor Binds D2_autoreceptor->Dopamine_release Inhibits AC Adenylyl Cyclase D2_receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression) PKA->Response Phosphorylates Aripiprazole Aripiprazole Aripiprazole->D2_autoreceptor Partial Agonist Aripiprazole->D2_receptor Partial Agonist

Caption: Aripiprazole's partial agonism at D2 receptors.

Serotonin 5-HT1A Receptor Partial Agonism and 5-HT2A Receptor Antagonism

Partial agonism at 5-HT1A receptors is thought to contribute to aripiprazole's anxiolytic and antidepressant effects, as well as potentially mitigating extrapyramidal side effects.[13] Antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms and a lower risk of extrapyramidal symptoms.

Serotonin_Signaling cluster_postsynaptic Postsynaptic Neuron Serotonin_release Serotonin Release 5HT1A_receptor 5-HT1A Receptor Serotonin_release->5HT1A_receptor Binds 5HT2A_receptor 5-HT2A Receptor Serotonin_release->5HT2A_receptor Binds AC_inhibition Adenylyl Cyclase (Inhibition) 5HT1A_receptor->AC_inhibition PLC_activation Phospholipase C (Activation) 5HT2A_receptor->PLC_activation Response1A Cellular Response (e.g., anxiolysis) AC_inhibition->Response1A Response2A Cellular Response (e.g., reduced negative symptoms) PLC_activation->Response2A Aripiprazole Aripiprazole Aripiprazole->5HT1A_receptor Partial Agonist Aripiprazole->5HT2A_receptor Antagonist

Caption: Aripiprazole's activity at serotonin receptors.

Experimental Workflow: Pivotal Clinical Trial Design

The following diagram illustrates a typical workflow for the pivotal clinical trials of both this compound and Aripiprazole Monohydrate.

Clinical_Trial_Workflow cluster_treatment Treatment Phase (12 Weeks) Screening Screening Phase (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (PANSS, CGI-S) Screening->Baseline Randomization Randomization (1:1:1 or 1:1) Baseline->Randomization Arm_A This compound / Monohydrate (Active Dose 1) Randomization->Arm_A Arm_B This compound (Active Dose 2, if applicable) Randomization->Arm_B Arm_C Placebo Randomization->Arm_C FollowUp Follow-up Assessments (e.g., Days 8, 15, 29, 57, 85) Arm_A->FollowUp Safety Safety Monitoring (Adverse Events, Labs) Arm_A->Safety Arm_B->FollowUp Arm_B->Safety Arm_C->FollowUp Arm_C->Safety Endpoint Primary Endpoint Assessment (Day 85) FollowUp->Endpoint Safety->Endpoint

Caption: Generalized workflow of pivotal clinical trials.

Conclusion

This compound and Aripiprazole Monohydrate are both effective long-acting injectable formulations of aripiprazole for the treatment of schizophrenia. The choice between them is nuanced and depends on factors such as the desired dosing interval, the need for a rapid initiation without an extended oral overlap, and patient-specific pharmacokinetic considerations. This compound offers more flexible dosing schedules, including every 6- and 8-week options, and a one-day initiation regimen. Aripiprazole Monohydrate has a longer history of clinical use and a substantial body of evidence supporting its efficacy and safety. Further direct comparative effectiveness research would be beneficial to more definitively delineate the relative advantages of each formulation in specific patient populations.

References

A Comparative Analysis of Dopamine D2 Receptor Occupancy by Long-Acting Injectable Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the receptor binding profiles of key long-acting injectable (LAI) antipsychotics, supported by experimental data from positron emission tomography (PET) studies.

This guide provides a cross-study comparison of the dopamine (B1211576) D2 receptor occupancy of several widely used long-acting injectable (LAI) antipsychotics. Understanding the in-vivo receptor binding characteristics of these agents is crucial for optimizing dosing strategies, predicting clinical efficacy, and minimizing side effects. The data presented here is compiled from various positron emission tomography (PET) imaging studies, a key technology in quantifying receptor occupancy in the brain.

Quantitative Comparison of D2 Receptor Occupancy

The following table summarizes the dopamine D2 receptor occupancy data for different LAI antipsychotics. It is important to note that these values are derived from separate studies, which may have variations in patient populations, imaging protocols, and data analysis methods. Therefore, direct comparisons should be made with caution. The therapeutic window for D2 receptor occupancy is generally considered to be between 65% and 80% for optimal antipsychotic effect with a lower risk of extrapyramidal symptoms (EPS).[1]

LAI AntipsychoticActive MoietyDoseD2 Receptor Occupancy (%)Time Point of MeasurementStudy Population
Aripiprazole (B633) Monohydrate (Abilify Maintena®) Aripiprazole10 mg/day (oral equivalent)~85%[2]Steady StatePatients with Schizophrenia
10-30 mg/day (oral equivalent)85-95%[3]Steady StatePatients with Schizophrenia
Aripiprazole Lauroxil (Aristada®) Aripiprazole441 mg, 882 mg (monthly)Efficacy established, specific in-vivo occupancy data from dedicated PET studies is less prevalent in publicly available literature but is expected to be in the therapeutic range of aripiprazole.N/APatients with Schizophrenia
Olanzapine (B1677200) Pamoate (Zyprexa Relprevv®) Olanzapine300 mg / 4 weeks~50% (trough at steady state)[4]TroughPatients with Schizophrenia or Schizoaffective Disorder
300 mg / 4 weeksReached ~60% or higher at the end of a 6-month study[4]End of 6-month studyPatients with Schizophrenia or Schizoaffective Disorder
Paliperidone (B428) Palmitate (Invega Sustenna®/Trinza®) Paliperidone6 mg/day (oral ER equivalent)~64%[5]Steady StatePatients with Schizophrenia
6-9 mg/day (oral ER equivalent)70-80%[5]Steady StatePatients with Schizophrenia
150 mg eq. (monthly)Predicted to be >65% within one day of first injection[6]Post-injectionSimulation based on patient data
Risperidone (B510) LAI (Risperdal Consta®) Risperidone + 9-hydroxyrisperidone25 mg / 2 weeks71.0% (peak), 54.0% (trough)[7]Post-injection (peak) and Pre-injection (trough)Patients with Schizophrenia or Schizoaffective Disorder
50 mg / 2 weeks74.4% (peak), 65.4% (trough)[7]Post-injection (peak) and Pre-injection (trough)Patients with Schizophrenia or Schizoaffective Disorder
75 mg / 2 weeks81.5% (peak), 75.0% (trough)[7]Post-injection (peak) and Pre-injection (trough)Patients with Schizophrenia or Schizoaffective Disorder

Experimental Protocols

The determination of dopamine D2 receptor occupancy in the studies cited predominantly utilized Positron Emission Tomography (PET) with the radioligand [11C]-raclopride. While specific parameters may vary between studies, a generalizable experimental workflow is described below.

Patient Population: The studies typically enroll patients with a diagnosis of schizophrenia or schizoaffective disorder who have been stabilized on the LAI antipsychotic being investigated for a specified period to ensure steady-state plasma concentrations of the drug.

Radioligand: [11C]-raclopride is a widely used PET radioligand that acts as a selective antagonist for D2/D3 dopamine receptors. Its relatively low affinity allows for the detection of competition from antipsychotic drugs.

PET Imaging Procedure:

  • Baseline Scan (Drug-free): In some study designs, a baseline PET scan is conducted before the initiation of antipsychotic treatment to determine the baseline D2 receptor density for each individual.

  • On-treatment Scans: After achieving steady-state drug concentrations with the LAI antipsychotic, one or more PET scans are performed. For LAIs, scans are often timed to capture both peak (soon after injection) and trough (just before the next scheduled injection) receptor occupancy levels.[7]

  • Radiotracer Injection: A bolus of [11C]-raclopride is injected intravenously at the start of the PET scan.

  • Dynamic Imaging: The scanner acquires data dynamically over a period of approximately 60-90 minutes, tracking the distribution and binding of the radioligand in the brain.

  • Image Analysis: The PET data is used to generate time-activity curves for specific brain regions of interest, such as the striatum (caudate and putamen), which has a high density of D2 receptors.

  • Quantification of Receptor Occupancy: The binding potential (BP_ND) of [11C]-raclopride is calculated for both the baseline and on-treatment conditions. The percentage of receptor occupancy is then determined using the following formula:

    Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100

Blood Sampling: Venous blood samples are often collected throughout the PET scan to measure the plasma concentration of the parent drug and its active metabolites. This allows for the correlation of receptor occupancy levels with drug exposure.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a PET study designed to measure dopamine D2 receptor occupancy of an LAI antipsychotic.

G cluster_0 Patient Recruitment and Preparation cluster_1 PET Imaging Sessions cluster_2 Data Analysis and Interpretation A Patient Selection (Schizophrenia/Schizoaffective Disorder) B Stabilization on LAI Antipsychotic (Achieve Steady-State) A->B C Baseline PET Scan (Optional) (Drug-free state) E IV Injection of [11C]-raclopride C->E D On-Treatment PET Scans (Peak and/or Trough) D->E F Dynamic Brain Imaging (60-90 minutes) E->F G Image Reconstruction and Region of Interest Analysis F->G H Calculation of Binding Potential (BP_ND) G->H I Calculation of D2 Receptor Occupancy (%) H->I J Correlation with Plasma Drug Concentrations I->J

Caption: General workflow of a PET study for D2 receptor occupancy.

Signaling Pathways and Drug Mechanism of Action

The therapeutic effects of antipsychotics are primarily mediated through their interaction with the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In individuals with schizophrenia, it is hypothesized that there is a hyperdopaminergic state in the mesolimbic pathway, leading to positive symptoms. Antipsychotics act as antagonists or partial agonists at the D2 receptor, thereby blocking the downstream signaling cascade initiated by dopamine. Aripiprazole is unique in that it acts as a partial agonist, meaning it can act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic environment.

The following diagram illustrates the simplified signaling pathway of the dopamine D2 receptor and the point of intervention for antipsychotic drugs.

G cluster_0 Dopaminergic Synapse cluster_1 Antipsychotic Intervention Dopamine Dopamine D2R Dopamine D2 Receptor (Postsynaptic Neuron) Dopamine->D2R Binds AC Adenylate Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Effector Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Effector Antipsychotic LAI Antipsychotic (Antagonist/Partial Agonist) Antipsychotic->D2R Blocks/Modulates

Caption: Simplified D2 receptor signaling and antipsychotic action.

References

A Comparative Analysis of Aripiprazole Lauroxil and Olanzapine Long-Acting Injectable in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two long-acting injectable (LAI) atypical antipsychotics, Aripiprazole (B633) Lauroxil and Olanzapine (B1677200) LAI, based on available preclinical data from animal models. Direct comparative studies of these specific LAI formulations in animals are limited; therefore, this guide synthesizes data from studies on the individual LAI formulations and comparative studies of their oral counterparts, with appropriate caveats.

Mechanism of Action

Both Aripiprazole Lauroxil and Olanzapine LAI exert their therapeutic effects through modulation of central nervous system neurotransmitter pathways, primarily targeting dopamine (B1211576) and serotonin (B10506) receptors.

This compound is a long-acting injectable prodrug of aripiprazole. Following intramuscular injection, it is gradually hydrolyzed into aripiprazole. Aripiprazole exhibits a unique mechanism of action as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity allows it to reduce dopaminergic neurotransmission in hyperactive pathways and enhance it in hypoactive pathways.

Olanzapine LAI is a long-acting injectable formulation of olanzapine. Olanzapine is an antagonist with high affinity for dopamine D2 receptors and serotonin 5-HT2A receptors. Its antagonist activity at these receptors is believed to be responsible for its antipsychotic effects. It also has affinity for other receptors, including muscarinic, histaminergic, and adrenergic receptors, which may contribute to its side effect profile.

Signaling Pathway of Aripiprazole

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_pre Dopamine Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Release D2_auto D2 Autoreceptor D2_post D2 Receptor Effect_D2 Modulation of Dopaminergic Activity D2_post->Effect_D2 5HT2A 5-HT2A Receptor Effect_5HT2A Modulation of Dopamine and Glutamate Release 5HT2A->Effect_5HT2A 5HT1A 5-HT1A Receptor Effect_5HT1A Anxiolytic and Antidepressant Effects 5HT1A->Effect_5HT1A Aripiprazole Aripiprazole Aripiprazole->D2_auto Partial Agonist Aripiprazole->D2_post Partial Agonist Aripiprazole->5HT2A Antagonist Aripiprazole->5HT1A Partial Agonist Dopamine_synapse->D2_auto Binds (Feedback) Dopamine_synapse->D2_post Binds Serotonin Serotonin Serotonin->5HT2A Serotonin->5HT1A

Caption: Aripiprazole's mechanism of action.

Signaling Pathway of Olanzapine

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_pre Dopamine Dopamine_synapse Dopamine Dopamine_pre->Dopamine_synapse Release D2_post D2 Receptor Effect_D2 Reduced Dopaminergic Activity D2_post->Effect_D2 5HT2A 5-HT2A Receptor Effect_5HT2A Modulation of Dopamine and Glutamate Release 5HT2A->Effect_5HT2A Olanzapine Olanzapine Olanzapine->D2_post Antagonist Olanzapine->5HT2A Antagonist Dopamine_synapse->D2_post Binds Serotonin Serotonin Serotonin->5HT2A

Caption: Olanzapine's mechanism of action.

Pharmacokinetic Comparison

Table 1: Pharmacokinetic Parameters of this compound (from non-clinical and clinical studies)

ParameterAnimal Model / HumanValueCitation
Active Moiety-Aripiprazole
Prodrug Conversion-Hydrolysis to aripiprazole
Tmax (Aripiprazole)Human~5-6 days to appear, peak at ~36 days[1][2]
Half-life (Aripiprazole)Human54-57 days (dose-dependent)[3]
Dosing IntervalHuman4, 6, or 8 weeks[3]

Table 2: Pharmacokinetic Parameters of Olanzapine LAI (from non-clinical and clinical studies)

ParameterAnimal Model / HumanValueCitation
Active Moiety-Olanzapine[4]
Formulation-Pamoate salt[5][6]
TmaxHumanPeak concentrations within hours to days
Half-lifeHuman~30 days (absorption rate-limited)
Dosing IntervalHuman2 to 4 weeks[5][6]

Pharmacodynamic Comparison: Receptor Occupancy

Receptor occupancy studies are crucial for understanding the therapeutic window and potential for side effects. While most data comes from human PET studies, some animal studies on the oral formulations provide valuable insights.

Table 3: Receptor Occupancy Comparison (primarily from human PET studies)

ReceptorAripiprazoleOlanzapineCitation
Dopamine D2High occupancy (>80%) required for efficacy.High occupancy at therapeutic doses.[7]
Serotonin 5-HT2AModerate occupancy.High occupancy, often exceeding D2 occupancy.[7]

A study in rats comparing oral aripiprazole, risperidone, and haloperidol (B65202) showed that aripiprazole required higher D2 receptor occupancy (>90%) for clinical activity compared to the others (~65-80%), yet it did not induce catalepsy, a predictor of extrapyramidal symptoms in animal models.[7] This dissociation between high D2 occupancy and low extrapyramidal symptom liability is a key feature of aripiprazole's partial agonism.[7]

Behavioral Pharmacology in Animal Models

Animal models of schizophrenia are used to predict the efficacy of antipsychotic drugs on positive, negative, and cognitive symptoms, as well as their potential to induce side effects.

Comparative Experimental Workflow in Animal Models

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Behavioral Assessment Animals Rodents (Rats/Mice) Model Schizophrenia Model (e.g., prenatal stress, MK-801) Animals->Model Vehicle Vehicle Control Model->Vehicle AL This compound Model->AL OLA Olanzapine LAI Model->OLA Positive Positive Symptoms (e.g., Hyperlocomotion) Vehicle->Positive Negative Negative/Cognitive Symptoms (e.g., Social Interaction, Memory) Vehicle->Negative SideEffects Side Effects (e.g., Catalepsy, Weight Gain) Vehicle->SideEffects AL->Positive AL->Negative AL->SideEffects OLA->Positive OLA->Negative OLA->SideEffects

Caption: Workflow for comparing antipsychotics.

Table 4: Summary of Behavioral Effects in Animal Models (primarily from oral formulation studies)

Behavioral ModelAripiprazole (Oral)Olanzapine (Oral)Citation
Anxiety Models
Two-Compartment Exploratory Test (Rats)Anxiolytic effect observed in both non-stressed and prenatally stressed rats.Anxiolytic effect observed in non-stressed rats.[8]
Cognitive Models
Morris Water Maze (Rats)Improved spatial memory in both non-stressed and prenatally stressed rats.Improved spatial memory in both non-stressed and prenatally stressed rats.[9]
Side Effect Models
Weight Gain (Rats)Subchronic treatment resulted in weight gain similar to olanzapine.Chronic treatment induced weight gain characterized by hyperphagia and increased body fat.[10]
Catalepsy (Rats)Did not induce catalepsy even at high D2 receptor occupancy.Induces catalepsy at doses producing >80% D2 receptor occupancy.[7]
Prolactin Secretion (Rats)Did not elevate prolactin levels.Stimulated prolactin secretion.[10]
Cardiovascular (Rats)No significant impact on Heart Rate Variability (HRV).No significant impact on Heart Rate Variability (HRV).[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for key experiments cited in this guide.

1. Two-Compartment Exploratory Test (Anxiety-Like Behavior)

  • Apparatus: A box divided into two compartments: a small, dark compartment and a large, brightly lit compartment, connected by an opening.

  • Procedure: Rats are individually placed in the small, dark compartment. The latency to enter the large, bright compartment and the time spent in each compartment are recorded over a set period (e.g., 5 minutes). Anxiolytic effects are indicated by a decrease in the latency to enter and an increase in the time spent in the bright compartment.

  • Drug Administration: Aripiprazole (e.g., 1.5 mg/kg) and Olanzapine (e.g., 0.5 mg/kg) are administered intraperitoneally or orally at a specified time before the test.[8]

2. Morris Water Maze (Spatial Memory)

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

  • Procedure:

    • Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.

    • Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.

  • Drug Administration: Drugs are administered daily throughout the acquisition phase.[9]

3. Catalepsy Assessment

  • Procedure: The rat's forepaws are placed on a horizontal bar raised a specific height from the surface. The time it takes for the rat to remove both paws from the bar is measured. A longer descent latency is indicative of catalepsy.

  • Drug Administration: The test is performed at various time points after drug administration to assess the peak effect.[7]

4. Weight Gain and Food Intake

  • Procedure: Animals are housed individually to allow for accurate measurement of daily food and water intake. Body weight is recorded daily. At the end of the study, body composition (fat and lean mass) can be analyzed.

  • Drug Administration: Drugs are administered daily, often mixed with a palatable food source or via oral gavage, for a chronic period (e.g., 14-28 days).[10]

Conclusion

This comparative guide, based on the available preclinical animal data, highlights key differences and similarities between this compound and Olanzapine LAI.

  • Mechanism: Aripiprazole's partial D2 agonism distinguishes it from olanzapine's D2 antagonism, which may underlie its lower propensity for extrapyramidal side effects and hyperprolactinemia.

  • Pharmacokinetics: Both are effective long-acting formulations, but this compound generally allows for longer dosing intervals.

  • Behavioral Effects: In animal models, both oral aripiprazole and olanzapine show efficacy in models of positive and cognitive symptoms of schizophrenia. However, they exhibit different side effect profiles, particularly concerning catalepsy and prolactin elevation, where aripiprazole appears more favorable. Both have been associated with weight gain in animal models.

It is critical to reiterate that direct comparative studies of the long-acting injectable formulations of these two drugs in animal models are lacking. The data presented here, largely extrapolated from studies on the oral forms, should be interpreted with caution. Further preclinical research directly comparing this compound and Olanzapine LAI is warranted to provide a more definitive head-to-head comparison of their performance in animal models.

References

Aripiprazole Lauroxil vs. First-Generation Depot Antipsychotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aripiprazole (B633) Lauroxil, a second-generation long-acting injectable (LAI) antipsychotic, with first-generation depot antipsychotics, primarily focusing on haloperidol (B65202) decanoate (B1226879) and fluphenazine (B1673473) decanoate. This document synthesizes available clinical data on efficacy, safety, and patient-reported outcomes, alongside detailed experimental protocols to inform research and drug development.

Executive Summary

Aripiprazole Lauroxil offers a distinct pharmacological profile compared to first-generation depot antipsychotics. Its mechanism as a dopamine (B1211576) D2 partial agonist and serotonin (B10506) 5-HT1A partial agonist and 5-HT2A antagonist is thought to contribute to a comparable efficacy in managing psychosis with a potentially more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia. While direct head-to-head randomized controlled trials (RCTs) comparing this compound specifically with first-generation depots are limited, evidence from studies comparing oral aripiprazole to haloperidol, as well as real-world retrospective studies of LAIs, suggests advantages for aripiprazole formulations in tolerability and patient outcomes.

Mechanism of Action

A fundamental differentiator between this compound and first-generation depot antipsychotics lies in their interaction with dopamine receptors.

  • This compound: Functions as a partial agonist at dopamine D2 receptors. This means it acts as a dopamine "stabilizer," reducing dopaminergic activity in areas of excess (mesolimbic pathway) and increasing it in areas of deficiency (mesocortical pathway). It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors, which may contribute to its effects on negative symptoms and a lower risk of EPS.[1][2]

  • First-Generation Depot Antipsychotics (e.g., Haloperidol Decanoate, Fluphenazine Decanoate): These are potent dopamine D2 receptor antagonists. They block dopamine's effects in the brain, which is effective in treating positive symptoms of schizophrenia but can also lead to a higher incidence of movement disorders (EPS) and elevated prolactin levels due to the blockade of dopamine pathways in the nigrostriatal and tuberoinfundibular pathways, respectively.

Signaling Pathway Diagram

cluster_Aripiprazole This compound cluster_FGA First-Generation Antipsychotics A_D2 D2 Receptor A_Action Dopamine & Serotonin Modulation A_D2->A_Action Partial Agonist A_5HT1A 5-HT1A Receptor A_5HT1A->A_Action Partial Agonist A_5HT2A 5-HT2A Receptor A_5HT2A->A_Action Antagonist FGA_D2 D2 Receptor FGA_Action Dopamine Blockade FGA_D2->FGA_Action Antagonist

Figure 1: Mechanism of Action Comparison

Data Presentation

The following tables summarize quantitative data from comparative studies. It is important to note the limitations of these comparisons, as direct head-to-head RCTs of this compound versus first-generation depots are scarce. The data presented for aripiprazole are often from studies of its oral formulation.

Table 1: Efficacy Outcomes
Outcome MeasureThis compound / AripiprazoleHaloperidol Decanoate / HaloperidolFluphenazine DecanoateStudy Type / Comments
Relapse Rate Data from direct comparative trials with first-generation depots are limited.A retrospective study showed no significant difference in relapse rates between aripiprazole LAI, paliperidone (B428) LAI, and haloperidol decanoate over 1 year in a real-world setting.[3]Studies comparing fluphenazine decanoate to placebo show a reduction in relapse, but direct comparisons with this compound are lacking.[4]The effectiveness of LAIs in preventing relapse is generally supported over oral antipsychotics in naturalistic studies, which may be due to improved adherence.[5][6]
PANSS Total Score Reduction Significant reductions from baseline observed in pivotal trials versus placebo.[7][8] A study of oral aripiprazole showed comparable or superior improvement to oral haloperidol.[9][10]A network meta-analysis showed haloperidol to have a significant effect in reducing PANSS scores compared to placebo.[11]Data from direct comparative trials with this compound are not available.PANSS (Positive and Negative Syndrome Scale) is a standard measure of symptom severity in schizophrenia.
PANSS Negative Subscale Score Oral aripiprazole showed significantly greater improvements compared to oral haloperidol.[9][10][12]Oral haloperidol was less effective than oral aripiprazole in improving negative symptoms.[9][10][12]Data from direct comparative trials with this compound are not available.Negative symptoms (e.g., avolition, anhedonia) are often more challenging to treat.
Table 2: Safety and Tolerability - Extrapyramidal Symptoms (EPS)
Outcome MeasureThis compound / AripiprazoleHaloperidol Decanoate / HaloperidolFluphenazine DecanoateStudy Type / Comments
Incidence of Akathisia Akathisia is a known side effect of aripiprazole.[13]Generally higher incidence compared to second-generation antipsychotics.Data from direct comparative trials with this compound are not available.Akathisia is a common and distressing side effect characterized by a feeling of inner restlessness.
Incidence of Parkinsonism A study comparing LAIs found no significant difference in total ESRS scores between partial agonists (aripiprazole), second-generation, and first-generation antipsychotics.[14][15] However, oral aripiprazole is associated with significantly lower scores on all EPS assessments compared to oral haloperidol.[9][10]Higher incidence of parkinsonian symptoms (e.g., tremor, rigidity) compared to atypical antipsychotics.[9][10]Data from direct comparative trials with this compound are not available.EPS are often measured using scales like the Simpson-Angus Scale (SAS).[16]
Use of Anticholinergic Medication Significantly lower requirement for anticholinergic medication with oral aripiprazole compared to oral haloperidol.[12]Higher requirement for anticholinergic medication to manage EPS.[12]Data from direct comparative trials with this compound are not available.The need for anticholinergic medication is an indirect measure of the burden of EPS.
Table 3: Patient-Reported Outcomes and Other Considerations
Outcome MeasureThis compound / AripiprazoleHaloperidol Decanoate / HaloperidolFluphenazine DecanoateStudy Type / Comments
Quality of Life (SF-36) Long-term treatment with this compound was associated with significant and sustained improvements in self-reported mental health-related quality of life (SF-36 MCS scores).[17][18][19]A study of oral haloperidol versus oral aripiprazole in first-episode schizophrenia found better quality of life with aripiprazole.[5]Data from direct comparative trials with this compound are not available.SF-36 is a widely used patient-reported survey of health status.
Patient Preference In a study of oral formulations, a higher percentage of patients and caregivers preferred aripiprazole over haloperidol.[12]Lower preference rates compared to oral aripiprazole.[12]Data from direct comparative trials with this compound are not available.Patient preference can be a key factor in treatment adherence.
Discontinuation Rate Time to discontinuation for any reason was significantly longer for oral aripiprazole compared to oral haloperidol.[9][10] A study of early-stage schizophrenia showed a higher completion rate for the aripiprazole group (48%) compared to the haloperidol group (28%).[20]Higher discontinuation rates due to adverse events or lack of efficacy compared to oral aripiprazole.[9][10][20]Data from direct comparative trials with this compound are not available.Discontinuation rates can reflect overall efficacy and tolerability.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative protocols for clinical trials evaluating long-acting injectable antipsychotics.

Pivotal Trial of this compound (Acute Schizophrenia)
  • Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]

  • Participants: Adults (18-70 years) with a DSM-IV-TR diagnosis of schizophrenia, experiencing an acute exacerbation. Key inclusion criteria included a Positive and Negative Syndrome Scale (PANSS) total score ≥ 80 and a Clinical Global Impression-Severity (CGI-S) score ≥ 4.

  • Intervention: Patients were randomized (1:1:1) to receive intramuscular injections of this compound 441 mg, 882 mg, or placebo on days 1, 29, and 57. All patients also received oral aripiprazole (15 mg/day) for the first 21 days to ensure therapeutic plasma concentrations.

  • Primary Outcome: Change from baseline in PANSS total score at day 85.

  • Secondary Outcome: Change from baseline in Clinical Global Impression-Improvement (CGI-I) score at day 85.

  • Safety Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and extrapyramidal symptoms (using scales such as the Simpson-Angus Scale, Barnes Akathisia Rating Scale, and Abnormal Involuntary Movement Scale).

Comparative Trial of Oral Aripiprazole vs. Oral Haloperidol (Long-Term Maintenance)
  • Study Design: Two 52-week, randomized, double-blind, multicenter studies with identical protocols, prospectively designed for pooled analysis.[10][20]

  • Participants: Patients with a diagnosis of chronic schizophrenia in acute relapse who had previously responded to antipsychotic medication.

  • Intervention: Patients were randomized to receive either oral aripiprazole (30 mg/day) or oral haloperidol (10 mg/day).

  • Primary Outcome: Time to discontinuation for any reason.

  • Secondary Outcomes: Time to discontinuation due to adverse events or lack of efficacy, changes in PANSS scores, and assessments of extrapyramidal symptoms.

  • Safety Assessments: Comprehensive monitoring of adverse events, with a focus on EPS.

Experimental Workflow Diagram

cluster_protocol Comparative Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_AL This compound (with oral overlap if needed) Randomization->Treatment_AL Treatment_FGA First-Generation Depot (e.g., Haloperidol Decanoate) Randomization->Treatment_FGA FollowUp Follow-up Period (e.g., 52 weeks) Treatment_AL->FollowUp Treatment_FGA->FollowUp Primary Primary Endpoint Assessment (e.g., Relapse Rate) FollowUp->Primary Secondary Secondary Endpoint Assessment (e.g., PANSS, EPS Scales, QoL) FollowUp->Secondary Safety Safety Monitoring (Adverse Events, Labs) FollowUp->Safety Analysis Data Analysis Primary->Analysis Secondary->Analysis Safety->Analysis

Figure 2: Generalized Clinical Trial Workflow

Conclusion

This compound presents a valuable therapeutic option in the management of schizophrenia, particularly for patients in whom tolerability, negative symptoms, and quality of life are significant considerations. While direct comparative efficacy against first-generation depot antipsychotics in terms of relapse prevention requires further investigation through head-to-head RCTs, the available evidence from indirect comparisons and studies of the oral formulation suggests a superior safety and tolerability profile for aripiprazole, especially concerning EPS. This may translate to improved treatment adherence and better long-term outcomes for patients. Future pragmatic clinical trials are needed to provide more definitive real-world evidence to guide clinical decision-making.[21]

References

A Comparative Guide to Bioanalytical Method Validation for Aripiprazole Lauroxil Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of aripiprazole (B633) lauroxil and its active moiety, aripiprazole, in biological matrices. This information is critical for designing and executing bioequivalence studies essential for the development of generic formulations. The following sections detail experimental protocols, present comparative data, and offer visual workflows to aid in the selection and implementation of the most suitable analytical methodology.

Comparison of Analytical Methods

The primary analytical techniques for the bioanalysis of aripiprazole and its prodrug, aripiprazole lauroxil, are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). UPLC-MS/MS is often considered the gold-standard due to its high sensitivity and selectivity.[1]

Quantitative Performance Data

The following tables summarize the performance characteristics of various validated methods.

Table 1: Comparison of HPLC and UPLC Methods for Aripiprazole

ParameterHPLC MethodUPLC MethodReference
ColumnReversed-phase C8 (250x4.0 mm, 5 µm)C8 (50x2.1mm, 1.7 µm)[2]
Mobile PhaseAcetonitrile (B52724): 20 mM Ammonium (B1175870) Acetate (90:10, v/v)Acetonitrile: 20 mM Ammonium Acetate (90:10, v/v)[2]
Flow Rate1.0 mL/min0.250 mL/min[2]
DetectionUV at 240 nmUV at 240 nm[2]
Run Time10.0 min3.0 min[2]
Linearity Range40-160 µg/mL40-160 µg/mL[2]
Recovery99-101%99-100%[2]

Table 2: Performance of LC-MS/MS and UPLC-MS/MS Methods for Aripiprazole and its Metabolites

ParameterLC-MS/MS MethodUPLC-MS/MS Method 1UPLC-MS/MS Method 2Reference
AnalytesThis compound (AL), N-hydroxymethyl aripiprazole (NHA), Aripiprazole (ARP), Dehydroaripiprazole (DHA)Aripiprazole, DehydroaripiprazoleAripiprazole[3][4][5]
Linearity RangeAL: 0.5-50 ng/mL, NHA: 1.0-50 ng/mL, ARP: 0.5-50 ng/mL, DHA: 0.05-5.0 ng/mL25-1000 ng/mL0.05-80 ng/mL[1][4][5]
LLOQAL: 0.5 ng/mL, NHA: 1.0 ng/mL, ARP: 0.5 ng/mL, DHA: 0.05 ng/mL25 ng/mL0.05 ng/mL[1][4][5]
Intra-day Precision (%CV)Within assay variability criteriaNot specified1.20-3.72%[4][5]
Inter-day Precision (%CV)Within assay variability criteriaNot specified1.20-3.72%[4][5]
AccuracyWithin assay variability criteriaNot specified97.4-101.9%[4][5]
RecoveryStable and reproducibleNot specified>96%[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are protocols for common sample preparation techniques and chromatographic analysis.

Sample Preparation Protocols

1. Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample clean-up and concentration.

  • Materials: Phenomenex Strata-X (30 mg, 1 cc) cartridges, human plasma, aripiprazole-d8 (B1662822) (internal standard).[5]

  • Procedure:

    • Condition the SPE cartridge.

    • Load 100 µL of human plasma, previously spiked with aripiprazole-d8.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in mobile phase for injection.[5]

2. Protein Precipitation (PPT)

Protein precipitation is a simpler and faster method for sample preparation.[3]

  • Materials: Acetonitrile, human plasma, internal standard solution.

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

Chromatographic and Mass Spectrometric Conditions

UPLC-MS/MS Method for Aripiprazole

  • Chromatographic System: Acquity UPLC BEH C18 column (50mm×2.1mm, 1.7µm).[5]

  • Mobile Phase: Methanol: 10mM ammonium formate (B1220265) (85:15, v/v) with isocratic elution.[5]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with positive ion electrospray ionization (ESI).[6]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Aripiprazole transition: m/z 448.2 → 285.2.[1]

    • Aripiprazole-d8 (IS) transition: m/z 456.3 → 293.07.[1]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the validation of a bioanalytical method for this compound bioequivalence studies.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_validation Core Validation Parameters cluster_stability Stability Assessment cluster_application Application A Method Development & Optimization B Preparation of Calibration Standards & QC Samples A->B C Selectivity & Specificity B->C D Linearity & Range B->D E Accuracy & Precision (Intra- & Inter-day) B->E F Lower Limit of Quantification (LLOQ) B->F G Recovery & Matrix Effect B->G H Freeze-Thaw Stability B->H I Short-Term (Bench-Top) Stability B->I J Long-Term Storage Stability B->J K Stock Solution Stability B->K L Validation Report Generation C->L D->L E->L F->L G->L H->L I->L J->L K->L M Application to Bioequivalence Study Samples L->M

Bioanalytical method validation workflow for this compound.

Signaling Pathways and Logical Relationships

The conversion of this compound to the active moiety, aripiprazole, is a critical pathway to consider in bioanalytical studies.

Aripiprazole_Lauroxil_Metabolism AL This compound (Prodrug) NHA N-hydroxymethyl aripiprazole AL->NHA Enzyme-mediated cleavage ARP Aripiprazole (Active Moiety) NHA->ARP Water-mediated hydrolysis

Metabolic conversion of this compound to Aripiprazole.[3]

References

Safety Operating Guide

Proper Disposal of Aripiprazole Lauroxil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Aripiprazole (B633) Lauroxil in a research environment, ensuring the safety of personnel and compliance with regulatory standards.

For researchers, scientists, and drug development professionals, the proper management of potent pharmaceutical compounds like Aripiprazole Lauroxil is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, from initial handling to final waste stream management.

Immediate Safety and Handling Precautions

This compound is a long-acting injectable antipsychotic and should be handled as a potent pharmaceutical compound. Adherence to strict safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE): A dedicated lab coat, safety goggles, and double nitrile gloves are essential when handling this compound. For procedures with a risk of aerosolization, a powered air-purifying respirator (PAPR) should be used.

Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood or a containment ventilated enclosure to prevent the release of airborne particles.

Spill Management: In the event of a spill, the area should be immediately secured. The spill should be absorbed with an inert material and the contaminated area decontaminated as described in the protocols below. All materials used for spill cleanup must be disposed of as hazardous pharmaceutical waste.

Step-by-Step Disposal Procedure

The disposal of this compound involves a multi-step process to ensure its deactivation and safe removal from the laboratory environment. This procedure is based on the known chemical properties of aripiprazole and its prodrug form.

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_hydrolysis Step 1: Hydrolysis (Optional) cluster_inactivation Step 2: Chemical Inactivation cluster_disposal Step 3: Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Containment Workspace prep_ppe->prep_workspace hydrolysis Enzymatic or Chemical Hydrolysis of Lauroxil Ester prep_workspace->hydrolysis inactivation Oxidative Degradation with 3% Hydrogen Peroxide hydrolysis->inactivation Proceed to inactivation note_hydrolysis This step converts the prodrug to aripiprazole. For disposal, direct degradation of the prodrug is often sufficient. verification Verify Degradation (Optional, via analytical methods) inactivation->verification neutralize Neutralize Reaction Mixture verification->neutralize collect Collect Waste in Labeled Hazardous Waste Container neutralize->collect dispose Dispose via Licensed Hazardous Waste Vendor collect->dispose

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the disposal process.

Protocol 1: Chemical Inactivation via Oxidative Degradation

Studies have shown that aripiprazole is susceptible to oxidative degradation.[1][2] This protocol utilizes hydrogen peroxide to break down the aripiprazole molecule.

Materials:

  • This compound waste

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • Suitable reaction vessel (e.g., glass beaker or flask)

  • Stir plate and stir bar

  • pH indicator strips or pH meter

  • Sodium bisulfite solution (for neutralization)

Procedure:

  • In a designated chemical fume hood, place the this compound waste into the reaction vessel.

  • Add a sufficient volume of 3% hydrogen peroxide solution to the waste. A general guideline is to use a 10:1 volume ratio of H₂O₂ to the estimated volume of the waste.

  • Stir the mixture at ambient temperature. While specific reaction times for complete degradation are not fully established in publicly available literature, a minimum of 24 hours is recommended to ensure significant degradation.

  • After the reaction period, check the pH of the solution.

  • If necessary, neutralize any remaining hydrogen peroxide by slowly adding sodium bisulfite solution until the effervescence ceases and a peroxide test strip indicates its absence.

  • The resulting solution should be collected as hazardous pharmaceutical waste.

Protocol 2: Surface Decontamination

Effective decontamination of surfaces is crucial to prevent cross-contamination and accidental exposure.

Materials:

  • Cleaning solution (e.g., 10% sodium dodecyl sulfate (B86663) solution, or a commercially available laboratory detergent)

  • Deactivating solution (e.g., 2% sodium hypochlorite (B82951) solution) - Use with caution on sensitive surfaces as it can be corrosive.

  • Wipes (low-lint)

  • Waste bags for hazardous materials

Procedure:

  • Cleaning: Liberally apply the cleaning solution to the contaminated surface. Using a low-lint wipe, clean the surface in a unidirectional manner (e.g., top to bottom, left to right), using a new wipe for each pass.

  • Deactivation (Optional, for robust surfaces): Apply the 2% sodium hypochlorite solution to the surface and allow a contact time of at least 10 minutes.

  • Rinsing: Thoroughly rinse the surface with purified water to remove any residual cleaning or deactivating agents.

  • Drying: Dry the surface with clean, low-lint wipes.

  • All used wipes and cleaning materials must be disposed of as hazardous pharmaceutical waste.

Data on Decontamination Efficacy

Quantitative data on the removal of aripiprazole from laboratory surfaces is limited. However, a study on the recovery of aripiprazole from stainless steel surfaces provides valuable insight into the effectiveness of a common laboratory solvent.

Decontaminating AgentSurface TypeRecovery Rate (%)Reference
Acetonitrile (Swab Wipe)Stainless Steel>90%[3]

This data suggests that a thorough wipe-down with a suitable solvent is effective in removing a significant portion of aripiprazole residue. For a more robust decontamination, the use of cleaning agents followed by a deactivating agent is recommended. Studies on other potent pharmaceutical compounds have shown that solutions containing surfactants like sodium dodecyl sulfate can achieve high decontamination efficiency.[4]

Signaling Pathways and Logical Relationships

The disposal procedure for this compound is a linear process that follows a logical progression from handling to final disposal. The following diagram illustrates the key decision points and actions.

start This compound Waste Generated handling Handle with Appropriate PPE and Engineering Controls start->handling spill Spill Occurs handling->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes no_spill No Spill spill->no_spill No spill_cleanup->handling inactivation_decision Chemical Inactivation Required? no_spill->inactivation_decision inactivation_protocol Perform Oxidative Degradation Protocol inactivation_decision->inactivation_protocol Yes no_inactivation Direct Disposal (if permitted) inactivation_decision->no_inactivation No collection Collect in Labeled Hazardous Waste Container inactivation_protocol->collection no_inactivation->collection disposal Dispose via Licensed Hazardous Waste Vendor collection->disposal

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding the highest standards of laboratory practice.

References

Essential Safety and Logistical Information for Handling Aripiprazole Lauroxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Aripiprazole Lauroxil in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe working environment.

Hazard Identification and Classification

This compound is a long-acting injectable atypical antipsychotic. While primarily used in clinical settings, its handling in a research environment requires stringent safety protocols due to its pharmacological activity and potential hazards. The compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[3]

  • Specific Target Organ Toxicity — Repeated Exposure (Category 1): Causes damage to the cardiovascular and central nervous systems through prolonged or repeated exposure.[3]

No official Occupational Exposure Limits (OELs) have been established by major regulatory bodies such as OSHA or ACGIH.[1][2][4][5] One private company, Affygility Solutions, has developed an OEL and an Acceptable Daily Exposure (ADE) value, though these are proprietary.[6] In the absence of publicly available OELs, a conservative, risk-based approach to handling is essential.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₃₆H₅₁Cl₂N₃O₄
Molecular Weight660.71 g/mol [1]
CAS Number1259305-29-7[1]
AppearanceSolid[1]
Melting/Freezing Point83-84°C
Water SolubilityLow
StabilityStable under recommended storage conditions.[1]

Table 2: Hazard Classifications and Statements

Hazard ClassificationGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation
Reproductive Toxicity (Category 2)H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.
Specific Target Organ Toxicity (repeated exposure) (Category 1)H372: Causes damage to the cardiovascular and central nervous systems through prolonged or repeated exposure.
Aquatic toxicity (chronic) (Category 4)H413: May cause long-lasting harmful effects to aquatic life.

Experimental and Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved respiratorRecommended for all procedures involving solid material or potential for aerosol generation. A fit-tested N95 or higher is the minimum requirement.
Hand Protection Double GlovingTwo pairs of nitrile gloves should be worn. The outer pair must be changed immediately upon contamination.[2]
Body Protection Disposable Gown or CoverallsA dedicated disposable gown or coveralls should be worn.
Eye Protection Safety Goggles or Face ShieldChemical splash goggles providing a complete seal are required. A face shield can be worn over goggles for additional protection.[2]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area.

Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a designated area for handling this compound is clearly marked.

    • Work should be conducted in a chemical fume hood or other ventilated enclosure.

    • An accessible safety shower and eyewash station are mandatory.[1]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit readily available.

  • Weighing and Aliquoting (for solid compound):

    • Perform all weighing and transfer operations within a ventilated enclosure to minimize dust formation.

    • Use anti-static weighing dishes and tools.

    • Handle the compound gently to avoid creating airborne dust.

  • Solution Preparation:

    • When dissolving the solid, add the solvent to the compound slowly to prevent splashing.

    • Keep containers covered as much as possible during the process.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., alcohol) followed by a cleaning agent.[1]

    • Remove PPE in the designated doffing area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

First Aid Measures

  • If Swallowed: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

Operational and Disposal Plans

Spill Management

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: Prevent the spill from spreading using absorbent materials from a chemical spill kit.

  • Clean-up:

    • For solids, carefully sweep or vacuum (with HEPA filter) the material into a labeled waste container. Avoid generating dust.

    • For liquids, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and cleaning agent.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation:

    • Solid Waste: Unused compound, contaminated PPE (gloves, gowns, shoe covers), and labware (weigh boats, tubes) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.[3]

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[7] Incineration is a common method for pharmaceutical waste.[7]

Workflow and Safety Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Management prep_area Designate & Prepare Handling Area don_ppe Don PPE (Double Gloves, Gown, Goggles) prep_area->don_ppe 1. Secure Zone weigh Weigh & Aliquot (Solid Compound) don_ppe->weigh dissolve Prepare Solution weigh->dissolve 2. Controlled Transfer decon Decontaminate Surfaces & Equipment dissolve->decon doff_ppe Doff PPE (into Waste Bag) decon->doff_ppe 3. Neutralize wash Wash Hands doff_ppe->wash 4. Personal Hygiene segregate Segregate Waste (Solid, Liquid, Sharps) wash->segregate dispose Dispose via Licensed Hazardous Waste Vendor segregate->dispose 5. Final Disposal

Caption: Safe handling workflow for this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.